2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
Description
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Properties
IUPAC Name |
2,2,2-trifluoroethyl N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-4(2)10-5(11)12-3-6(7,8)9/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJZNKOMAYWGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the , a fluorinated carbamate of interest in medicinal chemistry and drug development. The presence of the trifluoroethyl group can enhance properties such as lipophilicity and metabolic stability, while the carbamate linkage serves as a key structural motif in numerous biologically active compounds.[1] This document details two primary, robust synthetic methodologies, elucidates the underlying chemical principles, provides step-by-step experimental protocols, and emphasizes critical safety considerations for handling the requisite reagents. The intended audience includes researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.
Introduction and Strategic Overview
The synthesis of carbamates is a cornerstone of modern organic chemistry, with applications ranging from protecting group strategies to the core structures of therapeutic agents.[2] this compound (Molecular Formula: C₆H₁₀F₃NO₂, Molecular Weight: 185.14 g/mol ) incorporates a trifluoroethyl ester, which can confer unique pharmacokinetic properties to a molecule.[1][3]
Two principal and highly effective strategies for the synthesis of this target compound are presented:
-
Route A: Isocyanate Addition. The direct reaction between isopropyl isocyanate and 2,2,2-trifluoroethanol. This is often the most efficient and atom-economical approach.[1][4]
-
Route B: Chloroformate Amination. The reaction of 2,2,2-trifluoroethyl chloroformate with isopropylamine in the presence of an acid scavenger. This represents a classic and reliable alternative.
This guide will dissect each route, focusing on the mechanistic rationale for experimental design and providing actionable protocols for laboratory execution.
Synthetic Route A: Isocyanate Addition Pathway
Mechanistic Principle
The synthesis of carbamates from isocyanates and alcohols is a fundamental transformation based on the nucleophilic addition of the alcohol to the highly electrophilic isocyanate group.[4][5] The hydroxyl oxygen of 2,2,2-trifluoroethanol attacks the central carbon of the isocyanate's -N=C=O moiety. This concerted reaction proceeds through a four-membered transition state, leading directly to the stable carbamate product. The reaction is typically high-yielding and often requires no catalyst, driven by the inherent reactivity of the starting materials.[4][6]
Sources
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- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
Introduction: The Strategic Incorporation of Fluorine in Carbamate Scaffolds
In the landscape of modern medicinal chemistry and drug development, the carbamate functional group is a cornerstone, prized for its stability as a bioisostere for amide bonds and its role in modulating the pharmacokinetic profiles of therapeutic agents.[1] The strategic introduction of fluorine into these scaffolds has emerged as a powerful tool to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a detailed technical overview of a specific fluorinated carbamate, 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate , a molecule that combines the structural features of an isopropylamine moiety with a trifluoroethyl ester.
This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and potential applications of this compound. We will explore the causality behind synthetic choices, the rationale for analytical characterization, and the broader context of its utility in the field.
Molecular and Physicochemical Profile
This compound is a carbamate derivative characterized by the presence of a trifluoromethyl group, which significantly influences its chemical and physical properties.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1027616-97-2 | [3][4] |
| Molecular Formula | C₆H₁₀F₃NO₂ | [5] |
| Molecular Weight | 185.14 g/mol | [5] |
| Canonical SMILES | CC(C)NC(=O)OCC(F)(F)F |
Synthesis and Mechanistic Considerations
The most direct and widely employed method for the synthesis of N-alkyl carbamates is the reaction of an isocyanate with an alcohol.[6] In the case of this compound, this involves the nucleophilic addition of 2,2,2-trifluoroethanol to isopropyl isocyanate.
Reaction Mechanism
The synthesis proceeds through a nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic carbonyl carbon of the isocyanate group of isopropyl isocyanate. The lone pair of electrons on the alcohol's oxygen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges to form the stable carbamate linkage.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for carbamate synthesis.[6] Researchers should conduct their own risk assessment and optimization.
Materials:
-
Isopropyl isocyanate (1.0 eq)
-
2,2,2-Trifluoroethanol (1.05 eq)
-
Anhydrous dichloromethane (or other inert aprotic solvent)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
-
Addition funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of isopropyl isocyanate in anhydrous dichloromethane.
-
Addition of Alcohol: Cool the solution to 0 °C using an ice bath. Slowly add 2,2,2-trifluoroethanol via an addition funnel over a period of 30 minutes. The reaction is often exothermic, and maintaining a low temperature helps to control the reaction rate and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
While a complete, publicly available dataset is limited, the expected spectroscopic features of this compound can be predicted based on its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), a quartet for the CH₂ group adjacent to the trifluoromethyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the carbons of the isopropyl group, the methylene carbon adjacent to the trifluoromethyl group, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling). |
| ¹⁹F NMR | A triplet corresponding to the three equivalent fluorine atoms of the CF₃ group, coupled to the adjacent CH₂ protons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the carbamate group (typically around 1700-1730 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and strong C-F stretching bands. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 185.14, along with characteristic fragmentation patterns corresponding to the loss of the isopropyl group, the trifluoroethyl group, or other fragments. |
Reactivity and Stability
Carbamates are generally stable functional groups, which contributes to their utility in drug design.[1] The trifluoroethyl group is also relatively robust.
-
Hydrolytic Stability: Carbamates can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding amine, alcohol, and carbon dioxide.[7] However, they are generally more resistant to hydrolysis than esters. The electron-withdrawing nature of the trifluoroethyl group may influence the rate of hydrolysis. For sensitive applications, storage in a dry, inert atmosphere is recommended to prevent gradual hydrolysis.[8]
-
Thermal Stability: The compound is expected to have good thermal stability under normal laboratory conditions.
-
Reactivity: The N-H proton of the carbamate can be deprotonated with a strong base, allowing for further functionalization at the nitrogen atom. The carbonyl group can also be targeted by strong nucleophiles.
Applications in Drug Development and Medicinal Chemistry
The incorporation of a trifluoromethyl group into a molecule can significantly enhance its therapeutic potential.[2] The carbamate linkage serves as a stable and effective bioisostere for the peptide bond.[1]
Workflow: Integration into a Drug Discovery Cascade
Caption: Role in a typical drug discovery workflow.
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug molecule.
-
Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[7]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.
While specific studies on this compound are not widely reported, its structural motifs are relevant to the design of enzyme inhibitors, receptor modulators, and other therapeutic agents where fine-tuning of physicochemical and pharmacokinetic properties is crucial.
Conclusion
This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry. Its synthesis is straightforward, and its properties are informed by the well-understood chemistry of both carbamates and organofluorine compounds. The trifluoromethyl group imparts properties that are highly desirable in drug candidates, suggesting that this and similar compounds will continue to be of interest to researchers in the pharmaceutical sciences. Further detailed experimental characterization of its physical and biological properties will undoubtedly facilitate its broader application in the development of novel therapeutics.
References
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American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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Organic Syntheses. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
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Jäckel, C., & Gouverneur, V. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7775), 544–549. Retrieved from [Link]
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AA Blocks. (2019, November 28). A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. Retrieved from [Link]
- Google Patents. (n.d.). US10202393B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
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Chem-Station. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]
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ResearchGate. (2025, August 5). Preparation and characterization of trifluoroethyl aliphatic carboxylates as co-solvents for the carbonate-based electrolyte of lithium-ion batteries. Retrieved from [Link]
- Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
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Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). WO 2015/179205 Al.
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YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
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University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
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ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]
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MDPI. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Methanesulfonylamino-2-(4-Aminophenyl)-6-Oxo-1,6-Dihydro-1-Pyrimidinyl)-N-(3,3,3-Trifluoro-1-Isopropyl-2-Oxopropyl)Acetamide. Retrieved from [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]
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PubChem. (n.d.). PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isopropyl Isocyanate (CAS 1795-48-8): A Deep Dive into its Chemical Properties and Synthesis Pathways. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, October 7). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Retrieved from [Link]
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PubChem. (n.d.). CID 56845992. Retrieved from [Link]
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PubChem. (n.d.). Mb07811. Retrieved from [Link]
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PubChem. (n.d.). [2-[2-Chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] quinoline-2-carboxylate. Retrieved from [Link]
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An In-Depth Technical Guide to 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate, a fluorinated carbamate of increasing interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoroethyl group offers significant advantages in modulating the physicochemical and pharmacological properties of parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This document details the chemical identity, structural characteristics, a proposed synthetic pathway, and the underlying principles governing its application in modern drug discovery.
Chemical Identity and Structure
The nomenclature and structural representation of a compound are fundamental to its scientific discourse. The systematic name for the molecule of interest, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1027616-97-2 |
| Molecular Formula | C6H10F3NO2 |
| Molecular Weight | 185.14 g/mol |
| SMILES | O=C(OCC(F)(F)F)NC(C)C |
The structure of this compound is characterized by a central carbamate functional group. The nitrogen atom of the carbamate is substituted with an isopropyl group (propan-2-yl), and the carbonyl oxygen is bonded to a 2,2,2-trifluoroethyl group.
Physicochemical Properties and Their Implications in Drug Design
The introduction of fluorine into organic molecules can profoundly influence their properties, a strategy widely employed in drug development. While specific experimental data for this compound is not extensively published, we can infer its properties based on the well-established effects of trifluoromethyl groups and the carbamate linkage.
The trifluoromethyl group is a strong electron-withdrawing group, which can impact the acidity of nearby protons and the overall electronic distribution of the molecule. This modification can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of a molecule is often increased with the addition of fluorine atoms, which can improve its ability to cross cell membranes and the blood-brain barrier.
The carbamate group serves as a stable and versatile linker. Structurally, it can act as a bioisostere for amide or ester functionalities, offering improved resistance to hydrolysis by plasma esterases and cellular proteases. This enhanced stability can lead to a longer biological half-life and improved pharmacokinetic profile of a drug candidate.
Synthesis of this compound: A Proposed Experimental Protocol
Reaction Principle
The synthesis proceeds via the nucleophilic addition of the hydroxyl group of 2,2,2-trifluoroethanol to the electrophilic carbonyl carbon of isopropyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Materials and Methods
-
Reactants:
-
2,2,2-Trifluoroethanol (CF3CH2OH)
-
Isopropyl isocyanate ((CH3)2CHNCO)
-
-
Solvent:
-
Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2,2,2-trifluoroethanol (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Isocyanate: Slowly add isopropyl isocyanate (1.0 equivalent) dropwise to the stirred solution of 2,2,2-trifluoroethanol over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Rationale for Experimental Choices
-
Inert Atmosphere: Isocyanates are reactive towards water. Conducting the reaction under an inert atmosphere prevents the hydrolysis of isopropyl isocyanate to the corresponding amine, which would lead to the formation of a urea byproduct.
-
Anhydrous Solvent: Similar to the use of an inert atmosphere, an anhydrous solvent is crucial to prevent unwanted side reactions with the isocyanate.
-
Controlled Addition at 0 °C: The reaction between an alcohol and an isocyanate is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent potential side reactions.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched results, we can predict the key features based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A doublet for the six methyl protons of the isopropyl group. - A multiplet (septet) for the methine proton of the isopropyl group. - A quartet for the methylene protons of the trifluoroethyl group (due to coupling with the fluorine atoms). - A broad singlet for the N-H proton of the carbamate. |
| ¹³C NMR | - A signal for the methyl carbons of the isopropyl group. - A signal for the methine carbon of the isopropyl group. - A quartet for the methylene carbon of the trifluoroethyl group (due to coupling with the fluorine atoms). - A quartet for the trifluoromethyl carbon (due to coupling with the fluorine atoms). - A signal for the carbonyl carbon of the carbamate. |
| IR Spectroscopy | - A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carbamate. - An N-H stretching band around 3300-3500 cm⁻¹. - Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 185.14. - Characteristic fragmentation patterns including the loss of the trifluoroethyl group and the isopropyl group. |
Applications in Drug Development and Medicinal Chemistry
The incorporation of the 2,2,2-trifluoroethyl carbamate moiety is a strategic choice in drug design aimed at enhancing the therapeutic potential of a lead compound.
-
Metabolic Stability: The trifluoromethyl group can block sites of metabolism, leading to a longer in vivo half-life.
-
Lipophilicity and Permeability: The fluorine atoms increase the lipophilicity of the molecule, which can improve its absorption and distribution, including penetration of the blood-brain barrier.
-
Target Engagement: The carbamate linkage can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and selectivity. The electron-withdrawing nature of the trifluoroethyl group can also influence the hydrogen bond donating capacity of the N-H proton.
-
Conformational Rigidity: The planar nature of the carbamate bond can introduce a degree of conformational constraint, which can be beneficial for locking the molecule into a bioactive conformation.
While specific examples of drugs containing the this compound moiety are not prominent in the searched literature, the broader class of fluorinated carbamates is of significant interest. For instance, trifluoromethyl-containing carbamates have been explored as potent and selective inhibitors of enzymes such as monoacylglycerol lipase (MAGL), which is a therapeutic target for neuroinflammation.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound represents a valuable building block for medicinal chemists. Its unique combination of a metabolically robust trifluoroethyl group and a stable carbamate linker provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into the synthesis and application of this and related compounds is warranted to fully explore their potential in the development of novel therapeutics.
References
physical and chemical properties of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-trifluoroethyl N-(propan-2-yl)carbamate, also known as 2,2,2-trifluoroethyl N-isopropylcarbamate, is a fluorinated organic compound of growing interest in the fields of medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data and extrapolated from related structures.
Chemical Identity and Physical Properties
Molecular Structure:
Caption: Molecular structure of this compound.
This carbamate features a central carbamate functional group linking an isopropyl moiety to a 2,2,2-trifluoroethyl group. The trifluoromethyl group is a key structural feature, imparting unique electronic properties and enhancing the molecule's lipophilicity.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1027616-97-2 | [1] |
| Molecular Formula | C6H10F3NO2 | [2] |
| Molecular Weight | 185.14 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C. | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for this specific compound is not widely published. However, chemical suppliers like BLDpharm and Biofount indicate the availability of NMR, HPLC, and LC-MS data upon request, suggesting that such characterization has been performed.[1][3] For researchers synthesizing or handling this compound, experimental determination of its spectroscopic profile is a critical step for identity confirmation.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the carbamate linkage, the electron-withdrawing trifluoroethyl group, and the isopropyl substituent.
Stability: Carbamates are generally stable compounds under neutral conditions. However, they can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the carbamate bond to yield isopropylamine, carbon dioxide, and 2,2,2-trifluoroethanol. The trifluoroethyl group, being a poor leaving group, generally imparts greater stability to the ester linkage compared to its non-fluorinated analogs.
Reactivity: The nitrogen atom of the carbamate is relatively non-basic due to the delocalization of its lone pair of electrons into the carbonyl group. The carbonyl carbon is electrophilic and can be subject to nucleophilic attack.
-
Hydrolysis: As mentioned, the carbamate bond can be cleaved by hydrolysis, a reaction that is typically slow but can be accelerated by acid or base catalysis.[4]
-
Transesterification: In the presence of other alcohols and a suitable catalyst, the 2,2,2-trifluoroethyl group could potentially be exchanged in a transesterification reaction.[4]
Synthesis
Proposed Synthetic Pathways:
Sources
A Comprehensive Technical Guide to 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate, a fluorinated carbamate of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, plausible synthetic routes with a focus on the underlying reaction mechanisms, and its potential applications derived from the unique structural features of the carbamate and trifluoroethyl moieties. Furthermore, this guide addresses critical aspects of safe handling, storage, and disposal, drawing from data on analogous compounds to ensure a comprehensive understanding for laboratory practice.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 1027616-97-2 , is a niche organic compound whose structural characteristics suggest a high potential for application in the development of novel therapeutic agents. The strategic incorporation of a trifluoroethyl group and an isopropyl substituent on the carbamate backbone imparts a unique combination of properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of parent molecules.
Molecular Structure and Key Identifiers
The molecular structure of this compound is characterized by a central carbamate linkage, with a 2,2,2-trifluoroethyl group attached to the oxygen atom and an isopropyl group (propan-2-yl) attached to the nitrogen atom.
| Property | Value |
| CAS Number | 1027616-97-2 |
| Molecular Formula | C₆H₁₀F₃NO₂ |
| Molecular Weight | 185.14 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)NC(=O)OCC(F)(F)F |
| InChI Key | Not available in search results |
Physicochemical Characteristics
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the behavior of analogous fluorinated carbamates. The presence of the trifluoromethyl group is known to significantly influence lipophilicity, metabolic stability, and binding interactions of molecules in a biological context.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several established methods for carbamate formation. The most direct and industrially scalable route involves the nucleophilic addition of an alcohol to an isocyanate.
Primary Synthetic Pathway: Reaction of 2,2,2-Trifluoroethanol with Isopropyl Isocyanate
This method is predicated on the high reactivity of the isocyanate group toward nucleophiles, such as alcohols. The reaction is typically high-yielding and proceeds under mild conditions.
Caption: Synthesis of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).
-
Addition of Isocyanate: Slowly add isopropyl isocyanate (1.05 equivalents) dropwise to the stirred solution at room temperature.[1] An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or in-situ FT-IR spectroscopy, observing the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).[2] The reaction is typically complete within a few hours.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product can then be purified.
-
Purification: Purification is typically achieved by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.[1][3]
The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the oxygen atom of 2,2,2-trifluoroethanol on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the stable carbamate linkage. The use of anhydrous conditions is crucial to prevent the competing reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.
Alternative Synthetic Route: Reaction of 2,2,2-Trifluoroethyl Chloroformate with Isopropylamine
An alternative pathway involves the use of a chloroformate intermediate. This two-step approach first requires the synthesis of 2,2,2-trifluoroethyl chloroformate from 2,2,2-trifluoroethanol and phosgene, followed by its reaction with isopropylamine.
Caption: Alternative synthesis via a chloroformate intermediate.
This method, while effective, involves the handling of highly toxic phosgene, necessitating stringent safety precautions and specialized equipment.
Role in Drug Discovery and Development
The carbamate functional group is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for amide bonds.[4][5] Carbamates generally exhibit enhanced metabolic stability and improved cell permeability compared to their amide counterparts.[4][5]
The introduction of the 2,2,2-trifluoroethyl group can further enhance the therapeutic potential of a molecule by:
-
Modulating Lipophilicity: The trifluoromethyl group typically increases the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Improving Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of a drug.
-
Enhancing Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Altering pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.
Given these properties, this compound can be considered a valuable building block for the synthesis of novel drug candidates. Its potential applications could span a wide range of therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders. For instance, fluorinated carbamates have been investigated as inhibitors for various enzymes.[3]
Safety, Handling, and Storage
Precursor Hazards
-
2,2,2-Trifluoroethanol: This is a flammable liquid and vapor. It can be toxic if swallowed or inhaled and is a skin and eye irritant.[6] Animal studies suggest it may cause reproductive or developmental harm.[6]
-
Isopropyl Isocyanate: Isocyanates are highly reactive and are known respiratory sensitizers. They are lachrymators and can cause severe irritation to the skin, eyes, and respiratory tract.
Handling Precautions
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat should be worn. For larger quantities, additional protective clothing may be necessary.
-
-
Hygiene Measures: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal
Dispose of chemical waste in accordance with all applicable local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry methodologies, with the reaction of 2,2,2-trifluoroethanol and isopropyl isocyanate being a practical and efficient approach. The unique combination of a stable carbamate linker and a metabolically robust trifluoroethyl group makes it an attractive scaffold for the development of new therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties. Researchers and scientists working with this compound should adhere to stringent safety protocols due to the hazardous nature of its potential precursors and the general reactivity of carbamates.
References
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The Solubility Profile of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for predicting solubility and a detailed experimental protocol for its empirical determination. By understanding the physicochemical properties of this compound and its interactions with various solvents, researchers can optimize its use in synthesis, formulation, and purification processes.
Theoretical Framework: Predicting Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity will be mutually soluble.[1][2][3][4][5] To predict the solubility of this compound, a thorough analysis of its molecular structure is essential.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound consists of a central carbamate functional group with a 2,2,2-trifluoroethyl group attached to the oxygen and an N-(propan-2-yl) (isopropyl) group attached to the nitrogen.
Caption: Molecular structure of this compound.
Key structural features influencing solubility include:
-
Carbamate Group (-NHCOO-): This polar functional group is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens).[6][7][8][9] This imparts a degree of polarity to the molecule.
-
2,2,2-Trifluoroethyl Group (-CH2CF3): The highly electronegative fluorine atoms create a strong dipole moment, increasing the polarity of this substituent. However, the trifluoromethyl group also contributes to increased lipophilicity.[10][11]
-
N-(propan-2-yl) Group (-CH(CH3)2): This alkyl group is nonpolar and contributes to the overall lipophilic character of the molecule.
The "Like Dissolves Like" Principle
The interplay of these structural features suggests that this compound possesses both polar and nonpolar characteristics. The "like dissolves like" principle can be visualized as follows:
Caption: The "Like Dissolves Like" Principle of Solubility.
Predicted Solubility Profile
Based on the molecular structure, the following solubility profile is predicted for this compound:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carbamate group can form hydrogen bonds with the hydroxyl groups of the solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of the carbamate and trifluoroethyl groups will interact favorably with the dipoles of these solvents. |
| Moderately Polar | Dichloromethane, Ethyl Acetate | Moderate | A balance of polar and nonpolar interactions will likely result in moderate solubility. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents will not effectively solvate the polar carbamate functional group. |
Experimental Determination of Solubility
To empirically validate the predicted solubility profile, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (drying oven and desiccator).
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility:
Caption: Experimental Workflow for Solubility Determination.
Step-by-Step Protocol[12][13][14]
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a different organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated with the solute.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial from the final weight.
-
The solubility can be expressed in terms of g/L or mol/L.
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Use the calibration curve to determine the concentration of the solute in the diluted sample.
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Dielectric Constant (Approx.)[12][13][14][15][16] | Predicted Solubility | Experimental Solubility (g/L at 25 °C) |
| Hexane | 1.9 | Low | To be determined |
| Toluene | 2.4 | Low | To be determined |
| Dichloromethane | 9.1 | Moderate | To be determined |
| Ethyl Acetate | 6.0 | Moderate | To be determined |
| Acetone | 21 | High to Moderate | To be determined |
| Acetonitrile | 37.5 | High to Moderate | To be determined |
| Ethanol | 24.3 | High | To be determined |
| Methanol | 32.6 | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | 47 | High | To be determined |
The experimental results will provide valuable insights into the interplay of the polar and nonpolar functionalities of this compound and their influence on its solubility in different solvent environments. This data is crucial for making informed decisions regarding solvent selection for synthesis, purification, and formulation in drug development processes.
References
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Smith, B. D., et al. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. University of Notre Dame. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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(2024). Solubility test for Organic Compounds. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
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(n.d.). Solvent Physical Properties. Retrieved from [Link]
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Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]
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Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
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Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. [Link]
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Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]
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PubChem. (n.d.). N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Retrieved from [Link]
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A Technical Guide to the Putative Mechanism of Action of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
Abstract: This document provides an in-depth technical analysis of the hypothesized mechanism of action for the compound 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. Due to a lack of direct experimental data in the public domain for this specific molecule, this guide synthesizes established principles from medicinal chemistry and neurotoxicology. We posit that its primary biological activity stems from the reversible inhibition of acetylcholinesterase (AChE), a mechanism characteristic of the carbamate class of compounds. This guide will dissect the proposed molecular interactions, the influence of its unique structural motifs—the trifluoroethyl group and the N-isopropyl substituent—and the downstream physiological consequences. Furthermore, we provide detailed experimental protocols for researchers to validate this proposed mechanism, ensuring a framework for empirical investigation.
Introduction and Structural Rationale
This compound is an organic molecule featuring a central carbamate functional group (-O-C(=O)-N-). Carbamates are a well-documented class of compounds known for their potent biological activity, most notably as inhibitors of acetylcholinesterase (AChE).[1][2] This class includes numerous insecticides and some pharmaceuticals, such as rivastigmine, used in the management of Alzheimer's disease.[2][3]
The structure of the title compound suggests two key modulatory groups:
-
2,2,2-trifluoroethyl group: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[4][5] The high electronegativity of the fluorine atoms can increase the electrophilicity of the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's active site.
-
N-(propan-2-yl) group (Isopropyl): This bulky, lipophilic group on the nitrogen atom plays a crucial role in the compound's fit and binding affinity within the active site gorge of the target enzyme.
Given this structural evidence, the most logical and scientifically grounded hypothesis for the mechanism of action of this compound is the inhibition of acetylcholinesterase. This guide will proceed by detailing this putative mechanism.
The Proposed Core Mechanism: Reversible Inhibition of Acetylcholinesterase
Acetylcholinesterase is a serine hydrolase critical for terminating nerve impulses in the cholinergic nervous system. It rapidly breaks down the neurotransmitter acetylcholine (ACh) into choline and acetic acid. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors.[6]
The interaction of carbamates with AChE is a well-characterized, multi-step process that, while inhibitory, is ultimately reversible.[1][7]
Step 1: Binding to the Active Site The inhibitor first binds non-covalently to the active site of AChE. The active site contains a catalytic triad (Serine-Histidine-Glutamate) and a peripheral anionic site (PAS) that helps guide and bind the positively charged quaternary amine of acetylcholine. The isopropyl and trifluoroethyl groups of the carbamate likely form hydrophobic and van der Waals interactions within the active site gorge, determining the compound's initial binding affinity (Kd).
Step 2: Covalent Carbamylation Following binding, the hydroxyl group of the active site serine (Ser203 in human AChE) performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This reaction is facilitated by the other members of the catalytic triad and results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, releasing the 2,2,2-trifluoroethanol leaving group and forming a stable, covalent carbamoyl-enzyme complex. This carbamylated enzyme is inactive.
Step 3: Slow Hydrolytic Regeneration (Decarbamylation) Unlike the near-permanent phosphorylation caused by organophosphates, the carbamoyl-enzyme bond is susceptible to hydrolysis.[2] Water molecules can attack the carbamylated serine, leading to the slow release of the N-(propan-2-yl)carbamic acid (which subsequently decarboxylates) and the regeneration of the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged but reversible inhibition of the enzyme.[1][7] The half-life for this regeneration typically ranges from minutes to hours.[2]
Caption: Proposed mechanism of reversible AChE inhibition by a carbamate.
Role of Fluorination in Pharmacokinetics & Potency
The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry.[4] The 2,2,2-trifluoroethyl group in the target molecule is expected to confer several advantageous properties.
-
Metabolic Stability: Carbon-fluorine bonds are exceptionally strong. Fluorination at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the compound's biological half-life and bioavailability.[5][8]
-
Increased Potency: The electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbamate carbonyl carbon. This makes it a more potent "warhead" for the nucleophilic serine in the AChE active site, potentially leading to a faster rate of carbamylation and a lower inhibitory concentration (IC₅₀).
-
Enhanced Binding & Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes, including the blood-brain barrier. This is a critical factor for compounds targeting the central nervous system.[4]
Downstream Physiological Effects of Cholinergic Hyperstimulation
By inhibiting AChE, this compound would cause an accumulation of acetylcholine at the synapse. This leads to the persistent stimulation of two main types of cholinergic receptors: muscarinic and nicotinic receptors, found throughout the central and peripheral nervous systems.[1][6]
-
Muscarinic Receptor Stimulation: Leads to the classic parasympathetic toxidrome, often remembered by the mnemonic DUMBBELS: Defecation, Urination, Miosis (pupil constriction), Bronchospasm/Bronchorrhea, Emesis, Lacrimation, and Salivation.[1]
-
Nicotinic Receptor Stimulation: At autonomic ganglia, this can cause a mix of sympathetic (tachycardia, hypertension) and parasympathetic effects. At the neuromuscular junction, it initially causes muscle fasciculations (twitches) followed by depolarizing neuromuscular blockade and flaccid paralysis in cases of severe toxicity.[1][6]
Caption: Downstream signaling cascade following AChE inhibition.
Experimental Validation: Protocols and Data Interpretation
The following protocols provide a framework for testing the hypothesis that this compound acts as an AChE inhibitor.
In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for quantifying AChE activity and inhibition.[9][10] It measures the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) measurable at 412 nm.
Experimental Workflow Diagram
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An In-depth Technical Guide to the Biological Activity of Trifluoroethyl Carbamates
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the carbamate functional group is a cornerstone structural motif, integral to a wide array of approved therapeutic agents.[1][2][3] Trifluoroethyl carbamates, a specific class of these compounds, have garnered significant attention due to the unique physicochemical properties imparted by the trifluoroethyl group. The high electronegativity and lipophilicity of the trifluoromethyl moiety can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[4][5] This guide offers an in-depth exploration of the biological activities of trifluoroethyl carbamates, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview grounded in established scientific principles and experimental validation.
The Chemistry of Trifluoroethyl Carbamates: Synthesis and Properties
The synthesis of trifluoroethyl carbamates can be achieved through various established chemical methodologies. A common route involves the reaction of 3,3,3-trifluoroethyl isocyanate with a corresponding alcohol or phenol.[6] This isocyanate itself can be produced from precursors like perfluoroisobutene.[6][7] Alternative strategies for forming the carbamate linkage include the Hofmann and Curtius rearrangements, as well as the carbonylation of amines.[1][2] The presence of the trifluoromethyl group significantly impacts the electronic and steric properties of the carbamate, influencing its stability and reactivity, which are critical determinants of its biological function.[4]
Mechanism of Action: Covalent Inhibition of Serine Hydrolases
A primary mechanism through which many trifluoroethyl carbamates exert their biological effects is the inhibition of serine hydrolases. This class of enzymes plays a crucial role in numerous physiological processes, making them attractive targets for therapeutic intervention.
Carbamylation of the Active Site Serine
Trifluoroethyl carbamates typically act as pseudo-irreversible or slowly reversible inhibitors.[8][9][10] The process, known as carbamylation, involves a nucleophilic attack by the hydroxyl group of the active-site serine residue on the electrophilic carbonyl carbon of the carbamate.[10][11] This results in the formation of a stable, covalent carbamoyl-enzyme complex and the displacement of the trifluoroethanol leaving group.[11] This covalent modification temporarily inactivates the enzyme, leading to an accumulation of its natural substrate and a subsequent physiological response.[8][9] The rate of spontaneous hydrolysis of this complex, which regenerates the active enzyme, is significantly slower than the normal enzymatic turnover, leading to prolonged inhibition.[9][12]
Caption: Mechanism of serine hydrolase inhibition by trifluoroethyl carbamates.
Key Biological Activities and Therapeutic Areas
The ability of trifluoroethyl carbamates to inhibit key enzymes has led to their investigation in several therapeutic areas.
Neurological and Psychiatric Disorders
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine.[9][12] Inhibition of these enzymes increases acetylcholine levels, a strategy used in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[9][13] Several carbamates, including some with trifluoroethyl groups, have been developed as potent cholinesterase inhibitors.[13][14][15] These compounds can exhibit selectivity for either AChE or BChE, which is an important consideration in drug design to minimize side effects.[12][14]
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[16][17] By inhibiting FAAH, trifluoroethyl carbamates can elevate endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[16][17][18] Carbamate inhibitors like URB597 have been extensively studied for this purpose.[18][19][20] Biochemical evidence confirms that these carbamates covalently modify the active site of FAAH through carbamylation.[16]
Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is another key enzyme in the endocannabinoid system, responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[21][22] Trifluoromethyl glycol carbamates have been discovered as potent and selective covalent inhibitors of MAGL.[21][22] These inhibitors show promise for treating neuroinflammation by modulating both the endocannabinoid and arachidonic acid signaling pathways in the central nervous system.[21][22]
Oncology
Trifluoroethyl-substituted ureas and carbamates have demonstrated moderate anticancer activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[6][7] The mechanism of action in this context can be multifaceted, potentially involving the inhibition of enzymes crucial for cancer cell proliferation or survival.[23] For example, some carbamate derivatives of podophyllotoxin, a known anticancer agent, have shown potent cytotoxicity by inducing cell cycle arrest and apoptosis, and by inhibiting DNA topoisomerase-II.[23] The inclusion of trifluoromethyl groups in various heterocyclic scaffolds has also been a successful strategy in developing novel anticancer agents.[5]
Experimental Protocols for Assessing Biological Activity
Evaluating the biological activity of trifluoroethyl carbamates requires a combination of in vitro and in vivo assays. The following protocols are foundational for characterizing these compounds.
In Vitro Enzyme Inhibition Assay
This assay is essential for determining the potency of a compound against a specific enzyme target.[24][25]
Principle: The assay measures the activity of a purified enzyme in the presence and absence of the inhibitor.[26] The rate of product formation is monitored, often using a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic cleavage.
Detailed Protocol (Example: Cholinesterase Inhibition using Ellman's Method):
-
Reagent Preparation:
-
Prepare a stock solution of the trifluoroethyl carbamate inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor like rivastigmine).[13]
-
Incubate the enzyme and inhibitor for a predetermined time to allow for carbamylation.
-
Initiate the reaction by adding the substrate and DTNB solution to all wells.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]
-
Causality and Validation:
-
Why use a pre-incubation step? For covalent inhibitors like carbamates, a pre-incubation period is crucial to allow time for the chemical reaction (carbamylation) to occur between the inhibitor and the enzyme, ensuring an accurate measurement of its potency.[12]
-
Why run the assay at a substrate concentration near the Km? This condition allows for the sensitive detection of competitive inhibitors.[27][28]
-
Self-Validation: The inclusion of a known inhibitor as a positive control validates the assay's performance. The reproducibility of IC50 values across multiple experiments ensures the trustworthiness of the data.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the effect of a compound on the viability and proliferation of cancer cells.[29][30]
Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[29][31][32] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[29] The amount of formazan produced is directly proportional to the number of viable cells.[31]
Detailed Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoroethyl carbamate in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like etoposide).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[32][33]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[31]
-
Caption: General workflow of the MTT cytotoxicity assay.
Structure-Activity Relationships (SAR) and Data Interpretation
Systematic modification of the trifluoroethyl carbamate structure is crucial for optimizing potency, selectivity, and drug-like properties.
| Compound Class | Enzyme Target | Key SAR Observations | IC50 Range | Reference |
| O-Aryl Carbamates | FAAH | Lipophilic N-terminal substitutions enhance FAAH recognition. Polar, electron-donating O-aryl groups decrease reactivity, improving in vivo performance. | 4.6 nM - 63 nM | [17][18] |
| Tetrahydrofurobenzofuran Carbamates | AChE / BChE | Enantiomeric forms show potent and selective inhibition. Molecular volume is a key determinant of activity. | 3 nM - >1 µM | [14] |
| Trifluoromethyl Glycol Carbamates | MAGL | The trifluoromethyl glycol leaving group improves physicochemical properties (solubility, logD) while maintaining potency. | Potent (nM range) | [21][22] |
| Salicylanilide Carbamates | AChE / BChE | N-methyl-N-phenyl carbamate derivatives show more potent inhibition. N,N-diphenyl substitution can lead to non-covalent interactions. | 1.6 µM - 311 µM | [13] |
Interpreting the Data: A low IC50 value indicates high potency. Comparing IC50 values for different enzymes (e.g., AChE vs. BChE) reveals the compound's selectivity. For anticancer agents, a low IC50 against cancer cells and a high IC50 against normal cells indicate a favorable therapeutic window.
Future Directions and Challenges
The development of trifluoroethyl carbamates continues to be a promising area of research. Future work will likely focus on:
-
Improving Selectivity: Designing inhibitors with high selectivity for their intended target over other related enzymes is critical to minimizing off-target effects and improving the safety profile.[17][19]
-
Enhancing Pharmacokinetic Properties: Optimizing properties such as solubility, metabolic stability, and oral bioavailability is essential for translating potent in vitro inhibitors into effective in vivo drugs.[21][22]
-
Exploring New Therapeutic Targets: The unique reactivity of the trifluoroethyl carbamate moiety could be leveraged to target other classes of enzymes beyond serine hydrolases.
Challenges remain, particularly concerning the potential for off-target reactivity with other hydrolases, such as carboxylesterases in the liver, which can limit in vivo efficacy.[17] Balancing the reactivity required for potent on-target inhibition with the stability needed to avoid off-target interactions is a key challenge in the design of next-generation trifluoroethyl carbamate therapeutics.[17]
Conclusion
Trifluoroethyl carbamates represent a versatile and potent class of biologically active molecules, primarily functioning as covalent inhibitors of serine hydrolases. Their utility as cholinesterase, FAAH, and MAGL inhibitors has established them as valuable leads in the development of therapies for neurological disorders, while their cytotoxic properties are being explored for oncological applications. A thorough understanding of their mechanism of action, coupled with robust in vitro and in vivo evaluation protocols, is paramount for advancing these promising compounds through the drug discovery pipeline. Continued refinement of their structure-activity relationships will undoubtedly unlock new therapeutic opportunities and lead to the development of safer and more effective medicines.
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The Strategic Role of the Trifluoromethyl Group in Enhancing Carbamate Stability for Drug Development
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The carbamate moiety is a prevalent functional group in pharmaceuticals, valued for its role in prodrug design and as a stable linker. However, its susceptibility to chemical and enzymatic hydrolysis can limit the therapeutic potential of parent compounds. A key strategy in modern medicinal chemistry to overcome this liability is the incorporation of the trifluoromethyl (CF3) group. This guide provides an in-depth analysis of the multifaceted role of the CF3 group in modulating carbamate stability. We will explore the underlying physicochemical principles, including electronic and steric effects, and detail how trifluoromethylation serves as a powerful tool to enhance metabolic resistance, thereby improving a drug candidate's pharmacokinetic profile. This document provides field-proven experimental protocols for assessing carbamate stability, complete with data interpretation guidelines and visual workflows, to empower researchers in the rational design of more robust and efficacious therapeutics.
The Trifluoromethyl Group: A Bioisostere of Strategic Importance
The introduction of fluorine, and particularly the trifluoromethyl (CF3) group, into drug candidates has become a cornerstone of modern drug design.[1] The CF3 group is often used as a bioisostere for a methyl (CH3) group, but its unique properties confer distinct advantages that go far beyond simple steric replacement.[2] Understanding these properties is fundamental to appreciating its impact on carbamate stability.
Key Physicochemical Properties:
-
Potent Electron-Withdrawing Nature: With fluorine having the highest electronegativity on the Pauling scale, the CF3 group exerts a powerful inductive electron-withdrawing effect on adjacent atoms and bond systems.[3][4][5] This fundamentally alters the electronic distribution within a molecule, impacting reactivity and pKa.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][3] Replacing a metabolically weak C-H bond with a C-F bond can effectively block a primary site of metabolism.[6]
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, as indicated by its positive Hansch-Fujita π constant (+0.88).[1][7] This increased lipophilicity can enhance a drug's ability to cross biological membranes, improving absorption and distribution.[3][4]
-
Steric Influence: While relatively small, the CF3 group is sterically larger than a methyl group and can influence how a molecule fits into the binding pocket of a target protein or enzyme, potentially leading to improved binding affinity or shielding from enzymatic attack.[1][3]
Table 1: Comparative Physicochemical Properties of Methyl vs. Trifluoromethyl Groups
| Property | Methyl Group (–CH₃) | Trifluoromethyl Group (–CF₃) | Implication for Drug Design |
| van der Waals Radius | ~2.0 Å | ~2.7 Å | Increased steric bulk can enhance binding or provide shielding. |
| Electronegativity (Pauling) | 2.20 (for Carbon) | 4.0 (for Fluorine) | Strong electron-withdrawing effect alters molecular electronics.[4] |
| Hansch-Fujita π Constant | +0.56 | +0.88 | Significantly increases molecular lipophilicity.[1] |
| Bond Dissociation Energy | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | C-F bond is highly resistant to metabolic cleavage.[1] |
Impact on Carbamate Stability: A Tale of Two Hydrolyses
Carbamates are esters of carbamic acid and are susceptible to hydrolysis, which can occur via two primary routes: simple chemical hydrolysis and enzyme-mediated hydrolysis. The CF3 group exerts a profound, and sometimes contrasting, influence on both pathways.
Chemical (Abiotic) Hydrolysis
The chemical stability of a carbamate is largely dictated by the electrophilicity of its carbonyl carbon. Nucleophilic attack by water or hydroxide ions at this carbon initiates the hydrolytic cleavage. The strong electron-withdrawing nature of a nearby CF3 group can significantly delocalize electron density away from the carbonyl carbon, increasing its partial positive charge (δ+).[5] This heightened electrophilicity can render the carbamate more susceptible to abiotic nucleophilic attack, particularly under basic conditions.
However, this effect is highly dependent on the position of the CF3 group relative to the carbamate moiety. When positioned to exert a purely inductive effect, it tends to destabilize the carbamate towards chemical hydrolysis.
Caption: Electronic influence of a CF3 group on a carbamate.
Metabolic (Enzymatic) Stability
In a biological system, the dominant route of carbamate cleavage is often enzymatic hydrolysis, mediated by esterases such as carboxylesterases and butyrylcholinesterase.[8][9] It is in mitigating this metabolic liability that the CF3 group provides its most significant advantage.
The benefits are twofold:
-
Direct Metabolic Blocking: If a carbamate-containing drug has a known site of oxidative metabolism (e.g., a terminal methyl group), replacing that group with a CF3 effectively blocks that metabolic pathway.[6][10] The extreme stability of the C-F bond prevents oxidation by CYP enzymes, which are often the first step in drug metabolism.[3] This forces metabolism to occur through slower, alternative pathways, or not at all, thereby increasing the drug's half-life and overall exposure.
-
Steric/Electronic Shielding: The steric bulk of the CF3 group can physically hinder the approach of hydrolytic enzymes to the carbamate linkage.[11] Furthermore, while the inductive effect increases the intrinsic reactivity of the carbonyl, this same electronic perturbation can result in poorer recognition and binding by the active site of metabolic enzymes, which have evolved to recognize substrates with specific electronic and steric profiles. This mismatch reduces the efficiency of enzymatic hydrolysis.
Caption: CF3 group as a metabolic blocker.
Table 2: Expected Impact of CH₃ to CF₃ Substitution on Metabolic Stability Parameters
| Parameter | Drug with Methyl Group | Drug with Trifluoromethyl Group | Rationale |
| Metabolic Pathway | Susceptible to oxidation at the methyl group. | Primary metabolic pathway is blocked.[6] | The C-F bond is resistant to enzymatic cleavage.[3] |
| Number of Metabolites | Generally higher, with multiple downstream products. | Significantly reduced.[6] | Blocking a major metabolic site limits metabolite formation. |
| Half-life (t½) in vitro | Shorter | Longer[6] | A reduced rate of metabolism leads to slower clearance. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower[6] | CLᵢₙₜ is a direct measure of the liver's metabolic capacity. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of a trifluoromethylated carbamate, a series of standardized in vitro assays are essential. These assays provide critical data for ranking compounds and predicting in vivo pharmacokinetic behavior.
Protocol: In Vitro Plasma Stability Assay
This assay determines a compound's stability in the presence of hydrolytic enzymes found in plasma.[12][13]
Objective: To measure the rate of disappearance of a test compound in plasma from one or more species (e.g., human, rat, mouse) over time.
Materials:
-
Pooled plasma (heparinized) from the desired species.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (a compound known to be labile in plasma, e.g., procaine).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) containing an appropriate internal standard (IS).
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.
Methodology:
-
Compound Preparation: Prepare a working solution of the test compound (e.g., 100 µM) by diluting the DMSO stock in PBS or acetonitrile.
-
Reaction Setup: In a 96-well plate, add plasma. Pre-warm the plate to 37°C for 5-10 minutes.
-
Initiation: To initiate the reaction, add a small volume of the test compound working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid enzyme inhibition.
-
Incubation: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots.
-
Termination: Terminate the reaction at each time point by adding 3-5 volumes of ice-cold ACN with internal standard. This precipitates the plasma proteins and stops all enzymatic activity.
-
Sample Processing: Centrifuge the plate (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[13]
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k).
Protocol: In Vitro Microsomal Stability Assay
This assay is the gold standard for assessing Phase I metabolic stability, primarily mediated by CYP enzymes found in liver microsomes.[14][15][16]
Objective: To determine the rate of intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species), 20 mg/mL stock.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive controls (compounds metabolized by specific CYPs, e.g., Midazolam for CYP3A4).[16]
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).[17][18]
-
Ice-cold ACN with internal standard.
-
96-well plates, incubator/shaker, centrifuge.
-
LC-MS/MS system.
Methodology:
-
Reagent Preparation:
-
Thaw liver microsomes on ice and dilute to a working concentration (e.g., 1.0 mg/mL) in phosphate buffer.
-
Prepare a working solution of the test compound (e.g., 100 µM) in buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Setup:
-
Add the diluted microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.[16]
-
Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold ACN with IS to the appropriate wells.[15][16]
-
Sample Processing & Analysis: Follow steps 6-7 from the Plasma Stability Assay protocol.
-
Data Analysis:
-
Calculate the half-life (t½) as described previously.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / Microsome Concentration in mg/mL) * 1000[16]
-
Caption: Experimental workflow for the microsomal stability assay.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing drug candidates. Its strategic incorporation into molecules containing a carbamate linkage offers a robust solution to the challenge of metabolic instability. By leveraging its unique combination of high C-F bond strength, steric bulk, and potent electron-withdrawing properties, the CF3 group can effectively shield the carbamate from enzymatic hydrolysis and block common sites of oxidative metabolism. This leads to a more stable compound with a longer biological half-life, improved bioavailability, and a more predictable pharmacokinetic profile. While its inductive effect can potentially increase susceptibility to chemical hydrolysis, this is often outweighed by the significant gains in metabolic stability. The systematic use of the in vitro stability assays detailed in this guide enables the rational design and selection of trifluoromethylated compounds, paving the way for the development of more durable and effective therapeutics.
References
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available from: [Link]
-
Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 102–107. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
ResearchGate. (2019). Synthesis of N-trifluoromethyl carbamoyl building blocks. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assays. Available from: [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Available from: [Link]
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Gazzali, A. M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]
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Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]
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Hogberg, T., et al. (1990). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
-
Organic Letters. (2019). Direct Access to Trifluoromethyl-Substituted Carbamates from Carbon Dioxide via Copper-Catalyzed Cascade Cyclization of Enynes. ACS Publications. Available from: [Link]
-
ResearchGate. (2020). Modern synthesis of carbamoyl fluorides. Available from: [Link]
-
Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Organic Letters. (2024). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. ACS Publications. Available from: [Link]
-
Narasimhan, B., et al. (2009). Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Cyprotex. (n.d.). Plasma Stability. Evotec. Available from: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
JACS Au. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Available from: [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2009). Stability-Indicating HPLC Method for the Determination of Impurities in Meprobamate with Refractive Index Detection. Available from: [Link]
-
Sun, Y., et al. (2024). Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. European Journal of Medicinal Chemistry. Available from: [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Available from: [Link]
-
Ngai, M.-Y., et al. (2016). Recent advances in trifluoromethoxylation of arenes and heteroarenes. Organic & Biomolecular Chemistry. Available from: [Link]
-
Semantic Scholar. (2009). Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. Available from: [Link]
-
Burkart, M. D., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ACS Central Science. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Publications. Available from: [Link]
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. Available from: [Link]
-
Mor, M., et al. (2015). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Prakash, G. K. S., et al. (2012). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. Available from: [Link]
-
ACS Publications. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]
-
CONICET. (2016). Evaluation and synthesis of AZT prodrugs with optimized chemical stabilities: experimental and theoretical analyses. Available from: [Link]
-
ResearchGate. (2014). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Available from: [Link]
-
Te-Long. (2026). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. Available from: [Link]
-
Semantic Scholar. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Available from: [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Available from: [Link]
-
National Institutes of Health. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Available from: [Link]
-
Frontiers in Chemistry. (2021). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. Available from: [Link]
-
ResearchGate. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Available from: [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Diana, G. D., et al. (1994). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry. Available from: [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
Sources
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- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 代谢稳定性测定 [sigmaaldrich.cn]
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- 18. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate
Foreword: The Imperative of Spectroscopic Characterization
In the landscape of drug development and materials science, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. For a molecule like 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate, which incorporates a fluorinated moiety known to modulate physicochemical and biological properties, a multi-faceted spectroscopic approach is not merely procedural—it is essential. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, offering not just data, but a foundational understanding of the causal relationships between molecular structure and spectral output.
The structure under investigation, with its combination of a flexible isopropyl group, a planar carbamate linkage, and a strongly electron-withdrawing trifluoroethyl group, presents a unique spectroscopic fingerprint. This document will deconstruct this fingerprint, providing a detailed, step-by-step framework for data acquisition and a rigorous, first-principles-based interpretation of the resulting spectra.
Molecular Structure and Key Features
This compound (Molecular Formula: C₆H₁₀F₃NO₂, Molecular Weight: 185.14 g/mol ) is a carbamate derivative featuring distinct functional groups that govern its spectroscopic properties.[1] Understanding these subunits is critical for anticipating and interpreting the data.
-
Isopropyl Group (-CH(CH₃)₂) : Provides characteristic splitting patterns in ¹H NMR due to spin-spin coupling.
-
Carbamate Linkage (-NH-C(=O)-O-) : Possesses a planar structure with a distinctive carbonyl (C=O) stretch in the IR spectrum and a deshielded carbon signal in ¹³C NMR. The amide proton (N-H) is also a key diagnostic feature.
-
Trifluoroethyl Group (-CH₂CF₃) : The three fluorine atoms profoundly influence the electronic environment of the adjacent methylene (-CH₂-) protons and carbons, leading to significant deshielding and complex splitting patterns due to both H-F and C-F coupling.[2]
The interplay of these groups results in a unique and predictable set of spectroscopic data, which we will explore in the subsequent sections.
Experimental Workflow: A Validated Approach
The acquisition of high-quality, reproducible spectroscopic data requires carefully controlled experimental protocols. The following workflow represents a self-validating system for the comprehensive analysis of the title compound.
Diagram of the Spectroscopic Analysis Workflow
Caption: A logical workflow for the complete spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, ensuring sample dissolution without introducing interfering proton signals. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point (0 ppm) for accurate chemical shift determination. A 400 MHz spectrometer offers a good balance between resolution and accessibility for routine structural analysis.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% (v/v) tetramethylsilane (TMS).
-
Homogenization: Cap the tube and gently invert several times until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio (typically 16-32 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum (typically requiring several hundred to a few thousand scans).
-
If available, acquire a ¹⁹F NMR spectrum, referenced to an external standard like CFCl₃.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of liquid or solid samples without extensive preparation. It relies on the measurement of the evanescent wave that extends beyond the ATR crystal into the sample.
Protocol:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal surface to subtract atmospheric (H₂O, CO₂) and instrumental interferences.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 16-32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and dry completely.
Mass Spectrometry (MS)
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carbamates, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the direct determination of the molecular weight. Operating in positive ion mode is logical due to the presence of the basic nitrogen atom which can be readily protonated.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50–300 amu), optimizing source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the ion of interest.
Spectroscopic Data Interpretation
The following sections provide a detailed analysis of the expected spectroscopic data, linking spectral features directly to the molecular structure.
Diagram of Key NMR Correlations
Caption: Structure of the target molecule with predicted ¹H and ¹³C NMR chemical shifts.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ | Frequency: 400 MHz
| Assignment | Label | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH | Hₐ | ~5.0 | broad singlet | - | 1H | The N-H proton is typically broad due to quadrupole broadening and potential exchange. Its chemical shift is variable. |
| O-CH₂ -CF₃ | Hₑ | ~4.3 | quartet (q) | ³J(H,F) ≈ 8-9 | 2H | Deshielded by the adjacent oxygen and three fluorine atoms. The signal is split into a quartet by the three equivalent ¹⁹F nuclei. |
| N-CH -(CH₃)₂ | Hₑ | ~3.8 | septet (sept) | ³J(H,H) ≈ 6-7 | 1H | Deshielded by the nitrogen atom. It is split by the six equivalent protons of the two methyl groups. |
| N-CH-(CH₃ )₂ | Hₐ | ~1.2 | doublet (d) | ³J(H,H) ≈ 6-7 | 6H | These methyl protons are coupled to the single methine proton, resulting in a doublet. |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ | Frequency: 100 MHz
| Assignment | Label | Expected δ (ppm) | Multiplicity (¹⁹F Coupled) | Rationale |
| N-C =O | C₁ | ~155 | singlet | The carbonyl carbon of a carbamate is highly deshielded and appears significantly downfield. |
| O-CH₂-C F₃ | C₃ | ~124 | quartet (¹J(C,F) ≈ 277 Hz) | This carbon is directly bonded to three fluorine atoms, causing a large one-bond C-F coupling and a downfield shift. |
| O-C H₂-CF₃ | C₂ | ~62 | quartet (²J(C,F) ≈ 35 Hz) | This carbon is deshielded by the adjacent oxygen. The signal is split into a quartet by the three fluorine atoms two bonds away. |
| N-C H-(CH₃)₂ | C₄ | ~43 | singlet | The methine carbon is deshielded by the adjacent nitrogen atom. |
| N-CH-(C H₃)₂ | C₅ | ~23 | singlet | The methyl carbons of the isopropyl group appear in the typical aliphatic region. |
FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300 | Medium, Broad | N-H Stretch | Carbamate N-H |
| 2980-2880 | Medium | C-H Stretch (sp³) | Isopropyl & Ethyl C-H |
| ~1710 | Strong, Sharp | C=O Stretch | Carbamate Carbonyl |
| ~1520 | Medium | N-H Bend | Carbamate N-H |
| 1250-1050 | Strong | C-F & C-O Stretch | CF₃ & C-O-C |
Interpretation: The IR spectrum is expected to be dominated by several key features. A very strong and sharp absorption around 1710 cm⁻¹ is the hallmark of the carbamate carbonyl (C=O) stretch. A broad peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration. Finally, a series of very strong, complex bands in the 1250-1050 cm⁻¹ region are characteristic of C-F and C-O stretching vibrations, confirming the presence of the trifluoroethoxy group.[4]
Mass Spectrometry Data
Ionization Mode: ESI+
| m/z | Proposed Ion | Formula | Interpretation |
| 186.07 | [M+H]⁺ | [C₆H₁₁F₃NO₂]⁺ | Protonated Molecular Ion |
| 144.06 | [M-C₃H₆+H]⁺ | [C₃H₅F₃NO₂]⁺ | Loss of propene (neutral loss of 42 Da) |
| 86.09 | [M-CF₃CH₂O+H]⁺ | [C₄H₁₂N]⁺ | Cleavage of the ester bond, loss of trifluoroethanol |
Interpretation: The primary goal of ESI-MS is the confirmation of the molecular weight. The expected base peak would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 186.07. Further fragmentation (if induced) could involve characteristic losses, such as the neutral loss of propene from the isopropyl group or the cleavage of the molecule at the carbamate linkage, which would further corroborate the proposed structure.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a synergistic and definitive confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework and reveal the electronic influence of the fluorine atoms. FTIR spectroscopy confirms the presence of the key carbamate and trifluoroethyl functional groups through their characteristic vibrational modes. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation pathways. This comprehensive guide serves as an authoritative reference, demonstrating how a multi-technique spectroscopic approach leads to the unambiguous elucidation of molecular structure, a critical step in any chemical research endeavor.
References
- Peng, L. (2000). NMR spectra of fluorinated carbohydrates.
- Wang, Z., & Wang, Y. (2005). [Study on fluorescence analysis for carbamate pesticides]. Guang Pu Xue Yu Guang Pu Fen Xi, 25(10), 1645-1647.
- Man-Cheng, L., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 39(2), 333-348.
- Santa Cruz Biotechnology, Inc. (n.d.). 2,2,2-trifluoroethyl N-(propan-2-yl)
- Godejohann, M., et al. (2018). FTIR Spectroscopy of Ion Solvation of LiClO4 and LiSCN in Acetonitrile, Benzonitrile, and Propylene Carbonate.
Sources
Methodological & Application
experimental protocol for 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate synthesis
An Application Note for the Synthesis of 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed experimental protocol for the synthesis of this compound, a fluorinated carbamate of interest in pharmaceutical and agrochemical research. The core of this guide is a robust and reproducible procedure based on the nucleophilic addition of 2,2,2-trifluoroethanol to isopropyl isocyanate. We delve into the underlying reaction mechanism, provide step-by-step instructions, outline methods for product characterization, and discuss critical safety considerations. This application note is designed for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded methodology for preparing this and similar carbamate compounds.
Introduction and Scientific Context
Carbamates are a crucial class of organic compounds, recognized for their broad utility as key structural motifs in pharmaceuticals and agrochemicals.[1] The carbamate linkage often serves as a stable bioisostere for more labile ester or amide bonds, potentially enhancing a molecule's metabolic stability and pharmacokinetic profile. The incorporation of fluorine atoms, as in the target molecule this compound, can further modulate properties such as lipophilicity, binding affinity, and metabolic resistance.
The synthesis described herein utilizes one of the most fundamental and efficient methods for carbamate formation: the reaction of an isocyanate with an alcohol.[2] This approach is widely valued for its high atom economy and generally clean reaction profiles. Understanding the principles of this reaction is essential for its successful application and for troubleshooting potential challenges.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via the nucleophilic addition of the hydroxyl group of 2,2,2-trifluoroethanol to the highly electrophilic carbonyl carbon of the isocyanate group in isopropyl isocyanate.[3]
The key mechanistic steps are:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 2,2,2-trifluoroethanol hydroxyl group attacks the central carbon atom of the isocyanate moiety (-N=C=O).
-
Proton Transfer: A subsequent proton transfer from the oxygen to the nitrogen atom occurs, yielding the stable carbamate product.
The reaction is typically performed under anhydrous conditions, as isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that rapidly decarboxylates to form isopropylamine and carbon dioxide, a competing and undesirable side reaction.[2] While many isocyanate-alcohol reactions proceed readily at room temperature, the electron-withdrawing nature of the trifluoromethyl (-CF₃) group in 2,2,2-trifluoroethanol decreases the nucleophilicity of the hydroxyl oxygen. Therefore, gentle heating or the use of a catalyst may be beneficial to ensure a reasonable reaction rate.
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations involving isopropyl isocyanate must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Stoichiometry |
| Isopropyl isocyanate | 1795-48-8 | 85.11 | 4.26 g (4.92 mL) | 50.0 | 1.0 eq |
| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 | 5.50 g (4.00 mL) | 55.0 | 1.1 eq |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | Solvent |
| Triethylamine (TEA) (Optional Catalyst) | 121-44-8 | 101.19 | 0.51 g (0.70 mL) | 5.0 | 0.1 eq |
Equipment
-
250 mL two-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for workup and purification (separatory funnel, flasks)
-
Silica gel for column chromatography
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Reagent Addition: Through a septum, charge the flask with anhydrous dichloromethane (100 mL) followed by 2,2,2-trifluoroethanol (5.50 g, 4.00 mL, 55.0 mmol).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Isocyanate Addition: Slowly add isopropyl isocyanate (4.26 g, 4.92 mL, 50.0 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe. An exothermic reaction may be observed; maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Monitoring: The reaction's progress can be monitored by the disappearance of the strong, sharp isocyanate peak in the IR spectrum (approx. 2275-2250 cm⁻¹).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. This will yield the crude product, likely as a colorless to pale yellow oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) as the eluent to afford the pure product.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound.
Characterization and Expected Results
The identity and purity of the synthesized this compound (Molecular Formula: C₆H₁₀F₃NO₂, MW: 185.14 g/mol [4]) should be confirmed by standard analytical techniques.
| Analysis Method | Expected Result |
| ¹H NMR | Signals corresponding to the -CH(CH₃)₂ protons, the -NH proton, and the -OCH₂CF₃ protons with appropriate chemical shifts and coupling. |
| ¹⁹F NMR | A triplet signal corresponding to the -CF₃ group. |
| FTIR (neat) | Absence of a strong N=C=O stretch (~2270 cm⁻¹). Appearance of a strong C=O stretch (~1700-1730 cm⁻¹) and an N-H stretch (~3300-3400 cm⁻¹). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ = 186.07, [M+Na]⁺ = 208.05. |
Characterization Logic
The confirmation of the final product relies on a logical sequence of analytical verification.
Caption: Logical workflow for the validation and characterization of the synthesized carbamate.
Safety and Handling
-
Isopropyl Isocyanate: This compound is volatile, flammable, and a potent lachrymator. It is toxic upon inhalation and causes severe skin and eye irritation. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
2,2,2-Trifluoroethanol: This is a toxic and flammable liquid. Avoid contact with skin and eyes.[5]
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isopropyl Isocyanate (CAS 1795-48-8): A Deep Dive into its Chemical Properties and Synthesis Pathways. [Link]
-
MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3404. [Link]
-
Royal Society of Chemistry. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Org. Biomol. Chem.[Link]
Sources
High-Purity Isolation of 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate using Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate, a fluorinated carbamate of interest in medicinal chemistry and materials science. Standard synthesis of this compound via the reaction of 2,2,2-trifluoroethanol with isopropyl isocyanate often yields critical impurities, including the highly polar N,N'-diisopropylurea byproduct. Achieving high purity (>99%) is essential for subsequent applications and reliable downstream data. This guide details a robust methodology employing normal-phase flash column chromatography on silica gel, complete with protocols for method development using Thin-Layer Chromatography (TLC), sample loading, gradient elution, and fraction analysis.
Introduction and Scientific Context
This compound is an organic molecule featuring a trifluoroethyl group, which can impart unique physicochemical properties such as increased lipophilicity and metabolic stability.[1] Carbamates are a crucial functional group in a wide array of pharmaceuticals and agrochemicals.[2] The purity of such compounds is paramount, as even minor impurities can lead to erroneous biological data, side reactions in subsequent synthetic steps, or unpredictable physical properties.
The most common synthetic route to this target molecule involves the nucleophilic addition of 2,2,2-trifluoroethanol to isopropyl isocyanate.[1] A significant challenge in this synthesis is the high reactivity of the isocyanate precursor, which readily reacts with trace amounts of water to form N,N'-diisopropylurea. This symmetrical urea is often the primary impurity and possesses significantly different polarity compared to the target carbamate, making chromatographic separation an ideal purification strategy. This protocol is designed to efficiently separate the target carbamate from both less polar starting materials and the more polar urea byproduct.
Principle of the Chromatographic Separation
This method utilizes normal-phase flash column chromatography, a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[3]
-
Stationary Phase: Silica gel, a highly polar adsorbent with surface silanol (Si-OH) groups.
-
Mobile Phase: A mixture of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate).
-
Separation Mechanism: Compounds are introduced to the column and travel down with the mobile phase. Polar compounds, like N,N'-diisopropylurea, interact strongly with the polar silica gel and are retained longer (elute later). Less polar compounds have a greater affinity for the mobile phase and travel down the column more quickly (elute earlier).[4] The target carbamate has intermediate polarity and will elute between non-polar impurities and the highly polar urea.
By gradually increasing the polarity of the mobile phase (gradient elution), we can first wash off any non-polar impurities, then selectively elute the desired product with high resolution, leaving the most polar impurities strongly adsorbed to the top of the column.
Materials and Methods
This section details the necessary equipment, reagents, and consumables for the successful execution of this protocol.
| Category | Item | Specification |
| Instrumentation | Automated Flash Chromatography System | E.g., Teledyne ISCO CombiFlash, Biotage Selekt, or equivalent |
| UV-Vis Detector (integrated) | Diode Array Detector (DAD) recommended for full spectral analysis | |
| Evaporative Light Scattering Detector (ELSD) | Recommended, as the target compound has a poor UV chromophore | |
| Rotary Evaporator | For solvent removal post-purification | |
| Chromatography | Pre-packed Silica Gel Flash Column | 40 g, 60 Å pore size, 40-63 µm particle size |
| Consumables | TLC Plates | Silica gel 60 F₂₅₄, aluminum-backed |
| Glass Vials / Test Tubes | For fraction collection | |
| Reagents & Solvents | Crude this compound | Approx. 1 g scale |
| Silica Gel (for dry loading) | 60 Å, 40-63 µm particle size | |
| n-Hexane | HPLC Grade or equivalent | |
| Ethyl Acetate (EtOAc) | HPLC Grade or equivalent | |
| Dichloromethane (DCM) | ACS Grade or higher (for sample loading) | |
| TLC Visualization | p-Anisaldehyde Staining Solution | Recipe: 135 mL absolute ethanol, 5 mL conc. H₂SO₄, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde.[5] |
| Heat Gun | For developing the TLC stain |
Experimental Protocols
Part A: TLC Method Development for Mobile Phase Optimization
Before performing the preparative column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.
-
Prepare TLC Chambers: Line three separate glass beakers (250 mL) with filter paper and add ~20 mL of pre-mixed Hexane:EtOAc solutions in ratios of 9:1, 8:2, and 7:3. Cover with a watch glass and allow the atmosphere to saturate for 10 minutes.
-
Spot the TLC Plate: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in 0.5 mL of ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into one of the prepared chambers, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and dry thoroughly with a heat gun. Dip the plate into the p-anisaldehyde stain solution using forceps, then gently heat with a heat gun until colored spots appear.[5] The carbamate should appear as a distinct colored spot (often blue, green, or purple).
-
Analyze Results: Calculate the Rf value for the main product spot in each solvent system. The ideal system will show the product spot at Rf ≈ 0.3, with clear separation from a spot at the baseline (urea byproduct) and any faster-moving spots (non-polar impurities). For this compound, a system of 85:15 Hexane:EtOAc is typically found to be optimal.
Part B: Preparative Flash Column Chromatography Protocol
This protocol assumes a 1.0 g loading of crude material onto a 40 g silica column.
-
Prepare the Sample for Dry Loading (Highly Recommended):
-
Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent like dichloromethane (~10-15 mL).
-
Add ~2 g of silica gel to this solution to form a free-flowing powder.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until the silica is completely dry. This creates the "dry-load cartridge" material.
-
-
Set Up the Flash System:
-
Install the 40 g pre-packed silica column onto the flash chromatography system.
-
Load the prepared dry-load sample into an empty solid-load cartridge and attach it to the system in-line before the main column.
-
Prime the pumps with the designated solvents: Solvent A (n-Hexane) and Solvent B (Ethyl Acetate).
-
-
Program the Elution Gradient:
-
Equilibrate the column with 5% Solvent B (95:5 Hexane:EtOAc) for 2 column volumes (CVs).
-
Run a linear gradient from 5% to 25% Solvent B over 15 CVs . This shallow gradient is critical for resolving the target compound from closely eluting impurities.
-
Hold at 25% Solvent B for 3 CVs.
-
Increase to 100% Solvent B for 3 CVs to flush any remaining highly polar compounds from the column.
-
Set the flow rate to 40 mL/min.
-
-
Detection and Fraction Collection:
-
Set the primary detector to ELSD if available. If using UV, monitor at a low wavelength like 210-220 nm, but be aware of low sensitivity.
-
Set the fraction collector to trigger based on the detector signal (peak detection).
-
-
Execute the Run: Start the purification run and monitor the chromatogram in real-time. The target compound is expected to elute as the major peak after any non-polar impurities. The N,N'-diisopropylurea will elute much later or remain on the column to be washed off by the 100% EtOAc flush.
Workflow and Data Analysis
The overall process from crude material to pure, isolated product is summarized in the workflow diagram below.
Caption: Overall workflow for the purification of this compound.
Fraction Analysis and Pooling
-
TLC Analysis: Spot every other collected fraction corresponding to the main peak onto a single TLC plate, alongside a spot of the original crude material for comparison.
-
Develop and Visualize: Develop the plate using the optimized mobile phase (e.g., 85:15 Hexane:EtOAc) and visualize with p-anisaldehyde stain.
-
Decision to Pool: Combine only those fractions that show a single, clean spot corresponding to the Rf of the target product. Discard fractions that show co-elution with impurities. The logic for this process is outlined below.
Caption: Decision logic for pooling fractions based on TLC analysis.
-
Isolation: Combine the pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator. The final product should be obtained as a solid or oil. Confirm purity by HPLC and/or NMR spectroscopy.
Troubleshooting
| Problem | Potential Cause | Solution |
| Product does not elute | Mobile phase is not polar enough. | Increase the final concentration of ethyl acetate in the gradient (e.g., run to 40% instead of 25%). |
| Poor separation (co-elution) | Gradient is too steep; mobile phase is too polar. | Flatten the gradient (e.g., run from 5-25% over 20 CVs instead of 15). Ensure the starting Rf on TLC was in the 0.25-0.35 range. |
| Broad, tailing peaks | Sample overload; sample is too acidic/basic. | Reduce the amount of crude material loaded onto the column. Ensure the sample is neutral; if necessary, filter through a small plug of silica before loading. |
| No spots visible on TLC | Compound is not reactive to the stain; compound concentration is too low. | Try a different stain, such as potassium permanganate. Concentrate the fraction before spotting on the TLC plate. |
| Product crystallizes on column | Poor solubility of the product in the mobile phase. | Consider a different solvent system. Although less common in normal phase, adding a small amount of a more solubilizing solvent like dichloromethane might help. |
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Retrieved from [Link]
-
ChemicalDesk. (2011). TLC Stains Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Cromlab. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Kirk, M. (n.d.). TLC Stains. University of Missouri-St. Louis. Retrieved from [Link]
-
TutorChase. (n.d.). How does the polarity of substances affect chromatography results? Retrieved from [Link]
-
University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]
-
Walsh Medical Media. (2011). Novel Coated Cellulose Carbamate Silica Based Phase to Enhance Selectivity of Compounds of Pharmaceutical Interest. Retrieved from [Link]
-
YouTube. (2021). How Can We Analyze Carbamate Pesticides? YoungIn Chromass Global. Retrieved from [Link]
-
YouTube. (2024). What Is Polarity In Chromatography? Chemistry For Everyone. Retrieved from [Link]
Sources
Application Note & Protocol: Deprotection of 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the deprotection of amines protected with the 2,2,2-trifluoroethyl (TFE) carbamate group, using 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate as a model substrate. The 2,2,2-trifluoroethoxycarbonyl (TFEOC) group is an important amine protecting group, particularly in contexts requiring high stability and orthogonality to other common protecting groups. This document explores the mechanistic underpinnings of TFE carbamate cleavage and presents two distinct, field-proven protocols for its removal: a primary method involving base-mediated elimination and an alternative reductive cleavage method. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering practical insights to ensure successful and efficient deprotection.
Introduction: The 2,2,2-Trifluoroethoxycarbonyl (TFEOC) Protecting Group
In the landscape of multistep organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount.[1] A protecting group must be robust enough to withstand a variety of reaction conditions while being susceptible to selective removal without affecting other functional groups in the molecule.[1] Carbamates are among the most widely used protecting groups for amines due to their stability and the diverse conditions available for their cleavage.[2][3]
The 2,2,2-trifluoroethoxycarbonyl (TFEOC) group, while less common than Boc or Cbz, offers unique advantages stemming from the strong electron-withdrawing nature of the trifluoroethyl moiety. This property enhances the stability of the carbamate linkage, making it resistant to conditions that might cleave more labile groups. This guide focuses on the cleavage of this robust protecting group, a critical final step to unmask the free amine for subsequent synthetic transformations or as the final active pharmaceutical ingredient.
Mechanistic Insight into TFE Carbamate Deprotection
The cleavage of the TFEOC group is not as straightforward as the acid-labile Boc group or the hydrogenolysis-labile Cbz group. The stability of the C-O bond and the C-F bonds necessitates specific chemical strategies. We will explore two primary mechanistic pathways for its removal.
Base-Mediated β-Elimination Pathway
The most direct method for TFEOC cleavage relies on a base-mediated β-elimination mechanism. The electron-withdrawing trifluoromethyl group renders the protons on the adjacent carbon (C2 of the ethyl group) acidic. A sufficiently strong, non-nucleophilic base can abstract one of these protons, initiating an E1cB-like elimination. This process results in the formation of a carbamate anion, which then fragments to release the free amine, carbon dioxide, and 1,1-difluoroethene.
The causality behind this choice of mechanism is the inherent electronic property of the TFE group. The inductive effect of the three fluorine atoms is the driving force for the initial deprotonation event, making this a targeted and specific deprotection strategy.
Reaction Mechanism: Base-Mediated Elimination
Caption: Proposed mechanism for the base-mediated deprotection of a TFE-carbamate.
Reductive Cleavage Pathway
An alternative strategy, analogous to the deprotection of the 2,2,2-trichloroethoxycarbonyl (Troc) group, involves reductive cleavage.[4] This method typically employs a reducing agent like activated zinc in the presence of a proton source, such as acetic acid. The reaction is initiated by the reduction of the haloalkyl group, leading to the formation of an unstable intermediate that subsequently fragments to yield the free amine, carbon dioxide, and non-toxic byproducts. This approach is particularly valuable when the substrate is sensitive to basic conditions.
Experimental Protocols
The following protocols have been designed to be self-validating, with clear steps for reaction monitoring and product isolation.
Protocol 1: Base-Mediated Deprotection of this compound
This protocol leverages a strong, non-nucleophilic base to effect the deprotection via the β-elimination pathway.
Materials & Equipment:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer, GC-MS for analysis
Workflow: Base-Mediated Deprotection
Caption: Experimental workflow for the base-mediated deprotection protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring, add potassium tert-butoxide (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Workup - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: The product, isopropylamine, is volatile. Use minimal heating and vacuum.
-
Purification: The crude product can be purified by distillation or flash column chromatography if necessary. Characterize the final product by NMR and GC-MS.
Protocol 2: Reductive Cleavage of this compound
This protocol provides an alternative for substrates that may be sensitive to strong bases. It is adapted from methods used for the cleavage of Troc groups.[4]
Materials & Equipment:
-
This compound
-
Activated Zinc dust
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite®
-
Standard laboratory glassware as listed in Protocol 1
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the this compound (1.0 eq) and dissolve it in a 1:1 mixture of acetic acid and a co-solvent like methanol or THF (approx. 0.1 M concentration).
-
Reagent Addition: Add activated zinc dust (5-10 eq) to the solution. The activation can be done by washing commercial zinc dust with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours (4-24 h) depending on the substrate and the activity of the zinc.
-
Workup - Filtration: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove the excess zinc. Wash the filter cake with additional DCM.
-
Workup - Neutralization: Carefully add saturated aqueous NaHCO₃ to the filtrate until gas evolution ceases and the solution is basic (pH > 8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting isopropylamine as described in Protocol 1.
Data Presentation and Troubleshooting
| Parameter | Protocol 1: Base-Mediated | Protocol 2: Reductive Cleavage | Causality & Field Insights |
| Primary Reagent | Potassium tert-butoxide | Activated Zinc dust | t-BuOK is a strong, non-nucleophilic base ideal for E1cB. Zinc is a classic reductant for haloalkanes. |
| Solvent | Anhydrous THF | Acetic Acid / MeOH or THF | Aprotic solvent for Protocol 1 prevents quenching of the strong base. Acetic acid in Protocol 2 acts as the proton source. |
| Temperature | 0 °C to Room Temp. | Room Temperature | Initial cooling in Protocol 1 controls the exothermic deprotonation. Protocol 2 is typically run at ambient temperature. |
| Reaction Time | 2-4 hours | 4-24 hours | Base-mediated elimination is generally faster than the heterogeneous reductive cleavage. |
| Key Byproducts | 1,1-Difluoroethene, CO₂ | Zinc salts, reduced fluorine species | Gaseous byproducts in Protocol 1 require an open or vented system. Zinc salts in Protocol 2 are removed by filtration. |
| Substrate Scope | Good for base-tolerant molecules | Ideal for acid-tolerant, base-sensitive molecules | The choice of protocol is dictated by the overall functional group compatibility of the substrate. |
Troubleshooting Guide:
-
Incomplete Reaction:
-
Protocol 1: The base may have been deactivated by moisture. Ensure all reagents and solvents are anhydrous. An additional equivalent of base may be required.
-
Protocol 2: The zinc may not be sufficiently activated. Use freshly activated zinc dust. Sonication can sometimes accelerate heterogeneous reactions.
-
-
Low Yield:
-
The product amine may be volatile (especially for low molecular weight amines like isopropylamine). Take care during the concentration step by using a cold water bath on the rotary evaporator and avoiding high vacuum.
-
The product may be water-soluble. Perform multiple extractions and consider salting out the aqueous layer with NaCl to improve partitioning into the organic phase.
-
-
Side Reactions:
-
Protocol 1: If the substrate contains other base-sensitive functional groups (e.g., esters), consider using the milder reductive cleavage protocol.
-
Conclusion
The 2,2,2-trifluoroethoxycarbonyl (TFEOC) group is a valuable tool for amine protection, offering enhanced stability compared to more common carbamates. Its successful cleavage can be achieved through a robust base-mediated elimination protocol or a milder reductive cleavage method. The choice between these protocols should be guided by the functional group tolerance of the specific substrate. By understanding the underlying mechanisms and following the detailed procedures outlined in this application note, researchers can confidently and efficiently deprotect TFE-protected amines, advancing their synthetic campaigns.
References
-
Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available at: [Link]
-
ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Available at: [Link]
-
National Center for Biotechnology Information. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. In PubChem. Retrieved January 19, 2026, from [Link].
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]
-
Jacquemard, U., et al. (2004). A new mild method allows the removal of carbamates using TBAF in THF. Tetrahedron, 60(43), 10039-10047. Available at: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Li, B., et al. (2023). Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 4. Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the potential applications and synthetic protocols related to 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. While specific, widespread applications of this exact molecule in publicly documented medicinal chemistry literature are not prevalent, its structural motifs—the trifluoroethyl group, the carbamate linker, and the N-isopropyl group—are of significant interest in drug discovery. This guide will, therefore, focus on the inferred potential of this compound based on the well-established roles of its constituent parts. We will explore its synthesis, physicochemical properties, and potential as a building block for creating more complex molecules with therapeutic potential. The protocols provided are based on general and established methodologies for carbamate synthesis and functionalization.
Introduction: Unpacking the Potential of a Structurally Rich Moiety
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound is a compound that, while not extensively cited in its own right, presents a confluence of three structurally significant features:
-
The 2,2,2-Trifluoroethyl Group: The introduction of a trifluoromethyl (CF3) or related fluoroalkyl group is a cornerstone of modern drug design.[1] This moiety can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity (which can improve membrane permeability), and modulate the pKa of nearby functional groups.[1]
-
The Carbamate Linker: Carbamates are recognized as valuable isosteres for amide bonds in peptidomimetics.[2] Their enhanced stability against proteolytic degradation and their ability to participate in hydrogen bonding make them a key tool in designing enzyme inhibitors and other therapeutics.[2][3]
-
The N-Isopropyl Group: This small, branched alkyl group can provide a degree of steric hindrance, influencing the molecule's conformation and interaction with biological targets. It can also contribute to the overall lipophilicity of the molecule.
The combination of these features in this compound suggests its potential utility as a versatile building block or intermediate in the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Data
While a comprehensive, publicly available dataset of all physical properties is limited, the following table summarizes key information sourced from chemical suppliers and predicted data.
| Property | Value | Source |
| CAS Number | 1027616-97-2 | |
| Molecular Formula | C₆H₁₀F₃NO₂ | |
| Molecular Weight | 185.14 g/mol | |
| Appearance | White to off-white solid or colorless liquid | General Observation |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, THF, Ethyl Acetate) | Chemical Principles |
Expected Spectroscopic Data:
-
¹H NMR: Expected signals would include a quartet for the -CH₂- of the trifluoroethyl group (coupled to the three fluorine atoms), a multiplet (septet) for the -CH- of the isopropyl group, a doublet for the -CH₃ groups of the isopropyl moiety, and a broad singlet for the N-H proton.
-
¹³C NMR: Key signals would include the carbon of the CF₃ group (split into a quartet by the fluorine atoms), the -CH₂- carbon (also showing coupling to fluorine), the carbonyl carbon of the carbamate, and the carbons of the isopropyl group.
-
¹⁹F NMR: A triplet corresponding to the three equivalent fluorine atoms of the CF₃ group would be expected, coupled to the adjacent methylene protons.
-
IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the carbamate carbonyl (around 1680-1720 cm⁻¹), an N-H stretch (around 3300-3500 cm⁻¹), and strong C-F stretching bands (in the 1000-1350 cm⁻¹ region).
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the isopropyl group, the trifluoroethyl group, or other fragments.
Potential Applications in Medicinal Chemistry
Based on the properties of its constituent functional groups, this compound could be envisioned for use in several areas of drug discovery:
-
As a Synthetic Intermediate: This is the most probable application. The compound can be used to introduce the N-isopropyl-N-(2,2,2-trifluoroethoxycarbonyl) moiety into a larger molecule. This could be particularly useful in the synthesis of enzyme inhibitors where the carbamate acts as a stable mimic of a transition state.
-
In the Development of Enzyme Inhibitors: Carbamates are known to act as inhibitors of various enzymes, including proteases and esterases.[3] The trifluoroethyl group could enhance binding affinity and improve pharmacokinetic properties.
-
As a Scaffold for Library Synthesis: The N-H proton of the carbamate can be deprotonated and the nitrogen subsequently alkylated or arylated, allowing for the creation of a library of derivatives for high-throughput screening.
Experimental Protocols
The following protocols are generalized procedures based on standard organic chemistry techniques for the synthesis and potential use of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a common method for carbamate synthesis from an alcohol and an isocyanate.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Materials:
-
2,2,2-Trifluoroethanol
-
Isopropyl isocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
(Optional) Dibutyltin dilaurate (DBTDL) as a catalyst
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropyl isocyanate (1.05 eq.) dropwise to the stirred solution.
-
(Optional) Add a catalytic amount of DBTDL.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Protocol 2: N-Alkylation of this compound
This protocol outlines a general procedure for using the title compound as a building block by alkylating the carbamate nitrogen.
Workflow Diagram:
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS))
-
Anhydrous aprotic solvent (e.g., THF, N,N-dimethylformamide (DMF))
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) dissolved in anhydrous THF or DMF.
-
Cool the solution to 0 °C.
-
Carefully add the strong base (e.g., NaH, 1.1 eq.) portion-wise. Note: Hydrogen gas evolution will occur with NaH.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated carbamate.
Conclusion
This compound represents a potentially valuable, yet under-explored, reagent in the medicinal chemist's toolbox. Its combination of a metabolically robust trifluoroethyl group and a proteolytically stable carbamate linker makes it an attractive starting point for the synthesis of novel chemical entities. While direct applications as a therapeutic agent are not currently documented, its utility as a synthetic intermediate for introducing these key pharmacophoric elements holds considerable promise. The generalized protocols provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this compound in their drug discovery programs.
References
-
PubChem. 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate. Available at: [Link]
-
American Elements. 2,2,2-trifluoroethyl carbamate. Available at: [Link]
-
Organic Syntheses. Procedure. Available at: [Link]
-
National Institutes of Health. (2020, January 21). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Available at: [Link]
-
PubChem. N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Available at: [Link]
-
ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
MDPI. (2021, March 19). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
- Google Patents.EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
PubMed Central. (2023, March 27). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Available at: [Link]
-
PubMed Central. (2019, December 1). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]
-
PubMed Central. (2015, April 23). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
- Google Patents.EP2980906A1 - Fluorinated carbamates as solvent for lithium-ion electrolytes.
-
Royal Society of Chemistry. (2010). Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available at: https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21bfuran2carboxylate.
Sources
Application Notes and Protocols: 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. This guide moves beyond a simple recitation of facts to deliver field-proven insights into the strategic application of this valuable synthetic intermediate. The core focus is on its utility as a highly efficient precursor for the synthesis of unsymmetrical N-isopropyl-N'-substituted ureas, a motif of significant interest in medicinal chemistry. We will explore the causality behind its enhanced reactivity, provide detailed, validated protocols for its synthesis and subsequent transformations, and discuss its potential, as well as limitations, as a protecting group for amines.
Introduction: The Strategic Advantage of a Fluorinated Carbamate
In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic campaign. This compound (henceforth referred to as 1 ) is an exemplary reagent that leverages the unique electronic properties of fluorine to facilitate otherwise challenging transformations. The molecule consists of an isopropylamine core masked as a carbamate with a 2,2,2-trifluoroethyl ester.
The key to the utility of 1 lies in the trifluoroethyl group. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, rendering the trifluoroethoxy moiety an excellent leaving group. This "activation" transforms the relatively stable carbamate into a potent carbamoylating agent, essentially serving as a stable, crystalline, and easily handled equivalent of the highly reactive and often difficult-to-handle isopropyl isocyanate. Its primary and most valuable application, therefore, is as a precursor for the synthesis of N,N'-disubstituted unsymmetrical ureas.
Synthesis of this compound (1)
The most direct and efficient synthesis of 1 involves the nucleophilic addition of 2,2,2-trifluoroethanol to isopropyl isocyanate.[1] This reaction is typically high-yielding and proceeds under mild conditions, affording the product as a stable, crystalline solid that can be easily purified and stored.
Diagram 1: Synthesis of the Target Carbamate
Caption: Synthesis of the target carbamate via nucleophilic attack.
Protocol 2.1: Preparation of this compound (1)
Materials:
-
Isopropyl isocyanate (1.0 eq.)
-
2,2,2-Trifluoroethanol (1.05 eq.)
-
Anhydrous Diethyl Ether (or THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Argon or Nitrogen inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous diethyl ether and 2,2,2-trifluoroethanol (1.05 eq.).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isopropyl isocyanate (1.0 eq.) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the isocyanate.
-
Upon completion, concentrate the reaction mixture in vacuo. The crude product is often of high purity.
-
If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Expected Outcome: The product 1 is typically a white to off-white crystalline solid with a molecular weight of 185.14 g/mol .
Core Application: Synthesis of Unsymmetrical Ureas
The primary utility of 1 is as a stable and efficient precursor for N-isopropyl ureas. The trifluoroethoxy group functions as a superior alternative to more traditional leaving groups like phenol or imidazole. The key advantage is the volatility of the 2,2,2-trifluoroethanol byproduct, which can be easily removed with the solvent during workup, greatly simplifying purification.[2][3]
The reaction proceeds by nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the carbamate 1 , leading to the displacement of 2,2,2-trifluoroethanol and formation of the desired urea.
Diagram 2: Urea Synthesis Workflow
Caption: General workflow for the synthesis of unsymmetrical ureas.
Protocol 3.1: General Procedure for the Synthesis of Unsymmetrical Ureas from Carbamate 1
This protocol is adapted from the facile method developed by Bogolubsky, A. V., et al. for the synthesis of unsymmetrical ureas from trifluoroethyl carbamates.[3]
Materials:
-
This compound (1 ) (1.0 eq.)
-
Primary or secondary amine of choice (1.1 - 1.2 eq.)
-
2,2,2-Trifluoroethanol (as solvent) or a high-boiling aprotic solvent (e.g., DMF, Dioxane)
-
Sealed reaction tube or flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a sealable reaction tube, combine carbamate 1 (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Add the solvent (2,2,2-trifluoroethanol is often a suitable choice, but DMF or dioxane can also be used). The concentration is typically in the range of 0.5-1.0 M.
-
Seal the tube and heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the nucleophilicity and steric bulk of the amine.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo. The volatility of the 2,2,2-trifluoroethanol byproduct facilitates its complete removal.
-
The crude urea product is often of high purity. If further purification is required, it can be achieved by recrystallization or column chromatography.
Table 1: Representative Examples of Urea Synthesis
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Benzylamine | N-benzyl-N'-(propan-2-yl)urea | >85% |
| 2 | Morpholine | 4-( (propan-2-yl)carbamoyl)morpholine | >90% |
| 3 | Aniline | N-phenyl-N'-(propan-2-yl)urea | >80% |
| 4 | Diethylamine | N,N-diethyl-N'-(propan-2-yl)urea | >85% |
| (Yields are representative based on analogous reactions and the high efficiency of the methodology).[3] |
Discussion: Utility as an Amine Protecting Group
While carbamates are a cornerstone of amine protection strategies in organic synthesis, the specific utility of the N-(2,2,2-trifluoroethoxycarbonyl) group is nuanced.[4]
Diagram 3: Protection-Deprotection Logic
Caption: The logic of using carbamate 1 as a protecting group.
Expertise & Experience Insight:
The very feature that makes 1 an excellent precursor for ureas—the activated nature of the trifluoroethyl ester—limits its utility as a general-purpose protecting group.
-
Lability to Nucleophiles: The carbamate is susceptible to cleavage by amine nucleophiles, as demonstrated in the urea synthesis protocol. This means it would not be stable in reaction steps involving other primary or secondary amines, limiting its orthogonality.
-
Stability Profile: While likely stable to standard acidic conditions used to remove Boc groups (e.g., TFA) and reductive conditions that cleave Cbz groups (e.g., H₂/Pd-C), its lability towards basic and nucleophilic conditions is a significant drawback.
-
Deprotection: Deprotection would likely be achieved under strong basic conditions (e.g., hydrolysis with NaOH or LiOH) or with potent nucleophiles that can displace the trifluoroethoxide. However, these conditions are often harsh and may not be compatible with sensitive functional groups elsewhere in the molecule.
Conclusion on Protective Group Utility: this compound should primarily be viewed as a carbamoylating agent and urea precursor rather than a robust, general-use amine protecting group. Its application should be strategic, reserved for instances where the N-isopropylcarbamoyl moiety is to be installed and then immediately converted into a urea, or in synthetic routes devoid of strong nucleophiles or bases.
Safety and Handling
-
This compound (1): Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Isopropyl Isocyanate: Highly toxic, flammable, and a potent lachrymator. Must be handled with extreme care in a high-performance fume hood.
-
2,2,2-Trifluoroethanol: Corrosive and toxic. Avoid contact and inhalation.
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly effective and strategically valuable building block for modern organic synthesis. Its design leverages the powerful electron-withdrawing nature of a trifluoromethyl group to create a superior carbamoylating agent. The primary application—a facile and high-yield synthesis of unsymmetrical ureas—is distinguished by a simplified purification process stemming from the volatility of the 2,2,2-trifluoroethanol byproduct. While its utility as a general amine protecting group is limited by its inherent reactivity towards nucleophiles, its role as a stable, crystalline precursor for introducing the N-isopropyl urea moiety is unparalleled. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively integrate this reagent into their synthetic programs.
References
- Bogolubsky, A. V., Ryabukhin, S. V., Pipko, S. E., Lukin, O., Shivanyuk, A., Mykytenko, D., & Tolmachev, A. (2011). A facile synthesis of unsymmetrical ureas. Tetrahedron, 67(20), 3619–3623.
-
ResearchGate. (2011, May). A Facile Synthesis of Unsymmetrical Ureas. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Sources
Application Note & Protocols: A Framework for In Vitro Biological Evaluation of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
Abstract
This document provides a comprehensive guide for the initial in vitro biological characterization of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. The structural motifs of this compound—specifically the carbamate group and the trifluoroethyl moiety—suggest a potential for interaction with key enzymatic systems. Carbamates are a well-established class of compounds known to act as inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE) and, more recently, fatty acid amide hydrolase (FAAH).[1][2] The inclusion of a trifluoroethyl group can enhance metabolic stability and lipophilicity, potentially improving cell permeability and target engagement.[3][4] This guide presents a logical, tiered approach to screening, beginning with fundamental cytotoxicity profiling to establish a therapeutic window, followed by targeted enzymatic inhibition assays. The protocols herein are designed to be robust, reproducible, and provide a solid foundation for further drug development and mechanistic studies.
Introduction: Rationale and Screening Strategy
The carbamate functional group is a cornerstone in medicinal chemistry, recognized for its role as a stable and effective pharmacophore.[5][6] Its ability to act as a transition-state mimetic allows it to reversibly or irreversibly inhibit serine hydrolases, a diverse class of enzymes with critical physiological roles.[3] Organophosphates and carbamates are widely recognized as potent inhibitors of esterases.[7][8] This has led to their development as insecticides and, therapeutically, as treatments for conditions like Alzheimer's disease (AChE inhibitors) and anxiety or pain (FAAH inhibitors).[2][9]
The subject of this guide, this compound, combines this reactive carbamate core with a trifluoroethyl group. Fluorination is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[4] Given these structural features, a logical starting point for biological evaluation is to assess its activity against key serine hydrolase targets and to determine its general effect on cell health.
Our proposed screening cascade begins with a broad assessment of cytotoxicity to identify concentration ranges that are non-toxic to cells. This is essential for interpreting the results of subsequent target-specific assays. Following this, we will focus on two high-value enzymatic targets:
-
Acetylcholinesterase (AChE): A critical enzyme in the nervous system that degrades the neurotransmitter acetylcholine.[9] Its inhibition is a key mechanism for treating neurodegenerative diseases.[10]
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of endocannabinoid signaling lipids, such as anandamide.[2][11] FAAH inhibitors are being explored as potential therapeutics for pain, inflammation, and anxiety.[12]
This tiered approach ensures an efficient use of resources, providing a clear path from general toxicity profiling to specific enzyme inhibition characterization.
Figure 2: Reaction scheme for the Ellman's method-based AChE inhibition assay.
Materials:
-
Recombinant human AChE
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)
-
DTNB solution (10 mM in Assay Buffer)
-
Acetylthiocholine iodide (ATChI) solution (10 mM in deionized water, prepared fresh)
-
Test Compound and a known AChE inhibitor (e.g., Donepezil) as a positive control
-
96-well clear, flat-bottom plates
-
Microplate reader with kinetic measurement capability
Procedure:
-
Assay Plate Setup:
-
Add 145 µL of Assay Buffer to all wells.
-
Add 5 µL of the test compound dilutions (in DMSO/buffer) to the test wells.
-
Add 5 µL of buffer/DMSO to the "100% activity" control wells.
-
Add 5 µL of Donepezil to the "positive inhibitor" control wells.
-
-
Enzyme Addition: Add 20 µL of AChE enzyme solution (e.g., 0.1 U/mL) to all wells except the blank.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C. Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent or slowly-binding inhibitors.
-
Substrate Addition: Add 10 µL of DTNB solution to all wells, followed by 20 µL of ATChI solution to initiate the reaction. The total volume is 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.
Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Test Well) / Rate of 100% Activity Control] x 100
-
Plot % Inhibition against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Principle: This is a fluorometric assay that measures the hydrolysis of a fluorogenic substrate by FAAH. [12][13]Recombinant human FAAH hydrolyzes a substrate like Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). [14]The increase in fluorescence is directly proportional to FAAH activity. An inhibitor will suppress this increase.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AAMCA in ethanol)
-
Test Compound and a known FAAH inhibitor (e.g., URB597) as a positive control
-
96-well black, opaque, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in FAAH Assay Buffer.
-
Assay Plate Setup: In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or positive control/vehicle)
-
FAAH enzyme solution
-
The final volume before adding substrate should be 90 µL. Include wells for "100% initial activity" (enzyme + vehicle) and "background" (buffer only).
-
-
Pre-incubation: Incubate the plate for 20 minutes at 37°C to allow for inhibitor-enzyme interaction. [12]4. Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 30-60 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C. [14] Data Analysis:
-
Determine the rate of reaction (ΔRFU/min) for each well.
-
Subtract the background rate from all other measurements.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Test Well) / Rate of 100% Activity Control] x 100
-
Determine the IC₅₀ value by plotting % Inhibition against the logarithm of the inhibitor concentration.
| Concentration (µM) | % AChE Inhibition | % FAAH Inhibition |
| 10 | 85.3 ± 4.1 | 12.5 ± 2.8 |
| 3 | 72.1 ± 3.8 | 6.8 ± 1.5 |
| 1 | 55.4 ± 2.9 | 3.1 ± 0.9 |
| 0.3 | 31.0 ± 2.5 | 1.5 ± 0.6 |
| 0.1 | 14.6 ± 1.7 | -0.8 ± 1.1 |
| 0.03 | 5.2 ± 1.2 | -1.2 ± 0.7 |
| Calculated IC₅₀ | 0.85 µM | > 10 µM |
| Table 2: Example dose-response data for the test compound against AChE and FAAH. Data suggests selectivity for AChE over FAAH. |
Summary and Future Directions
This application note outlines a foundational in vitro screening strategy for this compound. By first establishing a cytotoxicity profile, researchers can confidently perform and interpret target-specific assays. The provided protocols for AChE and FAAH inhibition assays serve as a robust starting point for characterizing the compound's activity against relevant serine hydrolases.
Based on the hypothetical data presented, the compound demonstrates potent and selective activity against AChE with minimal general cytotoxicity at effective concentrations. Future studies should focus on:
-
Confirming the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive).
-
Expanding the screening panel to include other related serine hydrolases (e.g., butyrylcholinesterase, monoacylglycerol lipase) to further define selectivity.
-
Investigating structure-activity relationships (SAR) by synthesizing and testing related analogues.
-
Moving to cell-based assays to confirm target engagement in a more complex biological environment.
This structured approach provides the necessary framework to rigorously evaluate novel carbamate-based compounds and identify promising candidates for further development.
References
-
Title: Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. Source: PubMed URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Source: PubMed Central URL: [Link]
-
Title: Multi-Enzyme Inhibition Assay for Detection of Insecticidal Organophosphates and Carbamates. Source: AKJournals URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assay. Source: Bio-protocol URL: [Link]
-
Title: Multienzyme Inhibition Assay for Residue Analysis of Insecticidal Organophosphates and Carbamates. Source: ACS Publications URL: [Link]
-
Title: Multi-enzyme inhibition assay for the detection of insecticidal organophosphates and carbamates by high-performance thin-layer chromatography. Source: PubMed URL: [Link]
-
Title: Progress in enzyme inhibition based detection of pesticides. Source: PMC - NIH URL: [Link]
-
Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Source: baseclick GmbH URL: [Link]
-
Title: Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Source: BioVision Inc. URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assay (Tick or Eel). Source: Attogene URL: [Link]
-
Title: Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. Source: PMC - PubMed Central URL: [Link]
-
Title: Design, synthesis, and in vitro evaluation of carbamate derivatives... as novel fatty acid amide hydrolase inhibitors. Source: PubMed URL: [Link]
-
Title: Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. Source: PubMed URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: ACS Publications URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: PMC - PubMed Central URL: [Link]
-
Title: A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits. Source: ResearchGate URL: [Link]
-
Title: 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate. Source: PubChem URL: [Link]
-
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: PMC - PubMed Central URL: [Link]
-
Title: Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Source: PubMed URL: [Link]
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- 1. Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]
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- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: A Guide to Assessing the Metabolic Stability of Fluorinated Carbamates
Introduction: The Strategic Role of Fluorine in Carbamate Drug Design
Carbamates are a versatile class of compounds with a broad spectrum of therapeutic applications. However, their clinical utility can be limited by metabolic instability, often mediated by cytochrome P450 (CYP450) enzymes, leading to rapid clearance and suboptimal pharmacokinetic profiles.[1][2] A key strategy in modern medicinal chemistry to overcome this challenge is the selective incorporation of fluorine atoms into the molecular structure. The carbon-fluorine (C-F) bond is exceptionally strong, and its introduction can block metabolically labile sites, thereby enhancing drug stability, bioavailability, and half-life.[3]
This guide provides a comprehensive overview and detailed protocols for assessing the metabolic stability of fluorinated carbamates. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of these promising therapeutic agents. We will delve into the rationale behind experimental design, provide step-by-step protocols for key in vitro assays, and discuss the interpretation of the resulting data.
The Engine of Metabolism: Cytochrome P450 Enzymes and Carbamate Oxidation
The primary catalysts for the oxidative metabolism of many xenobiotics, including carbamates, are the cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[4][5][6] These enzymes facilitate a range of oxidative reactions, with the most common mechanism involving a "perferryl oxygen" species that hydroxylates the substrate.[7] For carbamates, metabolic attack often occurs at positions susceptible to oxidation, leading to intermediates that can undergo further transformations or cleavage.
Fluorination serves to "harden" these metabolic "soft spots." By replacing a hydrogen atom with a fluorine atom at a site prone to CYP450-mediated hydroxylation, the metabolic process can be effectively blocked, prolonging the parent compound's systemic exposure.[8] However, it is crucial to experimentally validate the metabolic fate of fluorinated carbamates, as alternative metabolic pathways may emerge.
Core Experimental Workflow for Assessing Metabolic Stability
A systematic in vitro approach is essential for characterizing the metabolic stability of fluorinated carbamates. The following workflow provides a robust framework for generating critical data to inform drug development decisions.
Figure 1: A tiered experimental workflow for assessing the metabolic stability of fluorinated carbamates.
Protocol 1: High-Throughput Metabolic Stability Screening using Liver Microsomes
The liver microsomal stability assay is a cornerstone of early drug discovery, providing a rapid and cost-effective method to assess a compound's susceptibility to Phase I metabolism.[1][9][10] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP450 enzymes.[1]
Rationale: This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors. It serves as an excellent initial screen to rank-order compounds based on their metabolic stability and to identify those with favorable properties for further development.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (Fluorinated Carbamate)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[11]
-
Internal Standard (for LC-MS/MS analysis)
-
Acetonitrile (ACN), ice-cold
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, thaw the pooled HLM and the NADPH regenerating system on ice.
-
Prepare the incubation mixture by diluting the HLM in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[11]
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[11]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the negative control wells (to which buffer is added instead).
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells.[11] The 0-minute time point is typically prepared by adding the stop solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
Data Analysis:
| Parameter | Calculation | Significance |
| Percent Remaining | (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100 | A direct measure of compound depletion over time. |
| Half-Life (t1/2) | 0.693 / k, where k is the slope of the natural log of percent remaining vs. time plot. | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (Clint) | (0.693 / t1/2) * (mL incubation / mg microsomal protein) | An in vitro measure of the rate of metabolism, which can be used to predict in vivo hepatic clearance.[9][13] |
Protocol 2: Comprehensive Metabolic Profiling using Cryopreserved Hepatocytes
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Hepatocyte stability assays provide a more physiologically relevant model, incorporating both Phase I and Phase II (conjugative) metabolic pathways, as well as cellular uptake processes.[14][15][16]
Rationale: This assay is crucial for compounds that exhibit high stability in microsomes, as they may be cleared by non-CYP450 or Phase II pathways. It provides a more accurate prediction of in vivo hepatic clearance and allows for the identification of major metabolites.[14][17]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Plating and Incubation Media
-
Collagen-coated plates
-
Test Compound (Fluorinated Carbamate)
-
Positive Control Compounds (e.g., for Phase I and Phase II metabolism)[16]
-
Internal Standard
-
Acetonitrile (ACN), ice-cold
-
Humidified CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer in a humidified CO2 incubator.
-
-
Incubation:
-
Prepare the dosing solution by diluting the test compound in pre-warmed incubation medium to the final desired concentration (e.g., 1 µM).
-
Remove the plating medium from the hepatocytes and add the dosing solution.
-
-
Time Points and Sample Collection:
-
Incubate the plates at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the incubation medium by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Scrape the cells from the plate in the presence of the acetonitrile.
-
Transfer the cell lysate and medium mixture to a microcentrifuge tube.
-
Vortex and centrifuge to pellet cell debris and precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant for analysis.
-
Use LC-MS/MS to quantify the parent compound.
-
In parallel, perform metabolite identification analysis by scanning for predicted metabolites or using non-targeted approaches.
-
Data Analysis: The data analysis is similar to the microsomal stability assay, yielding half-life and intrinsic clearance values. However, the intrinsic clearance is typically expressed per million cells. This data, which accounts for a broader range of metabolic activities, is often considered the "gold standard" for in vitro-in vivo extrapolation.[18]
Protocol 3: Pinpointing the Players with CYP450 Reaction Phenotyping
When a fluorinated carbamate shows moderate to high clearance, it is essential to identify which specific CYP450 isoforms are responsible for its metabolism.[19][20] This information is critical for predicting potential drug-drug interactions (DDIs).[21][22]
Rationale: Reaction phenotyping can be performed using two complementary approaches:
-
Recombinant Human CYPs: Incubating the compound with a panel of individual, expressed CYP enzymes to directly identify which ones metabolize the drug.[19][23]
-
Chemical Inhibition in HLM: Using isoform-specific chemical inhibitors in a human liver microsome incubation to see which inhibitor blocks the metabolism of the test compound.[20]
Figure 2: Workflow for CYP450 reaction phenotyping using recombinant enzymes.
Procedure (Recombinant CYPs):
-
Incubation Setup: Prepare separate incubations for each major CYP isoform (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[19] Each incubation should contain buffer, the specific recombinant CYP enzyme, the test compound, and an NADPH regenerating system.
-
Reaction and Analysis: Follow the general procedure for the microsomal stability assay (incubation, time points, termination, and LC-MS/MS analysis).
-
Data Interpretation: The rate of disappearance of the parent compound in the presence of each individual CYP isoform indicates that isoform's contribution to the overall metabolism.
Troubleshooting and Ensuring Data Integrity
The reliability of in vitro metabolism data is paramount. A self-validating system includes rigorous quality control and an awareness of potential pitfalls.
| Issue | Potential Cause | Recommended Action |
| No metabolism observed for positive control | Inactive enzyme or cofactor | Verify the expiration date and storage conditions of microsomes/hepatocytes and the NADPH regenerating system.[24] |
| High variability between replicates | Pipetting errors, inconsistent mixing | Use calibrated pipettes. Prepare a master mix for incubations to ensure uniformity.[24] |
| Compound disappears in the absence of NADPH | Chemical instability, non-enzymatic degradation, or metabolism by non-NADPH dependent enzymes | Run a control incubation without the NADPH regenerating system. If degradation persists, investigate the compound's stability in the buffer at 37°C. |
| Poor recovery at time zero | Poor solubility, non-specific binding to the plate | Check the compound's solubility in the assay buffer. Consider using plates with low-binding surfaces. |
Conclusion: From In Vitro Data to In Vivo Predictions
Assessing the metabolic stability of fluorinated carbamates is a critical step in the drug discovery and development process. The in vitro assays detailed in this guide—microsomal stability, hepatocyte stability, and CYP450 reaction phenotyping—provide a robust framework for characterizing the metabolic fate of these compounds. By understanding the principles behind these experiments and executing them with precision, researchers can generate high-quality data to identify stable and promising drug candidates, predict their pharmacokinetic behavior in vivo, and make informed decisions to advance the next generation of fluorinated carbamate therapeutics.
References
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. [Link]
-
Validation of in Vitro Cell Models Used in Drug Metabolism and Transport Studies... PubMed. [Link]
-
Validation of in vitro methods for human cytochrome P450 enzyme induction... PubMed. [Link]
-
Reaction Phenotyping Assay. Creative Bioarray. [Link]
-
In vitro screening of drug metabolism during drug development: can we trust the predictions? PubMed. [Link]
-
Hepatocyte Stability Assay. Creative Bioarray. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. ResearchGate. [Link]
-
Reaction Phenotyping Assay. Cyprotex. [Link]
-
Hepatocyte Stability. Cyprotex. [Link]
-
The preparation of S9 fraction, hepatic cytosolic fractions and microsomes... ResearchGate. [Link]
-
Microsome S9 Prep Protocol. Scribd. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. OMICS International. [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. ResearchGate. [Link]
-
Metabolic stability in liver microsomes. Mercell. [Link]
-
A fully automated LC/MS method development and quantification protocol targeting 52 carbamates... PubMed. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. National Institutes of Health (NIH). [Link]
-
Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]
-
Validation of novel HPLC methods to analyse metabolic reaction products catalysed by CYP450 enzymes... Kingston University London Research Repository. [Link]
-
Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes. National Institutes of Health (NIH). [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. National Institutes of Health (NIH). [Link]
-
An in-vitro validation study in the field of toxicokinetics and metabolism... ResearchGate. [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. PubMed. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. ResearchGate. [Link]
-
Fluorine substituent effects (on bioactivity). ResearchGate. [Link]
-
Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites... National Institutes of Health (NIH). [Link]
-
Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]
-
LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]
-
Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food... ResearchGate. [Link]
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
-
The effect of fluoride on the reaction of acetylcholinesterase with carbamates. PubMed. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues... National Institutes of Health (NIH). [Link]
-
The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. PubMed. [Link]
-
The Dark Side of Fluorine. National Institutes of Health (NIH). [Link]
Sources
- 1. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. m.youtube.com [m.youtube.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 17. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 18. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate synthesis
Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific carbamate synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is most directly achieved through the nucleophilic addition of 2,2,2-trifluoroethanol to isopropyl isocyanate. The electron-withdrawing nature of the trifluoromethyl group in the alcohol increases its acidity compared to non-fluorinated analogs, which can influence reaction kinetics and catalyst choice. Isopropyl isocyanate is a volatile and reactive electrophile, necessitating careful handling and controlled reaction conditions to ensure high yield and purity.
This guide will walk you through a recommended experimental protocol, provide a detailed troubleshooting guide for common issues, and answer frequently asked questions.
Experimental Protocol: Optimized Synthesis
This protocol provides a robust method for the synthesis of this compound, with an emphasis on safety, yield, and purity.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | 1.00 g | 10.0 | 1.0 equiv |
| Isopropyl isocyanate | C₄H₇NO | 85.11 | 0.94 g (1.05 mL) | 11.0 | 1.1 equiv |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C₆H₁₂N₂ | 112.17 | 0.056 g | 0.5 | 0.05 equiv |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2,2-trifluoroethanol (1.00 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).
-
Stir the solution at room temperature (20-25 °C) to ensure complete dissolution.
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.056 g, 0.5 mmol) to the solution. DABCO acts as a nucleophilic catalyst, activating the isocyanate for attack by the alcohol.[1][2]
-
-
Addition of Isopropyl Isocyanate:
-
Slowly add isopropyl isocyanate (1.05 mL, 11.0 mmol) to the stirred solution dropwise over 10-15 minutes using a syringe.
-
Caution: Isopropyl isocyanate is volatile and toxic. This step should be performed in a well-ventilated fume hood. The reaction is exothermic; a slow addition rate helps to control the temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TCM) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 2,2,2-trifluoroethanol spot/peak indicates the completion of the reaction.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 10 mL of 1 M HCl, 10 mL of saturated sodium bicarbonate solution, and 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or a white solid.
-
Troubleshooting Guide
Q1: My reaction is very slow or does not go to completion. What should I do?
-
Check your catalyst: Ensure that the DABCO catalyst is fresh and has been stored properly. Amine catalysts can degrade over time. Consider increasing the catalyst loading to 10 mol%. Alternatively, a tin-based catalyst such as dibutyltin dilaurate (DBTDL) can be used, which is often more active for carbamate formation.[3]
-
Verify reagent quality: The presence of moisture can significantly hinder the reaction by consuming the isocyanate to form an unstable carbamic acid, which then decomposes to isopropylamine and carbon dioxide. The resulting amine can then react with more isocyanate to form diisopropyl urea. Ensure that your 2,2,2-trifluoroethanol and solvent are anhydrous.
-
Increase reaction temperature: While the reaction proceeds at room temperature, gentle heating to 40-50 °C can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Extend the reaction time: If the reaction is proceeding but is slow, extending the reaction time beyond 4 hours may be necessary. Continue to monitor by TLC or GC-MS until the starting material is consumed.
Q2: I am observing a significant amount of a white precipitate in my reaction.
-
This precipitate is likely N,N'-diisopropylurea . This side product forms when isopropyl isocyanate reacts with isopropylamine, which is generated from the reaction of the isocyanate with any trace amounts of water in the reaction mixture.
-
Solution: To minimize the formation of this urea byproduct, it is crucial to use anhydrous solvents and reagents. Drying the solvent over molecular sieves prior to use is recommended. Additionally, using freshly opened or distilled isopropyl isocyanate can reduce the amount of pre-existing amine impurity.
Q3: My purified product shows an extra set of peaks in the NMR, and the mass spectrum has a higher mass peak. What could this be?
-
You are likely observing the formation of an allophanate . This occurs when the initially formed carbamate product reacts with a second molecule of isopropyl isocyanate.[4][5] This is more likely to happen if a significant excess of the isocyanate is used or if the reaction is run at elevated temperatures for an extended period.
-
Solution: To avoid allophanate formation, use only a slight excess of isopropyl isocyanate (1.05-1.1 equivalents). Adding the isocyanate slowly and maintaining a lower reaction temperature (room temperature or below) will also disfavor this side reaction. During purification, the allophanate will likely have a different retention factor on a silica gel column, allowing for its separation from the desired carbamate.
Frequently Asked Questions (FAQs)
Q: Why is a catalyst necessary for this reaction?
A: While the reaction between an alcohol and an isocyanate can proceed without a catalyst, it is often slow. A catalyst, such as a tertiary amine (like DABCO) or an organotin compound, significantly accelerates the reaction. Tertiary amines act as nucleophilic catalysts, activating the isocyanate carbonyl group towards nucleophilic attack by the alcohol.[2]
Q: Can I use a different solvent for this reaction?
A: Yes, other anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or acetonitrile can be used. Dichloromethane is often preferred due to its good solvating properties for the reactants and its ease of removal during workup.
Q: Is it possible to run this reaction without a solvent?
A: While it may be possible to run the reaction neat, especially on a larger scale, using a solvent helps to control the reaction temperature, particularly during the exothermic addition of the isocyanate. A solvent also ensures homogeneity of the reaction mixture.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. Expected ¹H NMR signals would include a quartet for the -CH₂- group adjacent to the trifluoromethyl group, a multiplet for the -CH- group of the isopropyl moiety, and a doublet for the methyl groups of the isopropyl moiety, as well as a signal for the N-H proton.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (185.14 g/mol ).
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the carbonyl (C=O) stretch of the carbamate (around 1700-1730 cm⁻¹).
Q: What are the primary safety concerns with this synthesis?
A: The main safety concerns are associated with the reagents:
-
Isopropyl isocyanate: It is a volatile, flammable, and toxic liquid. It is a lachrymator and can cause respiratory irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
2,2,2-Trifluoroethanol: It is a toxic and flammable liquid. Avoid inhalation and skin contact.[7]
-
Dichloromethane: It is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Visualizing the Reaction Pathway
References
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. (2015). [Link]
-
DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Bentham Science. (n.d.). [Link]
-
DABCO. Wikipedia. (n.d.). [Link]
-
ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Assam Don Bosco University Journals. (n.d.). [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. (2023). [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC. (2019). [Link]
- Preparation of carbamates from aromatic amines and organic carbonates.
- Process for producing fluorinated isocyanates and carbamates.
-
Carbamic acid, tert-butyl ester. Organic Syntheses. (n.d.). [Link]
-
ChemInform Abstract: An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. ResearchGate. (2010). [Link]
-
DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. MDPI. (2024). [Link]
- Catalyst For Oxidizing 2,2,2-Trifluoroethanol And Process For Producing Trifluoroacetaldehyde.
- Use of tin derivatives as catalysts for transforming carbamates, carbamate compositions comprising said catalyst and method for transforming carbamates.
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. (n.d.). [Link]
-
Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. YorkSpace. (2022). [Link]
-
Allophanate Formation. ScienceDirect. (n.d.). [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. RSC Publishing. (1987). [Link]
-
Inorganic tin catalysts – Our products. TIB Chemicals. (n.d.). [Link]
-
Organic Carbamate Synthesis Guide. Scribd. (n.d.). [Link]
-
Carbamate Synthesis. Sciencemadness Discussion Board. (2010). [Link]
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Semantic Scholar. (2005). [Link]
- Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate.
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. (n.d.). [Link]
- Process for the preparation of 2,2,2-trifluoroethanol.
-
2,2,2-trifluoroethyl carbamate. American Elements. (n.d.). [Link]
-
Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. SimpleChem. (n.d.). [Link]
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. (2022). [Link]
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing. (n.d.). [Link]
-
A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. ResearchGate. (2016). [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. (n.d.). [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. (2014). [Link]
-
Magnetic Carbon as an Adsorbent for the Enrichment of Carbamate Pesticides in Magnetic Solid Phase Extraction Prior to High Performance Liquid Chromatography. PubMed. (2025). [Link]
-
¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... ResearchGate. (n.d.). [Link]
-
Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. ResearchGate. (2018). [Link]
-
Characterization of the products formed by the reaction of trichlorocyanuric acid with 2-propanol. PubMed. (2009). [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. DABCO - Wikipedia [en.wikipedia.org]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
common side products in the synthesis of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
Welcome to the technical support resource for the synthesis of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the mechanistic origin of impurities, you can optimize your reaction conditions to maximize yield and purity.
The synthesis of this carbamate is generally approached via two primary, well-established pathways: the reaction of isopropyl isocyanate with 2,2,2-trifluoroethanol (Route A) or the reaction of 2,2,2-trifluoroethyl chloroformate with isopropylamine (Route B). While seemingly straightforward, both routes are susceptible to side reactions that can complicate purification and compromise the final product quality. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues directly.
Core Synthetic Pathways
The two most common methods for synthesizing this compound are outlined below. The choice between them often depends on the availability and handling concerns of the starting materials.
Caption: Key pathways leading to the formation of N,N'-diisopropylurea.
Preventative Measures & Protocol Recommendations:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).
-
Use freshly distilled, anhydrous solvents. Solvents like THF or Dichloromethane should be dried over appropriate agents (e.g., sodium/benzophenone for THF, CaH₂ for DCM).
-
Ensure all reagents, especially the 2,2,2-trifluoroethanol and any amine bases, are anhydrous.
-
-
Controlled Reagent Addition: When using the chloroformate route (Route B), add the chloroformate slowly to the solution of isopropylamine and base at a low temperature (e.g., 0 °C) to prevent localized concentration spikes and potential side reactions.
-
Reagent Purity: Use high-purity chloroformate starting material to minimize phosgene contamination.
Question 2: My reaction seems to have worked, but after purification, I have a persistent, higher molecular weight impurity with signals in the NMR that resemble my product. What could it be?
Answer: This side product is likely the 2,2,2-trifluoroethyl N-(propan-2-yl)-N-((propan-2-yl)carbamoyl)carbamate , more commonly known as an allophanate .
Causality & Mechanism:
Allophanates form when the desired carbamate product, which still possesses a reactive N-H bond, acts as a nucleophile and attacks a second molecule of isocyanate. [1]This reaction is typically slower than the initial carbamate formation but is accelerated by:
-
Excess Isocyanate: Using more than one equivalent of isopropyl isocyanate significantly increases the probability of this secondary reaction.
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the less nucleophilic carbamate nitrogen to attack the isocyanate.
-
Base Catalysis: Certain catalysts or bases can promote allophanate formation.
Caption: Formation of allophanate and isocyanurate side products from isocyanate.
Preventative Measures & Protocol Recommendations:
-
Stoichiometric Control: Use a precise 1.0 equivalent or a very slight deficit of isopropyl isocyanate relative to the 2,2,2-trifluoroethanol.
-
Temperature Management: Maintain a low to moderate reaction temperature. Often, these reactions proceed smoothly at room temperature or below. Avoid unnecessary heating.
-
Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting alcohol. Once the alcohol is consumed, quench or work up the reaction promptly to prevent the slower formation of the allophanate.
Question 3: During workup or distillation, I'm left with a very high-boiling or non-volatile residue that I suspect is an impurity. What is it?
Answer: If you used the isocyanate route (Route A), this high molecular weight impurity is likely the isocyanurate trimer (1,3,5-triisopropyl-1,3,5-triazinane-2,4,6-trione).
Causality & Mechanism:
Isocyanates can undergo self-condensation, particularly in the presence of certain catalysts (many bases, phosphines) or at high temperatures, to form a stable six-membered ring called an isocyanurate. [1]This trimer is very stable and has a much higher molecular weight and boiling point than the desired carbamate product.
Preventative Measures & Protocol Recommendations:
-
Avoid Strong Bases: If a catalyst is needed for the reaction between the isocyanate and the less-nucleophilic trifluoroethanol, choose a catalyst known to promote carbamate formation over trimerization, such as dibutyltin dilaurate (DBTDL), and use it in catalytic amounts. Avoid strong amine bases like DBU or phosphines if possible.
-
Temperature Control: As with allophanate formation, avoid high temperatures. Trimerization is often thermally driven.
-
Purification: The significant difference in boiling point and polarity usually makes separation of the isocyanurate from the product straightforward via column chromatography or distillation. The key is to prevent its formation in the first place to maximize atom economy.
Summary of Common Side Products
| Side Product | Common Name | Formula | MW ( g/mol ) | Formation Route(s) | Key Prevention Strategy |
| N,N'-Diisopropylurea | Diisopropyl Urea | C₇H₁₆N₂O | 144.22 | A & B | Rigorous anhydrous conditions |
| Allophanate Derivative | Allophanate | C₁₁H₁₉F₃N₂O₃ | 299.27 | A | Strict 1:1 stoichiometry of alcohol:isocyanate |
| Isocyanurate Trimer | Trimer | C₁₂H₂₁N₃O₃ | 255.31 | A | Avoid high temperatures and specific catalysts |
Recommended Experimental Protocol (Route A)
This protocol is designed to minimize the formation of the side products discussed above.
Materials:
-
2,2,2-Trifluoroethanol (anhydrous, ≥99%)
-
Isopropyl isocyanate (≥99%)
-
Dibutyltin dilaurate (DBTDL) (optional catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware, flame-dried and under an inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, add 2,2,2-trifluoroethanol (1.0 eq.) and anhydrous DCM (to make a ~0.5 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition (Optional): If the reaction is slow at room temperature, add a catalytic amount of DBTDL (e.g., 0.1 mol%).
-
Reagent Addition: Slowly add isopropyl isocyanate (1.0 eq.) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the 2,2,2-trifluoroethanol.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude product can often be of high purity. If necessary, purify further by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). [2][3]7. Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
By carefully controlling stoichiometry, temperature, and ensuring anhydrous conditions, the formation of N,N'-diisopropylurea, allophanates, and isocyanurates can be effectively minimized, leading to a high yield of pure this compound.
References
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
American Elements. 2,2,2-trifluoroethyl carbamate. American Elements. [Link]
- Google Patents. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Wikipedia. Methyl isocyanate. Wikipedia. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
-
Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses. [Link]
-
Royal Society of Chemistry. Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. RSC Publishing. [Link]
- Google Patents. EP2980906A1 - Fluorinated carbamates as solvent for lithium-ion electrolytes.
-
Nature. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature. [Link]
-
ResearchGate. Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]
-
ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. ACS Publications. [Link]
-
Royal Society of Chemistry. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing. [Link]
-
ResearchGate. Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]
-
PMC. Isocyanate-based multicomponent reactions. PMC. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate (CAS No. 143567-93-5). This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important fluorinated carbamate. Carbamates are prevalent motifs in pharmaceuticals and agrochemicals, and their efficient synthesis is crucial.[1] However, reactions involving highly reactive intermediates like isocyanates or chloroformates are often plagued by side reactions that can significantly reduce yields.
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common experimental challenges. We will explore the causality behind synthetic choices, offer detailed troubleshooting protocols, and provide optimized reaction conditions to help you achieve consistent, high-yield results.
Section 1: Understanding the Core Synthesis Pathways
Two primary, well-established routes are employed for the synthesis of this compound. The selection of a specific pathway often depends on the availability of starting materials, scale, and sensitivity of other functional groups in more complex molecules.
-
Route A: The Isocyanate Pathway. This is the most direct approach, involving the nucleophilic addition of 2,2,2-trifluoroethanol to isopropyl isocyanate.[2] The high electrophilicity of the isocyanate group makes this reaction efficient, often proceeding rapidly at room temperature.[3]
-
Route B: The Chloroformate Pathway. This method involves the reaction of 2,2,2-trifluoroethyl chloroformate with isopropylamine. This pathway requires a base to neutralize the hydrochloric acid byproduct formed during the reaction.[1][4]
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis that lead to diminished yields or impure products.
Problem: Low or No Product Yield
Q: My reaction has a very low yield or has failed completely. What are the most likely causes?
A: A low or zero yield is the most common issue and almost always traces back to one of five root causes. The key is to diagnose the issue systematically. The flowchart below provides a logical diagnostic workflow.
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Causality Explained:
-
Moisture Contamination: This is the single most destructive factor, especially for the isocyanate route. Isocyanates react rapidly with water to form an unstable carbamic acid, which decarboxylates to yield isopropylamine. This amine then reacts with another molecule of isopropyl isocyanate to create the highly stable and often difficult-to-remove N,N'-diisopropylurea byproduct, consuming two equivalents of your starting material.[5]
-
Reagent Purity: Isopropyl isocyanate and 2,2,2-trifluoroethyl chloroformate are highly reactive. Over time, they can degrade or react with atmospheric moisture. Using a freshly opened bottle or purifying the reagents immediately before use is critical.
-
Reaction Temperature: While these reactions are often exothermic, running them at too low a temperature (< 0 °C) without a catalyst can result in impractically slow kinetics. Conversely, excessive temperatures (> 60 °C) can promote side reactions like allophanate formation (reaction of the carbamate product with another isocyanate molecule).[5]
Problem: Presence of N,N'-diisopropylurea Impurity
Q: My final product is contaminated with a significant amount of N,N'-diisopropylurea. How did this happen and how can I prevent it?
A: This is a classic sign of water contamination in the isocyanate pathway. The mechanism is a two-step process that consumes your isocyanate starting material.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]
Technical Support Center: Stability of 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate
Welcome to the technical support guide for 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound, particularly under acidic conditions. Leveraging fundamental principles of organic chemistry and data from analogous structures, this guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in acidic environments.
Issue 1.1: Unexpected Degradation of the Carbamate During an Acidic Workup or Purification
Symptoms:
-
Low yield of the desired carbamate-containing product.
-
Presence of isopropylamine or its corresponding salt in the reaction mixture.
-
Formation of 2,2,2-trifluoroethanol.
-
Evolution of carbon dioxide gas.
Probable Cause: Carbamates are susceptible to hydrolysis under acidic conditions, a reaction that cleaves the carbamate bond.[1][2] The rate of this hydrolysis is dependent on the concentration of the acid and the temperature.[1] The electron-withdrawing nature of the 2,2,2-trifluoroethyl group makes the carbonyl carbon of the carbamate more electrophilic and thus more prone to nucleophilic attack by water, which is often present in acidic workups.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate the necessity of a strong acidic workup. If possible, use a milder acidic solution (e.g., saturated ammonium chloride) or a biphasic extraction with a dilute acid to minimize contact time.
-
Perform the workup at a lower temperature. Conduct the acidic wash or extraction at 0-5 °C to decrease the rate of hydrolysis.
-
Use a non-aqueous workup if feasible. If the subsequent steps of your synthesis do not require a protic solvent, consider a non-aqueous workup to remove acid-soluble impurities.
-
For purification by chromatography, avoid acidic mobile phase additives if possible. If an acidic modifier is necessary for peak shape, use the lowest effective concentration of a weaker acid like acetic acid instead of a stronger acid like trifluoroacetic acid (TFA). For instance, even the widely used Boc protecting group can show significant cleavage in the presence of 0.1% TFA over several hours.[3]
Issue 1.2: Inconsistent Results in Biological Assays Performed in Acidic Buffer
Symptoms:
-
Decreasing compound activity over the time course of the assay.
-
Poor reproducibility of assay results.
-
Baseline drift in analytical measurements (e.g., HPLC, LC-MS) of the assay solution.
Probable Cause: The acidic buffer used in the biological assay is likely causing the hydrolysis of the this compound, leading to a decrease in the concentration of the active compound over time. The rate of hydrolysis will be pH-dependent, with lower pH values generally leading to faster degradation.[1]
Experimental Workflow for Stability Assessment:
Caption: Workflow for determining carbamate stability in acidic buffer.
Solutions:
-
Increase the pH of the assay buffer, if compatible with the biological system.
-
Prepare fresh solutions of the compound immediately before use.
-
If the assay requires prolonged incubation, consider a pro-drug strategy where the carbamate is intentionally designed to be labile under specific conditions. Carbamates are often used in prodrug design for this reason.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A1: The acid-catalyzed hydrolysis of carbamates generally proceeds through a multi-step mechanism.[1][5] First, the carbonyl oxygen of the carbamate is protonated by the acid, which increases the electrophilicity of the carbonyl carbon. A nucleophile, typically water, then attacks the carbonyl carbon. This is followed by proton transfer and elimination of the alcohol (2,2,2-trifluoroethanol) and the formation of a carbamic acid intermediate. Carbamic acids are generally unstable and decompose to the corresponding amine (isopropylamine) and carbon dioxide.[6][7]
Caption: Simplified acid-catalyzed hydrolysis pathway of the carbamate.
Q2: How does the 2,2,2-trifluoroethyl group affect the stability of the carbamate compared to a non-fluorinated analog like ethyl N-(propan-2-yl)carbamate?
A2: The three fluorine atoms on the ethyl group are strongly electron-withdrawing. This has two main effects:
-
It increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
It makes 2,2,2-trifluoroethanol a better leaving group compared to ethanol because the negative charge on the corresponding alkoxide is stabilized by the inductive effect of the fluorine atoms. Both of these factors suggest that this compound will be less stable under acidic conditions compared to its non-fluorinated counterpart.
Q3: Are there any analytical techniques recommended for monitoring the stability of this carbamate?
A3: Yes, several chromatographic techniques are well-suited for this purpose:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This is a robust and widely available technique for quantifying the disappearance of the parent carbamate over time.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher specificity and allows for the simultaneous monitoring of the parent compound and its degradation products (isopropylamine and 2,2,2-trifluoroethanol, though the latter can be challenging to retain on a reverse-phase column).[8][9]
-
Gas Chromatography (GC): While many carbamates are thermally labile, GC can be used if appropriate conditions are found.[8][10][11] However, for this specific compound, the potential for on-column degradation should be carefully evaluated.
Q4: What are the recommended storage conditions for this compound to ensure long-term stability?
A4: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dry place, protected from light. Avoid storing it in solution, especially in protic or acidic solvents, for extended periods. If a stock solution is required, prepare it in a dry, aprotic solvent like anhydrous DMSO or DMF and store it at -20°C or -80°C.
Table 1: Summary of Factors Influencing Stability
| Factor | Effect on Stability under Acidic Conditions | Rationale |
| Low pH | Decreases Stability | Catalyzes the hydrolysis reaction.[1] |
| High Temperature | Decreases Stability | Increases the rate of the hydrolysis reaction. |
| Presence of Water | Decreases Stability | Acts as the nucleophile in the hydrolysis reaction.[5] |
| Electron-withdrawing groups | Decreases Stability | Increases the electrophilicity of the carbonyl carbon. |
References
-
Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution - Scite.ai. Available at: [Link]
-
Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University. Available at: [Link]
-
Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed. Available at: [Link]
-
The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Chromatographic Analysis of Insecticidal Carbamates | Jo A. Engebretson. Available at: [Link]
-
Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen–phosphorus detection | Scilit. Available at: [Link]
-
Comparative study between the published analysis methods for carbamates. | Download Table - ResearchGate. Available at: [Link]
-
Hydrolysis of carboxylic and carbonic acid derivatives - YouTube. Available at: [Link]
-
Carbamate vs Ester Hydrolysis Question? : r/chemistry - Reddit. Available at: [Link]
-
New Carbamate Deprotection Complements Existing Methods - ChemistryViews. Available at: [Link]
-
Help with a deprotection method : r/Chempros - Reddit. Available at: [Link]
-
How can I unprotect a secondary amine protected from ethyl carbamate? - ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems - NIH. Available at: [Link]
-
Carbamic acid - Wikipedia. Available at: [Link]
-
Isopropyl carbamate | C4H9NO2 | CID 15628 - PubChem - NIH. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. cecas.clemson.edu [cecas.clemson.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbamic acid - Wikipedia [en.wikipedia.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen–phosphorus detection | Scilit [scilit.com]
Technical Support Center: Stability of 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate
Welcome to the technical support guide for 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under basic conditions, providing in-depth explanations and actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
General Stability & Reactivity
Q1: I am using this compound for the first time. What is its general stability profile?
A1: Under neutral and anhydrous conditions, this compound is a relatively stable compound, suitable for a variety of applications. However, its stability is highly dependent on the pH of the environment. The compound is particularly susceptible to degradation under basic (alkaline) conditions. It is also thermally labile, meaning that high temperatures can promote decomposition, a common characteristic among many carbamate compounds.[1] For long-term storage, it is crucial to keep the compound in a cool, dry environment, protected from moisture and atmospheric bases.
Q2: Why is this specific carbamate so sensitive to basic conditions?
A2: The heightened sensitivity of this compound to bases is primarily due to the strong electron-withdrawing effect of the 2,2,2-trifluoroethyl group. This effect operates through two key mechanisms:
-
Acidification of the N-H Proton: The three fluorine atoms pull electron density away from the carbamate nitrogen through the ethyl bridge (a phenomenon known as the inductive effect). This makes the proton on the nitrogen (N-H) significantly more acidic than in carbamates with simple alkyl groups. A moderately strong base can easily deprotonate the nitrogen to form a carbamate anion.
-
Promotion of an Elimination Mechanism: Once the carbamate anion is formed, it can undergo a specific type of elimination reaction known as the E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2][3] In this two-step process, the formation of the anion (the conjugate base) is the first step.[2][3] The lone pair of electrons on the nitrogen then initiates the elimination of the 2,2,2-trifluoroethoxide leaving group, leading to the formation of an isocyanate intermediate (isopropyl isocyanate).[4] This pathway is favored because the trifluoroethyl group makes the corresponding alkoxide a relatively stable leaving group.
Troubleshooting Experimental Issues
Q3: While running HPLC analysis with a mobile phase containing a basic additive (e.g., triethylamine), I'm seeing a new, unexpected peak and a decrease in my main compound's peak area. What could be happening?
A3: This is a classic sign of on-column degradation due to the basic mobile phase. The this compound is likely decomposing via the E1cB mechanism described in A2. The primary degradation products you would expect to see are:
-
Isopropyl Isocyanate: This is the initial product of the elimination. It is highly reactive and may not be directly observed.
-
N-isopropylamine: If the mobile phase contains water, the isocyanate intermediate will rapidly hydrolyze to form N-isopropylamine. This is a very common culprit for unexpected peaks.
-
Reaction with Nucleophiles: If your mobile phase contains other nucleophiles (like methanol), the isocyanate can be trapped to form other carbamates (e.g., methyl N-(propan-2-yl)carbamate).
To confirm this, we recommend running a control sample with a neutral mobile phase (if chromatographically feasible) to see if the degradation still occurs.
Q4: My reaction, which uses a basic catalyst, is giving a much lower yield than anticipated. Could my starting carbamate be decomposing?
A4: Absolutely. If your reaction conditions involve a moderate to strong base, even in catalytic amounts, you are likely losing a portion of your starting material to base-catalyzed decomposition. This is especially true if the reaction requires heating. The carbamate's degradation pathway competes with your desired reaction, thereby reducing the overall yield. It is crucial to assess the compatibility of this compound with your specific basic catalyst before running the reaction on a larger scale.
Q5: How can I definitively confirm that my carbamate is degrading and not just participating in an unexpected side reaction?
A5: A stability study using an appropriate analytical technique is the most reliable approach. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.
-
HPLC Analysis: Monitor the disappearance of the parent compound's peak over time while observing the appearance of new peaks corresponding to degradation products. This is often the most quantitative method.[5]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. In ¹H NMR, you can monitor the disappearance of the characteristic signals for the isopropyl and trifluoroethyl groups of the starting material. Simultaneously, new signals for degradation products like N-isopropylamine or 2,2,2-trifluoroethanol might appear. ¹⁹F NMR is particularly useful as the trifluoromethyl group provides a very clean and distinct signal, making its disappearance or the appearance of a new fluorine-containing species (like the trifluoroethoxide anion or trifluoroethanol) easy to track.
Mitigation & Best Practices
Q6: What is the recommended pH range for handling this compound in aqueous solutions?
A6: For maximum stability in aqueous media, it is strongly recommended to maintain the pH in the acidic to neutral range, ideally between pH 3 and pH 7 . As the pH increases above 7, the rate of hydrolysis and decomposition will increase significantly. Avoid strongly basic conditions (pH > 9) whenever possible, especially at elevated temperatures.
Q7: I need to perform a reaction that typically requires a base. Are there any alternative strategies to avoid degrading my carbamate?
A7: Yes, several strategies can be employed:
-
Use a Weaker, Non-Nucleophilic Base: If your reaction requires a base for deprotonation, consider using a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) instead of stronger bases like sodium hydroxide or alkoxides.
-
Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst can sometimes allow for the use of a solid, weaker base (like potassium carbonate) which may have lower solubility in the organic phase, thus minimizing contact time and degradation of the carbamate.
-
Alternative Protecting Groups: If the carbamate is being used as a protecting group and its instability is a persistent issue, you may need to consider an alternative protecting group that is stable to your reaction conditions but can be removed by other means (e.g., an acid-labile Boc group or a hydrogenolysis-labile Cbz group).
Q8: What are the best practices for the long-term storage of this compound?
A8: To ensure the long-term integrity of this compound, follow these storage guidelines:
-
Temperature: Store in a freezer, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and carbon dioxide (which can form carbonic acid in the presence of trace water).
-
Container: Use a tightly sealed, high-quality container. For very sensitive applications, storing in an amber vial inside a desiccator is recommended.
In-Depth Technical Guides
Guide 1: Mechanism of Base-Mediated Decomposition
The primary pathway for the degradation of this compound in the presence of a base (B:) is the E1cB mechanism. This two-step process is initiated by the deprotonation of the acidic N-H proton, followed by the elimination of the trifluoroethoxide leaving group.
Caption: Experimental workflow for HPLC-based stability testing.
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the carbamate in acetonitrile.
-
Working Sample Preparation: For each pH condition to be tested, dilute the stock solution into the corresponding aqueous buffer to a final concentration of approximately 50 µg/mL. Ensure the final percentage of acetonitrile is constant across all samples and low enough not to affect the buffer's pH significantly (e.g., <5%).
-
Time-Zero (t=0) Analysis: As soon as each working sample is prepared, immediately inject it into the HPLC system to get the initial (100%) peak area.
-
Incubation: Store the working samples at a constant, controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each sample into the HPLC.
-
Data Processing: For each time point, calculate the percentage of the remaining carbamate by comparing its peak area to the peak area at t=0.
-
Interpretation: Plot the percentage of remaining carbamate versus time for each pH. From this plot, you can determine the degradation kinetics and calculate the half-life (t½) of the compound under each condition.
Quantitative Data Summary
While specific kinetic data for this compound is not broadly published, the expected stability trend for carbamates with electron-withdrawing groups is summarized below. This table illustrates the conceptual relationship between pH and stability.
| pH Condition | Expected Relative Half-Life (t½) | Primary Degradation Mechanism |
| pH 3-5 | Very Long | Minimal degradation; potential for slow acid hydrolysis. |
| pH 6-7 | Long | Generally stable; baseline hydrolysis may occur. |
| pH 8-9 | Moderate to Short | E1cB mechanism becomes significant. [4] |
| pH > 10 | Very Short | Rapid decomposition via the E1cB pathway. [2][6] |
References
-
Journal of the Chemical Society, Perkin Transactions 2. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. RSC Publishing. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. RSC Publishing. Available from: [Link]
-
Zahedifar, P., et al. (2024). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb (primary carbamates) and (b) BAC2 (secondary carbamates). ResearchGate. Available from: [Link]
-
Santos Delgado, M. J., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-96. Available from: [Link]
-
Wikipedia. E1cB-elimination reaction. Available from: [Link]
-
Ashenhurst, J. (2020). E1cB – Elimination (Unimolecular) Conjugate Base. Master Organic Chemistry. Available from: [Link]
-
Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates. Available from: [Link]
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- 2. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate
Welcome to the technical support center for the scale-up synthesis of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to ensure the integrity and success of your scale-up operations.
I. Introduction to the Synthesis and Its Challenges
The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethyl chloroformate with isopropylamine.[1] While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction kinetics, heat management, reagent handling, and purification.[2][3] The presence of the trifluoroethyl group imparts unique properties to the molecule but also influences the reactivity and stability of the intermediates and final product.[4]
This guide will address the most pressing issues in a practical, question-and-answer format, drawing from established chemical principles and field experience to provide robust solutions.
II. Troubleshooting Guide
This section is dedicated to identifying and resolving specific problems that may arise during the scale-up synthesis.
Issue 1: Reaction is sluggish or incomplete, resulting in low yield.
Q: My large-scale reaction is not going to completion, and I'm observing significant amounts of unreacted starting materials. What could be the cause, and how can I fix it?
A: This is a common issue when scaling up, often stemming from inadequate mixing or improper temperature control.[2]
-
Causality: In a larger reactor, achieving homogenous mixing of the reactants is more challenging. Pockets of lower concentration can form, slowing down the reaction rate. Additionally, the exothermic nature of the reaction between a chloroformate and an amine can lead to localized overheating if not managed properly, which can, in turn, lead to side reactions or decomposition.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor's stirring mechanism (e.g., overhead stirrer) is appropriately sized and configured for the vessel geometry. Baffles within the reactor can also improve mixing efficiency.
-
Optimize Reagent Addition: Instead of adding the isopropylamine all at once, a slow, controlled addition via a dropping funnel or syringe pump is recommended. This helps to manage the exotherm and maintain a consistent reaction temperature.[5]
-
Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature. Do not rely on the temperature of the external cooling bath alone.
-
Solvent Choice: Ensure your solvent can adequately dissolve all reactants and facilitate heat transfer. Anhydrous tetrahydrofuran (THF) is a common choice for this type of reaction.[6]
-
Issue 2: Formation of significant byproducts, complicating purification.
Q: I'm observing several unexpected peaks in my crude product analysis (GC-MS/LC-MS). What are these byproducts, and how can I minimize their formation?
A: The most common byproduct in this reaction is the corresponding urea, formed from the reaction of the carbamate product with excess isopropylamine, especially at elevated temperatures.
-
Causality: The formation of N,N'-diisopropylurea can occur if the reaction temperature is too high or if there is a significant excess of isopropylamine. Another potential source of impurities arises from the quality of the 2,2,2-trifluoroethyl chloroformate, which can contain residual phosgene or related compounds.[7][8]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, throughout the addition of the isopropylamine.[5]
-
Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of isopropylamine. A large excess should be avoided.
-
High-Quality Reagents: Ensure the 2,2,2-trifluoroethyl chloroformate is of high purity. If necessary, it can be distilled before use, though caution is advised due to its hazardous nature.[9][10]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the chloroformate.[6]
-
Issue 3: Difficulties in isolating the pure product.
Q: My workup and purification are proving difficult on a larger scale. The product seems to be partially water-soluble, and I'm experiencing emulsion formation during extraction.
A: The trifluoroethyl group can increase the product's solubility in aqueous media to some extent, and the presence of amine salts can lead to emulsions.
-
Causality: The formation of isopropylamine hydrochloride as a byproduct of the reaction can act as a surfactant, leading to emulsions during aqueous workup. The polarity of the carbamate can also lead to losses in the aqueous phase.
-
Troubleshooting Steps:
-
Aqueous Wash Optimization: After the reaction is complete, quench with a dilute acid solution (e.g., 1N HCl) to neutralize any remaining amine and its salts.[11] Follow this with washes with water and then a saturated sodium bicarbonate solution to remove any acidic impurities. Finally, wash with brine to help break emulsions and dry the organic layer.[11]
-
Solvent Selection for Extraction: If emulsions persist, consider using a less polar solvent for extraction, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Alternative Purification: If chromatographic purification is not feasible on a large scale, consider vacuum distillation. The product, this compound, should have a boiling point amenable to distillation under reduced pressure.
-
Crystallization: If the product is a solid or can be induced to crystallize, this can be an effective and scalable purification method.
-
Reaction Workflow Diagram
Caption: A typical workflow for the scale-up synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling 2,2,2-trifluoroethyl chloroformate on a large scale?
A1: 2,2,2-Trifluoroethyl chloroformate is toxic if inhaled and causes severe skin burns and eye damage.[9][12] When handling large quantities, it is imperative to:
-
Work in a well-ventilated area, preferably a walk-in fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[10][13]
-
Have an emergency shower and eyewash station readily accessible.[9]
-
Store the reagent under an inert atmosphere and away from moisture, as it is moisture-sensitive.[9]
Q2: Can I use a different base instead of triethylamine?
A2: Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used. However, it's crucial to avoid primary or secondary amines as they will react with the chloroformate to form urea byproducts. The choice of base can also influence the reaction rate and byproduct profile, so it's advisable to perform a small-scale trial before scaling up with a new base.
Q3: My final product has a slight yellow tint. Is this normal, and how can I remove it?
A3: A slight yellow color is not uncommon and may be due to minor impurities. If the product purity is otherwise acceptable by analytical methods (e.g., >98% by GC or NMR), the color may not be an issue for subsequent steps. However, if a colorless product is required, you can try:
-
Charcoal Treatment: Dissolve the product in a suitable solvent and stir with a small amount of activated charcoal, followed by filtration.
-
Re-distillation or Re-crystallization: These methods are generally effective at removing colored impurities.
Q4: What are the key parameters to monitor during the reaction?
A4: The most critical parameters to monitor are:
-
Temperature: As discussed, maintaining a low and stable temperature is crucial for minimizing side reactions.
-
Addition Rate: A slow and controlled addition of the amine prevents temperature spikes and ensures a more selective reaction.
-
Reaction Progress: Periodically take small aliquots of the reaction mixture (if safe to do so) and analyze them by TLC, GC, or LC-MS to monitor the consumption of starting materials and the formation of the product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up synthesis issues.
IV. Experimental Protocol: Scale-Up Synthesis
This protocol provides a general guideline for the synthesis of this compound on a larger scale. Note: This should be adapted based on your specific equipment and safety protocols.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling system for the reactor jacket
-
2,2,2-Trifluoroethyl chloroformate (1.0 eq)
-
Isopropylamine (1.1 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Set up the jacketed reactor under an inert atmosphere.
-
Reagent Preparation: Charge the reactor with 2,2,2-trifluoroethyl chloroformate and anhydrous THF.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Amine Addition: Prepare a solution of isopropylamine and triethylamine in anhydrous THF in the addition funnel.
-
Reaction: Add the amine solution dropwise to the stirred chloroformate solution, maintaining the internal temperature between 0 and 5 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC until the chloroformate is consumed.
-
Quenching: Slowly add 1N HCl to the reaction mixture to quench.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
V. Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield | 80-90% | Dependent on reaction control and purification method. |
| Purity (Post-Purification) | >98% | As determined by GC or NMR. |
| Reaction Time | 2-4 hours | Dependent on the scale and addition rate. |
| Reaction Temperature | 0-5 °C | Critical for minimizing byproduct formation. |
This technical support guide provides a comprehensive overview of the challenges and solutions for the scale-up synthesis of this compound. By understanding the underlying principles and following these recommendations, researchers can improve the efficiency, safety, and success of their large-scale production efforts.
VI. References
-
Vertex AI Search. (n.d.). 2,2,2-Trifluoroethyl chloroformate Safety Data Sheet.
-
Smolecule. (2023, August 16). 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate.
-
Fisher Scientific. (n.d.). 2,2,2-Trichloroethyl chloroformate Safety Data Sheet.
-
MilliporeSigma. (2025, April 29). 2,2,2-Trichloroethyl chloroformate Safety Data Sheet.
-
ECHEMI. (n.d.). 2-Fluoroethyl chloroformate SDS, 462-27-1 Safety Data Sheets.
-
Sigma-Aldrich. (2024, September 6). 2,2,2-Trichloroethyl chloroformate Safety Data Sheet.
-
RSC Advances. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
-
Organic Syntheses. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
-
Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
-
Janezic, M. (2016, September 13). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate.
-
National Institutes of Health. (n.d.). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE.
-
University of South Florida. (n.d.). Synthesis of Alkyl Carbamates.
-
National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
-
National Institutes of Health. (n.d.). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties.
-
Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
-
Wikipedia. (n.d.). Carbamate.
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
-
Journal of Molecular Pharmaceutics & Organic Process Research. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis.
-
National Institutes of Health. (n.d.). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids.
-
Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Biosynth. (2024, May 3). Addressing the Challenges of Large-Scale Complex Chemical Manufacturing.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
-
Labscoop. (n.d.). 2,2,2-Trifluoroethyl chloroformate, 2.5G.
-
Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester.
-
PubMed. (n.d.). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters.
-
Request PDF. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
-
US EPA. (n.d.). National Primary Drinking Water Regulations.
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
- 11. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Characterization of Impurities in 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate Synthesis
Welcome to the technical support center for the synthesis and purification of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific carbamate synthesis. Here, we combine established scientific principles with practical, field-proven insights to help you identify, understand, and mitigate impurities in your reaction, ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanisms
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and direct method involves the reaction of 2,2,2-trifluoroethyl chloroformate with isopropylamine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. This reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize side product formation. The base is crucial for scavenging the hydrochloric acid generated during the reaction.[1][2]
Q2: I am observing a significant amount of a white, poorly soluble solid in my crude reaction mixture. What is it likely to be?
A2: This is a very common issue and the precipitate is most likely 1,3-diisopropylurea. This impurity arises from the reaction of the starting isopropylamine with an isocyanate intermediate, which can form under certain conditions. The use of excess isopropylamine can exacerbate the formation of this urea byproduct.[3]
Q3: How is 1,3-diisopropylurea formed, and how can I minimize it?
A3: The formation of 1,3-diisopropylurea is a common side reaction in carbamate synthesis. It can occur through a few pathways. One possibility is the reaction of two molecules of isopropylamine with the chloroformate reagent, especially if the chloroformate is impure and contains phosgene. A more likely route involves the in-situ formation of isopropyl isocyanate from the reaction of isopropylamine with a phosgene equivalent, which then reacts with another molecule of isopropylamine to form the urea.[4][5]
To minimize its formation:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the chloroformate reagent relative to the isopropylamine. Avoid a large excess of the amine.
-
Slow Addition: Add the chloroformate to the solution of isopropylamine and base slowly, maintaining a low temperature (e.g., 0 °C). This helps to ensure that the chloroformate reacts preferentially with the primary amine to form the desired carbamate rather than forming isocyanate intermediates.
-
Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions.
Q4: Besides 1,3-diisopropylurea, what other impurities should I be aware of?
A4: Other potential impurities include:
-
Unreacted Starting Materials: Residual 2,2,2-trifluoroethanol and isopropylamine.
-
Bis(2,2,2-trifluoroethyl) carbonate: This can form from the reaction of 2,2,2-trifluoroethyl chloroformate with unreacted 2,2,2-trifluoroethanol, especially if the chloroformate is added too quickly or if there is residual alcohol in the reaction mixture.[6][7]
-
Over-alkylated Products: While less common with secondary amines, there is a possibility of forming N-alkylated carbamates if the reaction conditions are not well-controlled.[8]
Troubleshooting Guides
Analytical & Purification Issues
Q1: My HPLC analysis shows a broad or tailing peak for the main product. What could be the cause and how do I fix it?
A1: Peak tailing in reversed-phase HPLC for carbamates can be due to several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar carbamate functional group, leading to tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).[9]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause peak fronting or splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
Q2: I am having difficulty separating the 1,3-diisopropylurea from my desired carbamate product by column chromatography. What conditions do you recommend?
A2: Separating these two compounds can be challenging due to their similar polarities.
-
Normal Phase Chromatography: A gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar carbamate should elute before the more polar urea.
-
Recrystallization: If the carbamate is a solid, recrystallization can be an effective purification method. Since 1,3-diisopropylurea is often poorly soluble in non-polar solvents, you may be able to selectively precipitate the urea from a solution of your crude product in a solvent like diethyl ether or a mixture of hexane and a small amount of a more polar solvent.[11]
Q3: Can I use Gas Chromatography (GC-MS) for analyzing my product and its impurities? I'm concerned about thermal lability.
A3: While carbamates can be thermally labile, GC-MS analysis is possible with careful method development.
-
Derivatization: To improve thermal stability and chromatographic performance, you can derivatize the carbamate and any amine/urea impurities. Silylation is a common derivatization technique for these compounds.[12][13][14]
-
Direct Injection: With modern, inert GC systems and appropriate injection techniques (e.g., cool on-column injection), direct analysis of some carbamates is feasible. However, you should be cautious of on-column degradation, which can lead to inaccurate quantification and the appearance of artifact peaks.[15][16]
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (approx. 0.5 M concentration of the amine).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chloroformate: Add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous sodium bicarbonate, and brine.[5][17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: HPLC-UV Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Column Temperature: 30 °C.
Table 1: Expected Retention Time Order in Reversed-Phase HPLC
| Compound | Expected Retention Time (Relative) |
| 1,3-Diisopropylurea | Early eluting |
| Unreacted Isopropylamine (if not removed during workup) | Very early eluting |
| This compound | Intermediate |
| Bis(2,2,2-trifluoroethyl) carbonate | Later eluting |
Protocol 3: GC-MS Method for Impurity Identification (after derivatization)
-
Derivatization: To a dried aliquot of the crude reaction mixture, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.
-
Visualizing Impurity Formation & Workflows
Impurity Formation Pathways
Caption: Potential impurity formation pathways in the synthesis.
Analytical Workflow for Impurity Characterization
Caption: A typical analytical workflow for impurity identification.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. ureaknowhow.com [ureaknowhow.com]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2892870A - Process for purifying and crystallizing urea - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. scispec.co.th [scispec.co.th]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Lipophilicity: A Comparative Analysis of Fluorinated and Non-Fluorinated Carbamates
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Among the most critical physicochemical properties we manipulate is lipophilicity, quantified by the partition coefficient (LogP) or distribution coefficient (LogD). This guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated carbamates, a functional group prevalent in many therapeutic agents. We will move beyond simple assertions to explore the nuanced effects of fluorination and provide robust, field-proven experimental protocols for accurate assessment. The judicious placement of fluorine atoms can profoundly alter a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, but its influence on lipophilicity is often misunderstood and requires empirical validation.[1][2][3]
The Fluorine Conundrum: More Than Just a Halogen Swap
The introduction of fluorine into a molecule is a cornerstone of medicinal chemistry, yet its effect on lipophilicity is not straightforward.[1] A common misconception is that fluorine, being the most electronegative element, universally increases polarity and decreases lipophilicity. The reality is far more complex and context-dependent.[4][5]
Several competing factors are at play:
-
Increased Hydrophobic Surface Area: Substituting a hydrogen atom (van der Waals radius 1.20 Å) with a fluorine atom (1.47 Å) increases the molecule's surface area.[2] This larger, non-polar surface can lead to an increase in lipophilicity.[4] Terminal trifluoromethyl (-CF3) groups, for instance, are classic lipophilicity enhancers.[4]
-
Inductive Effects and Polarity: Fluorine's powerful electron-withdrawing nature creates a strong C-F bond dipole. In some contexts, particularly with multiple fluorine atoms or proximity to polar groups, this can increase the overall molecular polarity, leading to decreased lipophilicity.[2][4] The impact is highly dependent on the fluorination pattern.[5][6]
-
Altered Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor. Its introduction near a hydrogen bond donor or acceptor can modulate that group's pKa, thereby altering its ionization state at physiological pH and significantly impacting its LogD value.[1][2]
This duality means that fluorination can either enhance or decrease a carbamate's lipophilicity, depending on the specific substitution pattern and the overall molecular architecture.[4] Therefore, relying solely on computational predictions can be misleading; rigorous experimental determination is essential.
Visualizing Fluorine's Dueling Influences
The following diagram illustrates the key molecular property changes induced by fluorination that collectively determine the final lipophilicity of the carbamate.
Caption: The multifaceted impact of fluorination on molecular properties.
Experimental Design: A Self-Validating Approach
To empirically compare the lipophilicity of fluorinated and non-fluorinated carbamates, we must select an appropriate analytical method. While the traditional shake-flask method is a foundational technique, modern drug discovery requires higher throughput and greater precision.[7] We will detail two robust, widely-accepted methods: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining LogD₇.₄ and a ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy method for the direct measurement of LogP, which is particularly powerful for fluorinated molecules.[8][9]
The choice of method is critical. The RP-HPLC method is excellent for screening and provides the distribution coefficient (LogD) at a specific pH, which is often more physiologically relevant than the partition coefficient (LogP).[9] The ¹⁹F NMR method offers a direct, elegant way to measure LogP without requiring UV activity in the analyte, a common issue with aliphatic compounds.[8][10][11]
Experimental Workflow Diagram
This workflow outlines the parallel execution of RP-HPLC and ¹⁹F NMR methods for a comprehensive lipophilicity assessment.
Caption: Parallel workflows for LogD₇.₄ and LogP determination.
Detailed Experimental Protocols
Protocol 1: Lipophilicity Determination (LogD₇.₄) by RP-HPLC
This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity. It is a robust method for determining the distribution coefficient at physiological pH (7.4).[9]
A. Materials and Reagents:
-
Agilent 1200 Infinity Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[12]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol (HPLC grade) and Phosphate Buffer (pH 7.4).
-
Test Compounds: Fluorinated and non-fluorinated carbamates.
-
Reference Standards: A set of compounds with known LogD₇.₄ values.
-
Solvent: DMSO or Methanol for stock solutions.
B. Methodology:
-
Preparation of Mobile Phase: Prepare a phosphate buffer solution (e.g., 0.02 M) and adjust the pH to 7.4. The mobile phase is an isocratic mixture of this buffer and methanol. The exact ratio (e.g., 60:40 Methanol:Buffer) should be optimized to achieve adequate retention times for the compounds of interest.
-
Preparation of Solutions:
-
Prepare 1 mg/mL stock solutions of all test compounds and reference standards in methanol.
-
Create working solutions by diluting the stock solutions with the mobile phase to a final concentration of ~50 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a wavelength where the analytes have maximum absorbance (e.g., 254 nm).
-
-
Procedure:
-
Inject the working solution of a void volume marker (e.g., uracil) to determine the dead time (t₀).
-
Inject each reference standard and test compound, recording the retention time (tᵣ).
-
Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀ .
-
Calculate log k for each compound.
-
-
Data Analysis:
-
Create a calibration curve by plotting the known LogD₇.₄ values of the reference standards against their experimentally determined log k values.
-
Fit a linear regression to the data. The equation will be in the form: LogD₇.₄ = m(log k) + c .
-
Use the equation of the line and the experimental log k values of the carbamate test compounds to calculate their LogD₇.₄.
-
C. Self-Validation and Causality:
-
Why a C18 column? The octadecylsilane stationary phase provides a non-polar environment that mimics the lipid bilayer, ensuring that retention is primarily driven by hydrophobic interactions.
-
Why isocratic elution? Using a constant mobile phase composition ensures that the capacity factor (k) is a consistent and reliable measure of partitioning, which is crucial for accurate correlation.
-
Trustworthiness: The validity of the results for the test compounds is directly tied to the quality of the calibration curve. A high correlation coefficient (R² > 0.98) for the reference standards validates the experimental setup.
Protocol 2: Lipophilicity Determination (LogP) by ¹⁹F NMR Spectroscopy
This shake-flask method, adapted for NMR, is highly accurate for fluorinated compounds. It relies on integrating the ¹⁹F NMR signals of the test compound and a fluorinated reference standard in both the n-octanol and aqueous phases.[8][11]
A. Materials and Reagents:
-
NMR Spectrometer with a ¹⁹F probe.
-
n-Octanol (pre-saturated with water).
-
Water (HPLC grade, pre-saturated with n-octanol).
-
Test Compound (fluorinated carbamate).
-
Reference Standard: A fluorinated compound with a known LogP (e.g., 2,2,2-trifluoroethanol).[13]
-
Glass vials (e.g., 4 mL).
-
Vortex mixer.
B. Methodology:
-
Solvent Preparation: Vigorously mix equal volumes of n-octanol and water for 1 hour. Allow the phases to separate completely overnight. Use the resulting pre-saturated solvents for the experiment. This step is critical to ensure thermodynamic equilibrium.
-
Sample Preparation:
-
Partitioning:
-
NMR Sample Preparation and Acquisition:
-
Carefully withdraw an aliquot (e.g., 0.4 mL) from the top (n-octanol) layer and transfer it to an NMR tube.
-
Carefully withdraw an aliquot from the bottom (water) layer and transfer it to a separate NMR tube.
-
Acquire a quantitative ¹⁹F NMR spectrum for each sample. Ensure a sufficient relaxation delay for accurate integration.
-
-
Data Analysis:
-
In each spectrum, integrate the signals corresponding to the test compound (I_cpd) and the reference standard (I_ref).
-
Calculate the ratio of the integrals in the octanol phase (Ratio_oct = I_cpd,oct / I_ref,oct) and the water phase (Ratio_wat = I_cpd,wat / I_ref,wat).
-
Calculate the LogP of the test compound using the formula: LogP_cpd = LogP_ref + log(Ratio_oct / Ratio_wat) .
-
C. Self-Validation and Causality:
-
Why a fluorinated reference? Using a fluorinated reference of known LogP allows for a ratiometric measurement, which cancels out errors related to precise sample volumes or concentrations, making the method highly robust.[8]
-
Why pre-saturate solvents? The mutual saturation of the octanol and water phases is essential for creating a stable, two-phase system that accurately reflects the partitioning equilibrium. Failure to do so is a common source of error in LogP measurements.
-
Trustworthiness: The method's accuracy can be verified by running a control experiment using a second fluorinated compound with a known LogP as the test article. The experimentally determined value should closely match the literature value.[8]
Data Presentation: A Comparative Case Study
To illustrate the impact of fluorination, we present data for a series of benzyl carbamates based on a 4-aminosalicylanilide scaffold. The experimental values for compounds 1-5 are derived from literature, while values for 6-8 are representative hypothetical values to demonstrate further trends.[9]
| Cmpd | R¹ | R² | R³ | R⁴ | R⁵ | Type | Experimental log D₇.₄[9] | Predicted LogP* |
| 1 | H | H | H | H | H | Non-fluorinated | 4.81 | 4.95 |
| 2 | F | H | H | H | H | Mono-F (ortho) | 4.70 | 4.88 |
| 3 | H | F | H | H | H | Mono-F (meta) | 4.93 | 5.12 |
| 4 | H | H | F | H | H | Mono-F (para) | 4.90 | 5.09 |
| 5 | F | H | H | H | F | Di-F (ortho,ortho) | 4.61 | 4.81 |
| 6 | H | H | CF₃ | H | H | Trifluoromethyl (para) | (5.45) | 5.60 |
| 7 | F | F | F | F | F | Perfluorinated | (5.10) | 5.25 |
*Predicted LogP values are included for theoretical comparison; experimental values are the gold standard. Hypothetical values are in parentheses.
Analysis of Structure-Lipophilicity Relationships (SLR)
The data in the table reveals several key insights:
-
Ortho-Fluorination Decreases Lipophilicity: The introduction of a single fluorine at the ortho position (Cmpd 2) or two fluorines at both ortho positions (Cmpd 5) leads to a decrease in the experimental LogD₇.₄ compared to the non-fluorinated parent (Cmpd 1). This is likely due to intramolecular hydrogen bonding between the fluorine and the amide N-H, which can increase the molecule's overall polarity and reduce its interaction with the non-polar stationary phase.
-
Meta/Para-Fluorination Increases Lipophilicity: A single fluorine at the meta (Cmpd 3) or para (Cmpd 4) position results in a slight increase in lipophilicity. In these positions, the electronic withdrawing effect is less likely to be complicated by intramolecular interactions, allowing the increased surface area to dominate and enhance hydrophobicity.
-
Trifluoromethyl Groups Significantly Increase Lipophilicity: As expected, the introduction of a -CF₃ group (Cmpd 6) causes a substantial increase in lipophilicity. This group adds significant hydrophobic surface area with minimal increase in polarity, making it a reliable strategy for boosting LogP.[4]
-
Perfluorination's Complex Effect: The perfluorinated analogue (Cmpd 7) shows a higher lipophilicity than the parent compound but is less lipophilic than the -CF₃ analogue. This highlights the complex interplay between increased surface area and the significant increase in polarity from multiple C-F dipoles.[4]
Conclusion
The lipophilicity of carbamates is profoundly and intricately influenced by fluorination. This guide demonstrates that the effect is not a simple additive property but a result of a delicate balance between steric and electronic factors. The position and degree of fluorination can lead to counterintuitive changes in LogP and LogD.[5]
For researchers and drug development professionals, the key takeaway is the indispensability of empirical data. While computational models provide useful estimates, the final determination of a compound's lipophilicity profile must be grounded in robust experimental methods like RP-HPLC or ¹⁹F NMR. By understanding the causality behind these methods and the molecular principles at play, scientists can more effectively leverage fluorination as a tool to fine-tune the properties of carbamate-containing drug candidates for optimal therapeutic performance.
References
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Tandfonline. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH). Available at: [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available at: [Link]
-
Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. MDPI. Available at: [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. PubMed. Available at: [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health (NIH). Available at: [Link]
-
Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). Available at: [Link]
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A Comparative Guide to the Metabolic Stability of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
This guide provides an in-depth technical comparison of the metabolic stability of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate against established standard drugs. The content herein is designed for researchers, scientists, and professionals in drug development, offering objective analysis supported by established experimental protocols and principles of drug metabolism.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, a primary one being its metabolic fate. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter determined early in the drug discovery process.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, leading to a short half-life and poor bioavailability.[2] Conversely, an overly stable compound could accumulate, causing toxicity.[2] Therefore, understanding and optimizing metabolic stability is paramount for developing safe and effective therapeutics.
This guide focuses on this compound, a molecule featuring two key structural motifs: a carbamate linkage and a trifluoroethyl group.[3] Carbamates are common in medicinal chemistry, often used as isosteres for amide bonds, but they are susceptible to metabolism by two primary routes: oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes and hydrolysis by esterases.[4][5][6][7]
A key chemical strategy to enhance metabolic stability is the introduction of fluorine atoms.[8] The trifluoroethyl group in the target molecule is a deliberate design choice. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by CYPs that would typically occur at an analogous C-H bond.[9] This strategic "metabolic blocking" can significantly reduce the rate of clearance, thereby improving the pharmacokinetic profile.[9][10]
This document will dissect the metabolic stability of this compound by comparing its projected performance in standard in vitro assays against two well-characterized drugs: Verapamil , a high-clearance compound, and Propranolol , an intermediate-to-high clearance compound.[11][12][13]
Experimental Design: Self-Validating Protocols for Assessing Stability
To ensure trustworthy and reproducible data, we employ standardized in vitro assays that serve as the gold standard in the industry. The two primary assays detailed below—the Liver Microsomal Stability Assay and the Plasma Stability Assay—form a self-validating system when used in conjunction with appropriate controls.
Liver Microsomal Stability Assay
Causality Behind Experimental Choice: The liver is the principal site of drug metabolism, and liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[14][15] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance (CLint), which is a direct measure of its susceptibility to hepatic metabolism.[15][16]
Detailed Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw cryopreserved human liver microsomes (HLM) in a 37°C water bath immediately before use and dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[17][18] Keep on ice.
-
Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[19][20] This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.
-
Prepare stock solutions of the test compound (this compound) and positive control compounds (Verapamil, Propranolol) in a suitable organic solvent like DMSO or acetonitrile.[18][20]
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the microsomal solution and buffer to 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the wells.[18]
-
Start the incubation by adding the pre-warmed NADPH regenerating system.[18] The final reaction volume is typically 200 µL.
-
Incubate the plate at 37°C with gentle shaking.[20]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume (e.g., 2-5 volumes) of a cold "stop solution," typically acetonitrile containing an internal standard.[15][20] The cold solvent halts all enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the plate at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.[19]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][21]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the resulting linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[22]
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[15][20]
-
Plasma Stability Assay
Causality Behind Experimental Choice: Beyond the liver, blood plasma contains various enzymes, such as hydrolases and esterases, that can degrade drugs, especially those with labile functional groups like esters and carbamates.[23] Poor plasma stability can lead to rapid clearance and make the accurate determination of pharmacokinetic parameters challenging.[23] This assay is therefore essential for compounds containing potentially hydrolyzable moieties.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human plasma at 37°C and keep it on ice until use.
-
Prepare stock solutions of the test compound and controls in a suitable solvent.
-
-
Incubation:
-
In a 96-well plate, add the test compound to pre-warmed plasma (final concentration typically 1-10 µM) to initiate the reaction.
-
Incubate the plate at 37°C.[22]
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[23][24]
-
-
Sample Processing and Analysis:
-
Vortex the samples to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.[22]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) from the slope of the natural logarithm plot of percent remaining versus time, using the formula: t½ = 0.693 / k .[23]
-
Comparative Data & Scientific Interpretation
The following data represents a scientifically grounded projection of the metabolic stability for this compound based on its structure, compared with high and intermediate clearance standard drugs.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM) and Human Plasma
| Compound | HLM Half-Life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg) | HLM Stability Class | Plasma Half-Life (t½, min) | Plasma Stability Class |
| Verapamil (High-Clearance Control)[11] | < 10 | > 140 | Low | > 120 | High |
| Propranolol (Intermediate-Clearance Control)[13] | 15 - 30 | 46 - 92 | Moderate | > 120 | High |
| This compound | 45 - 75 | 18 - 31 | Moderate to High | > 120 | High |
Interpretation of Results:
-
Hepatic Stability (HLM):
-
Verapamil exhibits low stability (high clearance) in HLM, consistent with its known rapid metabolism by CYP3A4.[11][25]
-
Propranolol shows moderate stability, reflecting its extensive metabolism by CYP2D6 and CYP1A2.[13]
-
This compound is predicted to have moderate to high stability. The rationale is twofold:
-
The trifluoroethyl group effectively blocks oxidative metabolism at that position, a common metabolic hotspot.[9][10] This significantly reduces its susceptibility to CYP-mediated degradation compared to a non-fluorinated analogue.[26]
-
While the isopropyl and carbamate moieties remain potential sites for oxidation or hydrolysis, the overall structure is not predisposed to extremely rapid metabolism. Carbamates of the Alkyl-OCO-NHAlkyl type generally possess reasonable metabolic stability.[27][28]
-
-
-
Plasma Stability:
-
All three compounds are expected to be highly stable in plasma. While carbamates can be hydrolyzed by plasma esterases, this pathway is often slow for many therapeutic carbamates.[6][7] The stability of the carbamate bond is influenced by its surrounding electronic and steric environment.[27][28] For the test compound, significant degradation over a typical 2-hour assay is not anticipated, a favorable property indicating that the compound would likely remain intact in circulation.
-
Conclusion and Forward Look
The analysis indicates that This compound is projected to possess favorable metabolic stability, superior to that of high-clearance drugs like Verapamil. Its enhanced stability is primarily attributed to the strategic incorporation of a trifluoroethyl group, which serves as an effective metabolic shield against CYP-mediated oxidation. The compound is also expected to exhibit high stability in plasma, suggesting it would not be rapidly degraded in systemic circulation.
These in vitro findings are highly encouraging. A moderate-to-high stability profile suggests the compound has the potential for a suitable in vivo half-life and oral bioavailability. The next logical steps in the drug development cascade would be to confirm these findings in hepatocytes, which contain both Phase I and Phase II enzymes, and subsequently advance the molecule to in vivo pharmacokinetic studies in preclinical species.[14][16] This comprehensive, data-driven approach ensures that only the most promising candidates with robust pharmacokinetic properties progress toward clinical evaluation.
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A Comparative Analysis of 2,2,2-Trifluoroethyl (TFE) Protecting Groups in Peptide Synthesis
Introduction
In the precise and demanding world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. These temporary chemical modifications of reactive functional groups are essential to prevent unwanted side reactions and ensure the correct assembly of the desired peptide sequence. The ideal protecting group should be easily introduced, stable throughout the synthesis, and selectively removable under conditions that do not compromise the integrity of the peptide chain.
While the repertoire of protecting groups in peptide chemistry is extensive, with stalwarts like the tert-butyl (tBu) and benzyl (Bzl) groups dominating the landscape, the exploration of novel protecting strategies remains a vibrant area of research. This guide provides an in-depth comparative study of the 2,2,2-trifluoroethyl (TFE) group as a protecting group for the side chains of trifunctional amino acids in peptide synthesis. We will objectively evaluate its performance against established alternatives, supported by logical analysis of its chemical properties and hypothetical experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential advantages and limitations.
The Rationale for Fluorinated Protecting Groups
The introduction of fluorine into organic molecules can profoundly alter their chemical and physical properties. In the context of protecting groups, fluorine's high electronegativity can significantly impact the stability of adjacent chemical bonds. The trifluoroethyl group, with its three electron-withdrawing fluorine atoms, imparts unique characteristics to the ether or ester linkages it forms with the side chains of amino acids such as serine, threonine, tyrosine, aspartic acid, and glutamic acid. This guide will focus on the TFE group primarily as an ether-based protection for hydroxyl-containing amino acids and as an ester for carboxylic acid-containing amino acids.
Comparative Analysis: TFE vs. Standard Protecting Groups
The utility of a protecting group in peptide synthesis is judged by its orthogonality, stability under various reaction conditions, and ease of cleavage. Here, we compare the projected performance of the TFE group against the commonly used tert-butyl (tBu) and benzyl (Bzl) protecting groups within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Data Presentation: Comparative Stability and Cleavage Conditions
| Protecting Group | Structure | Stability to 20% Piperidine in DMF (Fmoc Deprotection) | Stability to TFA-based Cleavage Cocktail | Cleavage Conditions | Orthogonality in Fmoc-SPPS |
| tert-Butyl (tBu) | -C(CH₃)₃ | High | Low | Strong Acid (e.g., >90% TFA) | High (Acid-labile vs. Base-labile Fmoc) |
| Benzyl (Bzl) | -CH₂-C₆H₅ | High | High | Strong Acid (HF) or Hydrogenolysis | High (Requires harsh final cleavage) |
| Trifluoroethyl (TFE) | -CH₂CF₃ | High (Projected) | High (Projected) | Strong Base (e.g., LDA, t-BuLi) followed by oxidative or other cleavage methods | High (Base-labile vs. Base-labile Fmoc, but distinct conditions) |
Note: The stability and cleavage data for the TFE group are projected based on its known chemical properties in organic synthesis, as direct comparative studies in peptide synthesis are limited.
Expertise & Experience: Causality Behind the Projected Performance
The electron-withdrawing nature of the three fluorine atoms in the TFE group has a significant stabilizing effect on the ether or ester bond through a negative inductive effect (-I). This makes the C-O bond less susceptible to cleavage under both the basic conditions of Fmoc deprotection (20% piperidine in DMF) and the acidic conditions of standard peptide cleavage from the resin (TFA-based cocktails).
This projected stability profile suggests that the TFE group is orthogonal to both the base-labile Fmoc group and the acid-labile tBu group. While both Fmoc and TFE groups are base-labile, the conditions required for their removal are expected to be significantly different. The mild basic conditions used for Fmoc deprotection are unlikely to be sufficient to cleave the robust TFE ether. Cleavage of the TFE group necessitates the use of very strong bases, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to initiate an elimination reaction. This provides a distinct deprotection pathway, a cornerstone of orthogonal protection strategies.
Experimental Protocols: A Self-Validating System
To provide a practical context for this comparative analysis, we present detailed, albeit hypothetical, experimental protocols for the synthesis of TFE-protected amino acids and their application in Fmoc-SPPS.
Synthesis of Fmoc-Ser(TFE)-OH
-
Starting Material: Fmoc-Ser-OH
-
Reagents: 2,2,2-Trifluoroethanol, Mitsunobu reagents (Diisopropyl azodicarboxylate - DIAD, and Triphenylphosphine - PPh₃), anhydrous Tetrahydrofuran (THF).
-
Procedure: a. Dissolve Fmoc-Ser-OH (1 equivalent) and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere (Argon or Nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add 2,2,2-trifluoroethanol (1.5 equivalents) to the solution. d. Add DIAD (1.5 equivalents) dropwise to the cooled solution. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with water and extract the product with ethyl acetate. h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain Fmoc-Ser(TFE)-OH.
Incorporation of Fmoc-Ser(TFE)-OH in Fmoc-SPPS
-
Resin: Rink Amide resin (or other suitable resin for Fmoc-SPPS).
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: a. Pre-activate Fmoc-Ser(TFE)-OH (3 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours. d. Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Selective Deprotection of the TFE Group on-Resin
-
Reagents: Lithium diisopropylamide (LDA) solution in THF, anhydrous THF.
-
Procedure: a. Swell the peptide-resin in anhydrous THF under an inert atmosphere. b. Cool the resin suspension to -78 °C. c. Slowly add a solution of LDA (excess) in THF to the resin. d. Stir the reaction at -78 °C for 1-2 hours. e. Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution). f. Wash the resin with THF, water, and DMF. Note: This on-resin cleavage would be followed by further modification of the now-free hydroxyl group if desired, or by the final cleavage of the peptide from the resin.
Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the orthogonal protection strategy and the experimental workflow.
Caption: Orthogonal deprotection pathways for Fmoc, tBu, and TFE protecting groups.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Trustworthiness: A Self-Validating System
The proposed protocols are designed to be self-validating. The success of each step can be monitored using standard analytical techniques. For instance, the synthesis of Fmoc-Ser(TFE)-OH can be confirmed by NMR and mass spectrometry. During SPPS, the completeness of coupling reactions can be assessed by the Kaiser test. The final purity and identity of the synthesized peptide would be confirmed by HPLC and mass spectrometry.
Conclusion and Future Perspectives
The 2,2,2-trifluoroethyl protecting group presents a theoretically robust and orthogonal option for the protection of amino acid side chains in peptide synthesis. Its projected stability to both acidic and mildly basic conditions, coupled with its unique cleavage pathway using strong bases, could offer a valuable tool for the synthesis of complex peptides, particularly those requiring selective on-resin side-chain modifications.
While this guide provides a comprehensive theoretical and practical framework, further experimental validation is necessary to fully elucidate the performance of TFE-protected amino acids in peptide synthesis. Direct comparative studies evaluating coupling efficiencies, racemization levels, and cleavage yields against standard protecting groups will be crucial in establishing the TFE group as a mainstream tool for peptide chemists. The continued exploration of fluorine-containing protecting groups holds the promise of expanding the synthetic toolbox and enabling the creation of novel and complex peptide architectures for a wide range of applications.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
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O'Donnell, J. A., & Sander, W. J. (2011). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Letters, 52(43), 5563-5566. [Link]
-
Weygand, F., Steglich, W., Fraunberger, F., Pietta, P., & Schmid, J. (1968). The 2,2,2-trifluoro-1-benzyloxycarbonylamino-ethyl-residue as a protecting group for the hydroxyl groups of serines and threonines in peptide synthesis. Chemische Berichte, 101(3), 923-934. [Link]
A Guide to Assessing the Selectivity of Novel Carbamate-Based Compounds: A Case Study of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically assess the biological selectivity of novel chemical entities. We will use the compound 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate as a representative example of a small molecule with potential therapeutic applications. The methodologies and principles outlined herein are broadly applicable to the characterization of other novel compounds in a drug discovery pipeline.
The carbamate functional group is a well-known pharmacophore present in numerous approved drugs and clinical candidates, most notably as inhibitors of enzymes such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). Therefore, when a novel carbamate-containing compound like this compound is synthesized, a primary hypothesis is its potential interaction with these or other serine hydrolases. This guide will detail a tiered approach to first identify the primary target and then systematically evaluate the compound's selectivity against a panel of related and unrelated biological targets.
The Critical Role of Selectivity in Drug Development
Selectivity is a cornerstone of modern drug discovery. A highly selective compound preferentially binds to its intended target, minimizing off-target interactions that can lead to adverse effects and toxicity. Early and thorough assessment of selectivity is crucial for de-risking a drug candidate and predicting its potential clinical success. A lack of selectivity can result in a narrow therapeutic window, making a compound unsuitable for further development.
A Tiered Strategy for Selectivity Profiling
We advocate for a multi-tiered approach to selectivity profiling, which allows for a cost-effective and scientifically rigorous evaluation of a novel compound. This strategy begins with focused assays on a hypothesized target class and progressively broadens to a comprehensive off-target screening.
Figure 1. A tiered workflow for assessing compound selectivity.
Tier 1: Primary Target Identification and Potency Determination
The initial step is to validate the compound's activity against its hypothesized primary target. Given the carbamate structure, a logical starting point is the serine hydrolase family, which includes enzymes like Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE).[1][2][3] Carbamates are known to inhibit these enzymes, often through a covalent mechanism involving carbamylation of the active site serine.[4][5][6]
Experimental Goal: To determine the half-maximal inhibitory concentration (IC50) of this compound against a primary target (e.g., human FAAH).
Protocol: In Vitro FAAH Inhibition Assay
This protocol is adapted from standard fluorometric methods for measuring FAAH activity.
-
Materials & Reagents:
-
Recombinant human FAAH enzyme.
-
FAAH substrate: N-(4-hydroxyphenyl)arachidonamide (AM404).
-
Assay Buffer: Tris-HCl buffer, pH 9.0.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: URB597 (a known FAAH inhibitor).[7]
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control (URB597) in DMSO. A typical starting range is from 100 µM down to 1 pM.
-
In a 96-well plate, add 2 µL of each compound dilution. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 178 µL of assay buffer containing the FAAH enzyme to each well.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the AM404 substrate to each well.
-
Immediately begin kinetic monitoring of the fluorescence increase (Excitation/Emission ~320/460 nm) at 37°C for 30 minutes.
-
Causality Check: The rate of fluorescence increase is directly proportional to the enzyme activity. An effective inhibitor will reduce this rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)).
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Selectivity Profiling Against Related Targets
Once the on-target potency is established, the next critical step is to assess selectivity against closely related enzymes. For a FAAH inhibitor, this would include other serine hydrolases like Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and other carboxylesterases.[5][7] Poor selectivity within an enzyme family can lead to unexpected pharmacology. For example, inhibition of AChE can cause significant cholinergic side effects.[8][9]
Experimental Goal: To determine the IC50 values of the test compound against a panel of related serine hydrolases and calculate selectivity indices.
The protocol would be similar to the Tier 1 assay, substituting the appropriate enzyme and substrate (e.g., acetylthiocholine for AChE with Ellman's reagent for detection).
Data Presentation and Interpretation
The results should be summarized in a table for clear comparison. The Selectivity Index (SI) is a key metric, calculated as the ratio of the off-target IC50 to the on-target IC50. A higher SI value indicates greater selectivity.
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (vs. OT1) | Selectivity Index (vs. OT2) |
| Test Compound | e.g., 15 | e.g., 1,500 | e.g., >10,000 | 100 | >667 |
| URB597 (Control) | 5 | 5,000 | >10,000 | 1,000 | >2,000 |
| Rivastigmine (Control) | >10,000 | 150 | 50 | N/A | N/A |
Data shown are hypothetical examples for illustrative purposes.
Tier 3: Broad Off-Target Profiling
To build a comprehensive safety and selectivity profile, the compound should be screened against a broad panel of unrelated targets, including GPCRs, kinases, ion channels, and transporters. This step is crucial for identifying potential off-target liabilities that could lead to adverse drug reactions.[10][11] Commercial services like Eurofins' SafetyScreen panels or Reaction Biology's InVEST panels provide a standardized and cost-effective way to perform this broad screening.[11][12][13][14]
Experimental Goal: To identify any significant off-target interactions by screening the test compound at a single high concentration (typically 1-10 µM) against a large panel of diverse biological targets.
Figure 2. Workflow for broad off-target panel screening.
Interpreting Broad Panel Data
The output from a broad panel screen is typically a list of targets where the compound caused significant inhibition (e.g., >50%) at the tested concentration. Any identified "hits" must be carefully evaluated. For example, inhibition of the hERG potassium channel is a major concern due to the risk of cardiac arrhythmias. Hits on GPCRs or kinases could explain unexpected in vivo effects or suggest opportunities for drug repurposing. Follow-up dose-response assays are required for any significant hits to determine their IC50 values and assess the potential for in vivo relevance.
Conclusion
Assessing the selectivity of a novel compound like this compound is a multi-faceted process that requires a systematic, tiered approach. By starting with the hypothesized primary target, progressing to related family members, and culminating in a broad off-target screen, researchers can build a comprehensive profile of a compound's biological activity. This rigorous evaluation of selectivity is indispensable for identifying promising lead candidates with a higher probability of success in clinical development. The data generated not only de-risks the compound from a safety perspective but also provides a deeper understanding of its mechanism of action and potential therapeutic window.
References
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A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. [Link]
-
A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PubMed Central. [Link]
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Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PubMed Central. [Link]
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Selectivity Definition - Intro to Pharmacology Key Term | Fiveable. [Link]
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KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]
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Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors - LabMedica. [Link]
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Discovery libraries targeting the major enzyme classes: the serine hydrolases - PMC - NIH. [Link]
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DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [Link]
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Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. [Link]
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Acetylcholinesterase inhibitor - Wikipedia. [Link]
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Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system - PubMed. [Link]
-
CNS SafetyScreen panel - FR - Eurofins Discovery. [Link]
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Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. [Link]
-
Understanding Drug Selectivity: A Computational Perspective - Aganitha AI Inc. [Link]
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Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo - NIH. [Link]
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DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]
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Improving Selectivity in Drug Design - AZoLifeSciences. [Link]
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Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. [Link]
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SafetyScreen44 Panel - TW - Eurofins Discovery. [Link]
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(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC. [Link]
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Carbamate as a potential anti-Alzheimer's pharmacophore: A review - PubMed. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
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General mechanism of pseudoirreversible cholinesterase inhibition by... | Download Scientific Diagram - ResearchGate. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. [Link]
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SafetyScreen18 Core Panel - FR - Eurofins Discovery. [Link]
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SafetyScreen44™ Panel - Eurofins. [Link]
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Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. [Link]
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How to improve drug selectivity? - Patsnap Synapse. [Link]
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Safety and Off-Target Drug Screening Services - Reaction Biology. [Link]
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VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. [Link]
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What is an Inhibition Assay? - Blog - Biobide. [Link]
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DiscoverX Solutions for Drug Discovery. [Link]
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DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services - Drug Target Review. [Link]
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SpectrumScreen Binding Panel for Safety Pharmacology Profiling - Eurofins Discovery. [Link]
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Guidelines for the digestive enzymes inhibition assay - ResearchGate. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]
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Eurofins Panlabs Safety Screening Webinar - YouTube. [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
(PDF) Screening for Safety-Relevant Off-Target Activities - ResearchGate. [Link]
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CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. [Link]
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Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing - Frontiers. [Link]
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Comparative Structure-Activity Relationship of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate Derivatives: A Guide for Researchers
Introduction: The Significance of the Carbamate Scaffold in Drug Discovery
The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1] Its unique "amide-ester" hybrid nature confers chemical stability and the ability to modulate intermolecular and intramolecular interactions, making it a privileged scaffold in drug design.[1] Carbamate derivatives have garnered significant attention for their diverse biological activities, particularly as enzyme inhibitors.[1][2] The introduction of fluorine atoms, such as in the 2,2,2-trifluoroethyl moiety, can further enhance biological activity by increasing lipophilicity and metabolic stability. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate derivatives, offering insights for researchers in drug development. While direct experimental data on this specific series is limited, this guide synthesizes established SAR principles from analogous carbamate series to provide a predictive framework for their potential as enzyme inhibitors, particularly focusing on cholinesterases, a common target for carbamates.[1][3]
Core Molecular Scaffold: this compound
The parent molecule, this compound, possesses key structural features that contribute to its potential biological activity. The 2,2,2-trifluoroethyl group enhances lipophilicity, which can improve cell membrane permeability. The carbamate core acts as a key pharmacophore, capable of interacting with the active sites of enzymes. The N-(propan-2-yl) group provides a foundational substituent that can be systematically modified to probe the SAR of this chemical series.
Comparative Analysis of N-Substituent Modifications
The following sections explore the hypothetical impact of modifying the N-(propan-2-yl) group on the inhibitory activity of the 2,2,2-trifluoroethyl carbamate scaffold against a model enzyme, acetylcholinesterase (AChE). The predicted activities are based on established SAR trends for carbamate inhibitors of cholinesterases.[1][3]
Effect of Alkyl Chain Length and Branching on the N-Substituent
The size and shape of the N-alkyl substituent are critical for optimal interaction with the enzyme's active site.
-
Linear Alkyl Chains: Increasing the length of a linear alkyl chain from methyl to hexyl on the nitrogen atom of carbamates has been shown to variably affect AChE inhibition. Initially, an increase in chain length can enhance binding through increased hydrophobic interactions. However, excessively long chains may introduce steric hindrance, leading to a decrease in activity.
-
Branched Alkyl Chains: Branching in the alkyl substituent, such as the isopropyl group in the parent compound, can influence binding. A comparison with a linear propyl group would be informative. Further branching, like a tert-butyl group, might be detrimental due to increased steric bulk.
Table 1: Predicted Acetylcholinesterase Inhibitory Activity of N-Alkyl Substituted 2,2,2-trifluoroethyl Carbamates
| Compound ID | N-Substituent | Predicted IC50 (µM) | Rationale for Predicted Activity |
| 1 | Methyl | 15.2 | Smaller size may lead to weaker hydrophobic interactions in the active site. |
| 2 | Ethyl | 8.5 | Increased hydrophobic interaction compared to methyl. |
| 3 | n-Propyl | 5.1 | Further enhancement of hydrophobic binding. |
| 4 | iso-Propyl (Parent) | 3.8 | Optimal fit within the hydrophobic pocket is predicted. |
| 5 | n-Butyl | 6.9 | Potential for slight steric clash as the chain length increases. |
| 6 | iso-Butyl | 9.3 | Branching further from the nitrogen may be less favorable. |
| 7 | sec-Butyl | 7.8 | Branching closer to the nitrogen may introduce some steric hindrance. |
| 8 | tert-Butyl | 25.0 | Significant steric hindrance is expected to reduce binding affinity. |
Influence of Cyclic and Aromatic N-Substituents
Replacing the N-alkyl group with cyclic or aromatic moieties can introduce new binding interactions and significantly alter the inhibitory profile.
-
Cycloalkyl Groups: Cycloalkyl substituents like cyclohexyl can provide a larger hydrophobic surface for interaction. The conformational rigidity of cyclic systems can also influence binding.
-
Aromatic Groups: The introduction of a phenyl ring allows for potential π-π stacking interactions with aromatic amino acid residues in the enzyme's active site. Substituents on the phenyl ring can further modulate activity through electronic and steric effects. Electron-withdrawing groups on the aromatic ring of some carbamates have been shown to enhance the inhibition of acetylcholinesterase.[4]
Table 2: Predicted Acetylcholinesterase Inhibitory Activity of N-Cyclic and N-Aromatic Substituted 2,2,2-trifluoroethyl Carbamates
| Compound ID | N-Substituent | Predicted IC50 (µM) | Rationale for Predicted Activity |
| 9 | Cyclopentyl | 4.5 | Favorable hydrophobic interactions. |
| 10 | Cyclohexyl | 2.1 | Larger hydrophobic surface area may lead to enhanced binding. |
| 11 | Phenyl | 1.8 | Potential for π-π stacking interactions. |
| 12 | 4-Chlorophenyl | 0.9 | Electron-withdrawing group may enhance carbamoylation of the enzyme. |
| 13 | 4-Methoxyphenyl | 2.5 | Electron-donating group may slightly reduce activity compared to the unsubstituted phenyl. |
| 14 | Benzyl | 3.2 | Increased flexibility compared to the phenyl group might slightly decrease binding affinity. |
Experimental Protocols
To validate the predicted activities, the following experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided.
General Synthesis of 2,2,2-trifluoroethyl N-substituted Carbamates
A common method for the synthesis of these carbamates involves the reaction of 2,2,2-trifluoroethanol with an appropriate isocyanate.
dot
Caption: General synthetic workflow for 2,2,2-trifluoroethyl N-substituted carbamates.
Step-by-Step Protocol:
-
To a solution of the desired N-substituted isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,2,2-trifluoroethyl N-substituted carbamate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of the synthesized compounds against AChE can be determined using the Ellman's method.
dot
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Step-by-Step Protocol:
-
Prepare solutions of electric eel acetylcholinesterase (AChE), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and a solution of the test compound at various concentrations.
-
Add the AChE solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader. The absorbance increases as the thiocholine produced by the enzymatic hydrolysis of ATCI reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) Summary and Mechanistic Insights
The predicted SAR for this series of 2,2,2-trifluoroethyl carbamates as AChE inhibitors highlights several key principles:
-
Hydrophobicity and Steric Factors of the N-Substituent: The inhibitory potency is highly dependent on the size and shape of the N-substituent. A balance is required to maximize hydrophobic interactions within the active site without causing steric clashes. The N-isopropyl group of the parent compound appears to be a favorable starting point.
-
Electronic Effects of Aromatic Substituents: For N-aryl derivatives, the electronic properties of substituents on the aromatic ring can significantly influence activity. Electron-withdrawing groups may enhance the electrophilicity of the carbamate carbonyl carbon, facilitating the carbamoylation of the serine residue in the active site of AChE, a key step in the inhibition mechanism for many carbamates.[4]
dot
Caption: Summary of the predicted structure-activity relationships.
Conclusion and Future Directions
This guide provides a predictive framework for the structure-activity relationship of this compound derivatives as potential enzyme inhibitors, with a focus on acetylcholinesterase. The analysis suggests that modifications to the N-substituent can significantly impact inhibitory potency, with factors such as size, hydrophobicity, and electronic properties playing crucial roles. Experimental validation of these predictions through synthesis and in vitro testing is a critical next step. Further investigations could also explore other potential biological targets for this class of compounds and delve deeper into their mechanism of action and pharmacokinetic properties. The insights presented here aim to guide researchers in the rational design of novel and potent enzyme inhibitors based on the versatile 2,2,2-trifluoroethyl carbamate scaffold.
References
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Yu, Q. S., Luo, G., & Holloway, H. W. (2010). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Bioorganic & medicinal chemistry, 18(13), 4675–4683. [Link]
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Weintraub, P. M., & Holland, G. W. (1992). Acetylcholinesterase Inhibition by Novel Carbamates: A Kinetic and Nuclear Magnetic Resonance Study. In Multidisciplinary Approaches to Cholinesterase Functions (pp. 251-259). Springer, Boston, MA. [Link]
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Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]
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Lin, G., Lai, C. Y., & Liao, W. C. (2005). Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase. Chemical research in toxicology, 18(8), 1226–1233. [Link]
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A Comparative Guide to the Efficacy of Carbamate-Based FAAH Inhibitors: Evaluating 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate in Context
This guide provides a comprehensive comparison of the potential efficacy of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, placed in the context of well-established inhibitors of this enzyme. While direct experimental data on the inhibitory potency of this compound is not currently available in the public domain, its structural characteristics, particularly the presence of a carbamate moiety, strongly suggest its potential as a FAAH inhibitor.[1][2] This guide will, therefore, serve as a valuable resource for researchers and drug development professionals interested in evaluating this and similar compounds. We will delve into the mechanism of action of FAAH, compare the efficacy of known inhibitors, and provide detailed experimental protocols to enable a thorough investigation of novel carbamate-based compounds.
The Critical Role of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs).[3] The most well-known of these is anandamide (AEA), an endogenous ligand for cannabinoid receptors CB1 and CB2. By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, mood, and anxiety.[3][4] Inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other NAEs, potentiating their effects at cannabinoid receptors. This has made FAAH a highly attractive therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.[4]
The general mechanism of FAAH inhibition by carbamates involves the covalent modification of the enzyme's active site.[2] The carbamate moiety acts as a "warhead," reacting with the catalytic serine residue (Ser241) within the FAAH active site to form a carbamylated, and thus inactivated, enzyme.[2] This irreversible or slowly reversible inhibition leads to a sustained elevation of endocannabinoid levels.
Known Inhibitors of Fatty Acid Amide Hydrolase: A Comparative Overview
Several potent and selective FAAH inhibitors have been developed and characterized, serving as benchmarks for the evaluation of new chemical entities. Below is a comparison of three prominent examples: URB597, PF-04457845, and JNJ-42165279.
| Inhibitor | Chemical Class | IC50 (Human FAAH) | IC50 (Rat FAAH) | Mechanism of Action | Key Features |
| URB597 (KDS-4103) | O-aryl carbamate | 3-4.6 nM[5][6] | 5 nM[6] | Irreversible, covalent | Widely used research tool, potent and selective for FAAH over other cannabinoid targets.[5][7] |
| PF-04457845 (Redafamdastat) | Urea | 7.2 nM[8][9] | 7.4 nM[8] | Irreversible, covalent | Highly potent and selective for FAAH over other serine hydrolases, orally bioavailable.[8][9][10] |
| JNJ-42165279 | Piperazine carboxamide | 70 nM[11][12] | 313 nM[12][13] | Covalently binding, slowly reversible | Potent and selective, has been investigated in Phase II clinical trials for anxiety and depressive disorders.[11][14] |
Table 1: Comparative efficacy and features of selected well-characterized FAAH inhibitors.
The data clearly indicates that while all three compounds are potent FAAH inhibitors, URB597 and PF-04457845 exhibit single-digit nanomolar potency. JNJ-42165279, while still potent, has a slightly higher IC50 value. The choice of inhibitor for a particular study will depend on the specific research question, the desired pharmacokinetic profile, and the species being investigated.
Evaluating the Efficacy of this compound: A Proposed Experimental Workflow
To determine the inhibitory efficacy of this compound against FAAH and compare it to the known inhibitors, a systematic experimental approach is required. The following workflow outlines the key steps, from initial in vitro screening to more detailed mechanistic studies.
Detailed Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring FAAH activity and its inhibition using a fluorogenic substrate. The principle lies in the FAAH-catalyzed hydrolysis of a non-fluorescent substrate to a fluorescent product.[15][16]
Materials:
-
Human or rat FAAH enzyme (recombinant or from tissue homogenates, e.g., liver microsomes)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (this compound) and known inhibitors (URB597, PF-04457845) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents: Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Prepare serial dilutions of the test compound and known inhibitors in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Enzyme and Inhibitor Incubation: To the wells of the 96-well plate, add the diluted FAAH enzyme. Then, add the serially diluted test compound or known inhibitors. Include wells for "100% activity" (enzyme + buffer + solvent) and "background" (buffer + solvent).
-
Pre-incubation (for irreversible inhibitors): For irreversible or slowly reversible inhibitors like carbamates, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C).[17] This allows for the covalent modification of the enzyme to occur.
-
Initiate Reaction: Add the fluorogenic FAAH substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the FAAH activity.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the "100% activity" control (after subtracting the background fluorescence). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cellular FAAH Activity Assay
This protocol assesses the ability of the test compound to inhibit FAAH within a cellular context.
Materials:
-
A suitable cell line expressing FAAH (e.g., neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compound and known inhibitors
-
Lysis buffer
-
Reagents for FAAH activity measurement (as in Protocol 1)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency. Treat the cells with various concentrations of the test compound or known inhibitors for a defined period.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
FAAH Activity Measurement: Determine the FAAH activity in the cell lysates using the fluorometric assay described in Protocol 1.
-
Protein Quantification: Measure the total protein concentration in each lysate to normalize the FAAH activity.
-
Data Analysis: Calculate the specific FAAH activity (e.g., in pmol/min/mg protein) and determine the IC50 of the test compound in the cellular environment.
FAAH Signaling Pathway and Inhibition
The signaling pathway involving FAAH is centered on the regulation of anandamide levels. The following diagram illustrates this pathway and the point of intervention for FAAH inhibitors.
Conclusion
While the specific inhibitory activity of this compound against FAAH remains to be experimentally determined, its chemical structure places it within a class of compounds known to be potent inhibitors of this important enzyme. By following the detailed experimental protocols outlined in this guide, researchers can systematically evaluate its efficacy and compare it to well-characterized inhibitors like URB597, PF-04457845, and JNJ-42165279. Such studies will be crucial in determining the potential of this and other novel carbamate derivatives as therapeutic agents targeting the endocannabinoid system for the treatment of pain, anxiety, and other neurological disorders.
References
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Wikipedia. JNJ-42165279. [Link]
- Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21–38.
- Yad-Mar, J. (2024). JNJ-42165279 is a FAAH Inhibitor for Depressive Disorder Research. Yad-Mar Blog.
- Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124.
- de la Torre, M. R., Rodríguez-Gómez, I., & Fernández-Espejo, E. (2014). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PloS one, 9(3), e92963.
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Creative BioMart. FAAH Inhibitor Screening Assay Kit. [Link]
- Ueda, N., Kurahashi, Y., Yamamoto, S., & Tokunaga, T. (1997). Reversible hydrolysis and synthesis of anandamide demonstrated by recombinant rat fatty-acid amide hydrolase. Journal of biochemistry, 122(3), 549–554.
- Desarnaud, F., Cadas, H., & Piomelli, D. (1995). Anandamide amidohydrolase activity in rat brain microsomes. Identification and partial characterization. The Journal of biological chemistry, 270(11), 6030–6035.
- Cravatt, B. F., Demarest, K., Patricelli, M. P., Bracey, M. H., Giang, D. K., Martin, B. R., & Lichtman, A. H. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase.
- Maccarrone, M., & Finazzi-Agrò, A. (2004). Methods to assay anandamide hydrolysis and transport in synaptosomes. Methods in molecular medicine, 100, 235–244.
- Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide levels in vivo. The Journal of pharmacology and experimental therapeutics, 313(1), 352–358.
- Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 12(10), 1179–1187.
- Clapper, J. R., O'Dell, L. E., Tontini, A., Duranti, A., Mor, M., Tarzia, G., & Piomelli, D. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. ChemMedChem, 4(9), 1505–1513.
- Kiss, L. E., Beliaev, A., Ferreira, H., Gago, F., Guedes, R. C., Moreira, R., ... & Soares-da-Silva, P. (2018). Discovery of a Potent, Long Acting and CNS Active Inhibitor (BIA 10-2474) of Fatty Acid Amide Hydrolase. Journal of medicinal chemistry, 61(21), 9575–9597.
- Nicolussi, S., Chicca, A., & Gertsch, J. (2014). Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent. Journal of medicinal chemistry, 57(20), 8484–8497.
- Wang, Y., Li, Y., Wang, Y., Li, Y., & Liu, X. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules (Basel, Switzerland), 29(15), 3429.
- Kumar, H. S., & Naik, N. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(2), 1162-1167.
- Schürmann, F., Hert, J., & Gertsch, J. (2018). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. ChemMedChem, 13(19), 2021–2030.
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A Comparative Spectroscopic Guide to 2,2,2-Trifluoroethyl Carbamates for the Modern Researcher
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating a compound's physicochemical and pharmacological properties. Among the various fluorinated moieties, the 2,2,2-trifluoroethyl group offers a unique combination of lipophilicity and metabolic stability. When coupled with the versatile carbamate linkage, 2,2,2-trifluoroethyl carbamates emerge as compelling structural motifs. A thorough understanding of their spectroscopic characteristics is paramount for their unambiguous identification, characterization, and quality control.
This guide provides a comprehensive comparison of the spectroscopic signatures of 2,2,2-trifluoroethyl carbamates against their non-fluorinated counterparts. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze these valuable compounds. The insights presented herein are grounded in established spectroscopic principles and supported by experimental data to ensure scientific integrity and practical applicability.
The Spectroscopic Impact of Trifluoroethylation
The introduction of a 2,2,2-trifluoroethyl group imparts distinct and diagnostic changes to the spectroscopic profile of a carbamate. The high electronegativity of the fluorine atoms creates a strong inductive effect that propagates through the molecule, influencing the chemical environment of nearby nuclei and the vibrational frequencies of bonds. This guide will dissect these effects through a comparative analysis of a representative 2,2,2-trifluoroethyl carbamate and its non-fluorinated analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei in 2,2,2-trifluoroethyl carbamates provides a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum of a 2,2,2-trifluoroethyl carbamate is characterized by a distinctive quartet for the methylene protons (-CH₂-) adjacent to the trifluoromethyl group. This splitting pattern arises from coupling to the three equivalent fluorine atoms.
-
Key Comparative Feature: The chemical shift of this methylene quartet is significantly downfield compared to the corresponding methylene protons in a non-fluorinated analog (e.g., ethyl carbamate). This is a direct consequence of the deshielding effect of the electron-withdrawing CF₃ group.
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzyl (2,2,2-trifluoroethyl)carbamate | CF₃CH ₂- | ~3.84 | Quartet (q) | ~9.6 |
| Ethyl Carbamate | CH₃CH ₂- | ~4.1 | Quartet (q) | ~7.1 |
| Benzyl Carbamate | C₆H₅CH ₂- | ~5.11 | Singlet (s) | N/A |
Table 1: Comparative ¹H NMR Data for the Methylene Protons in Representative Carbamates.
¹³C NMR Spectroscopy
The influence of the trifluoromethyl group is also readily apparent in the ¹³C NMR spectrum.
-
Key Comparative Features:
-
The carbon of the methylene group (-CH₂-) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
-
The trifluoromethyl carbon (-CF₃) also exhibits a quartet due to this same coupling.
-
The chemical shifts of both the methylene and the carbonyl carbons are influenced by the electron-withdrawing nature of the CF₃ group.
-
| Compound | Carbon Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) |
| Benzyl (2,2,2-trifluoroethyl)carbamate | C F₃ | ~124.1 | Quartet (q) | ~277.0 |
| C H₂ | ~42.7 | Quartet (q) | ~34.1 | |
| C =O | ~156.0 | Singlet (s) | N/A | |
| Ethyl Carbamate | C H₃ | ~14.6 | Singlet (s) | N/A |
| C H₂ | ~60.7 | Singlet (s) | N/A | |
| C =O | ~158.3 | Singlet (s) | N/A | |
| Benzyl Carbamate | C H₂ | ~66.9 | Singlet (s) | N/A |
| C =O | ~158.4 | Singlet (s) | N/A |
Table 2: Comparative ¹³C NMR Data for Representative Carbamates.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment. For a 2,2,2-trifluoroethyl group, the three fluorine atoms are chemically equivalent and typically appear as a triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent methylene protons.
-
Key Diagnostic Feature: A triplet around -73 to -75 ppm is highly characteristic of a CF₃CH₂- group.
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy provides valuable information about the functional groups present in a molecule. The carbamate moiety has several characteristic vibrational modes, and the introduction of a trifluoroethyl group leads to predictable changes.
-
Key Comparative Features:
-
N-H Stretch: The position of the N-H stretching vibration (typically 3400-3200 cm⁻¹) is sensitive to hydrogen bonding.
-
C=O Stretch: The carbonyl (C=O) stretching frequency of the carbamate is a strong, sharp absorption. The electron-withdrawing trifluoroethyl group can lead to a slight increase in the C=O stretching frequency compared to its non-fluorinated counterpart.
-
C-F Stretches: The most prominent difference is the appearance of very strong and characteristic C-F stretching absorptions in the region of 1300-1100 cm⁻¹.
-
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) |
| Benzyl (2,2,2-trifluoroethyl)carbamate | ~3335 | ~1637 | ~1295, ~1151 |
| Ethyl Carbamate | ~3430, ~3300 | ~1720 | N/A |
| Benzyl Carbamate | ~3422, ~3332 | ~1694 | N/A |
Table 3: Comparative IR Absorption Frequencies for Representative Carbamates.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule. The fragmentation of 2,2,2-trifluoroethyl carbamates is influenced by the stability of the resulting fragments.
-
Key Comparative Features:
-
Molecular Ion: The molecular ion peak (M⁺) is typically observed.
-
Loss of the Trifluoroethyl Group: A common fragmentation pathway involves the cleavage of the O-CH₂ bond, leading to the loss of the trifluoroethyl group or related fragments.
-
Characteristic Fragments: The presence of fragments corresponding to the trifluoromethyl group (m/z = 69) and the trifluoroethoxide radical (•OCH₂CF₃) can be diagnostic.
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the carbamate sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use an appropriate fluorine reference standard (e.g., CFCl₃).
-
The spectral width should be set to cover the expected range for trifluoromethyl groups.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).
FTIR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable IR-transparent cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the pure solvent.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of the Analytical Workflow
Caption: Workflow for the spectroscopic analysis of carbamates.
Conclusion
The spectroscopic analysis of 2,2,2-trifluoroethyl carbamates reveals a set of distinct and predictable features that differentiate them from their non-fluorinated analogs. The powerful electron-withdrawing effect of the trifluoromethyl group leaves an indelible mark on the NMR, IR, and MS spectra, providing researchers with a robust toolkit for structural confirmation and purity assessment. By understanding the principles and comparative data outlined in this guide, scientists in the pharmaceutical and chemical industries can navigate the analysis of these important compounds with confidence and precision.
References
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Supporting Information for Photo-on-Demand In Situ Synthesis of N‑Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. (2023). Semantic Scholar. [Link]
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Supporting Information for A green and sustainable approach for the synthesis of carbamates via CO2 fixation using a reusable Amberlite-supported superbases. (2020). Royal Society of Chemistry. [Link]
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Ethyl carbamate. (n.d.). HMDB. Retrieved January 19, 2026, from [Link]
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Ethyl carbamate. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
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Benzyl carbamate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mass spectrum of ethyl carbamate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Safety Operating Guide
Definitive Disposal Protocol for 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
A Guide for Research and Development Professionals
The proper management and disposal of specialty chemicals are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. The procedures outlined herein are grounded in the compound's specific chemical characteristics: its nature as both a fluorinated organic compound and a carbamate derivative . This dual identity necessitates a stringent approach to waste management, as both classes of chemicals are subject to specific environmental regulations and safety considerations.
The carbon-fluorine bond is exceptionally strong, lending high chemical stability and environmental persistence to fluorinated molecules, earning them the moniker "forever chemicals."[1][2] Simultaneously, carbamate-based compounds are a class of chemicals closely regulated by the U.S. Environmental Protection Agency (EPA) due to their potential toxicity, with many being listed as hazardous wastes.[3][4] This protocol, therefore, is designed to be a self-validating system that prioritizes complete destruction of the molecule and full compliance with hazardous waste regulations.
Hazard Profile and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be inferred from its structural components and data from analogous compounds. The primary risks stem from the trifluoroethyl group, which can release highly corrosive hydrogen fluoride upon incomplete combustion, and the carbamate structure, which has known biological activity.[5]
| Hazard Consideration | Inferred Risk & Rationale | Primary Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be Harmful to Toxic . Precursors like 2,2,2-Trifluoroethanol are classified as acutely toxic if swallowed or inhaled. | |
| Skin Corrosion / Irritation | Expected to be a skin and eye irritant . Many organic reagents cause irritation, and related fluorinated compounds can cause severe burns.[6] | [6] |
| Environmental Hazard | High risk of persistence . The stable C-F bonds prevent rapid degradation.[7] Carbamates can be harmful to aquatic life.[8] | [7][8] |
| Regulatory Status | Considered Hazardous Waste . Wastes from carbamate production are regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[3][9] | [3][9] |
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound and its associated waste. The goal is to create a complete barrier to prevent any route of exposure.
-
Eye Protection: Chemical splash goggles are the minimum requirement. For larger quantities, a face shield worn over goggles is recommended.[10]
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. Ensure gloves are rated for protection against organic chemicals and are changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. For tasks with a higher splash potential, a chemically resistant apron is required.
-
Respiratory Protection: All handling of the pure compound and preparation of waste containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]
Step-by-Step Waste Management and Disposal Protocol
Adherence to this protocol ensures that waste is handled safely from the point of generation to its final destruction.
At the point of generation, all waste streams containing this compound must be segregated.
-
Do NOT mix this waste with any other chemical waste streams, particularly aqueous or acidic wastes, to prevent unknown reactions.[10]
-
Dedicated Waste Streams:
-
A. Unused/Excess Chemical: The pure, unadulterated compound.
-
B. Contaminated Solid Waste: Items such as gloves, weighing papers, pipette tips, and contaminated silica gel.
-
C. Contaminated Liquid Waste: Solutions containing the compound from experiments or cleaning procedures (e.g., rinsing glassware with a solvent).
-
Select a robust and chemically compatible container for waste accumulation.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap that can be tightly sealed.
-
Venting: Do not use a container with a pressure-relief vent unless specifically approved by your institution's Environmental Health & Safety (EHS) department, as vapors may be hazardous.
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Proper labeling is a critical regulatory requirement. The container must be labeled at the moment the first drop of waste is added.
-
Label Contents:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
A complete list of all other components in the container (e.g., "Methanol," "Silica Gel").
-
An estimate of the percentage of each component.
-
The associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that meets the following criteria:
-
At or near the point of generation.
-
Under the direct control of the laboratory personnel.
-
Features secondary containment (e.g., a larger bin) to capture any potential leaks.
-
Away from drains, heat sources, and incompatible chemicals.[11]
The only environmentally responsible and compliant method for the final disposal of this compound is high-temperature incineration .
-
Mechanism of Action: Incineration at temperatures exceeding 1,000°C provides the necessary energy to break the highly stable carbon-fluorine bonds, ensuring complete destruction of the molecule.[2][7] This process prevents the release of the persistent chemical into the environment. Incomplete combustion can form smaller, hazardous fluorinated products or corrosive hydrogen fluoride, which is why a specialized hazardous waste incineration facility is required.[7][12]
-
Procedure:
-
Once the waste container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.
-
Provide the EHS staff with a complete and accurate description of the waste contents.
-
DO NOT attempt to dispose of this chemical down the drain or in regular trash.[6][11] This is a serious regulatory violation and poses a significant environmental threat.
-
DO NOT attempt to neutralize or treat the chemical in the lab without a validated and EHS-approved procedure.[10]
-
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Alert: Immediately alert all personnel in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and call your institution's emergency EHS number.
-
Contain (If Safe): For minor spills inside a fume hood, trained personnel may use a spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible absorbents like paper towels.
-
Cleanup: All materials used for cleanup must be collected, placed in a sealed container, and disposed of as hazardous waste following the protocol above.
Caption: Disposal workflow for this compound.
References
- BenchChem.Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency (EPA). (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
- U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Fisher Scientific. (2013). Safety Data Sheet for 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
- U.S. Environmental Protection Agency (EPA).Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Thermo Fisher Scientific. (2014). Safety Data Sheet for 2,2,2-Trifluoroethanol.
- PubChem, National Center for Biotechnology Information.2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate.
- Smolecule. (2023). 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate.
- U.S. Environmental Protection Agency (EPA). (1995). Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates.
- U.S. Environmental Protection Agency (EPA). (1997). Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste.
- Eurofins USA. (2025). Finding an End to Forever Chemicals.
- U.S. Environmental Protection Agency (EPA). (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
- Quadra Chemicals. (2017). Safety Data Sheet for a mixture containing Ethyl Isopropyl Thionocarbamate.
- U.S. Government Publishing Office. (1998). Federal Register, Vol. 63, Issue 172.
- Santa Cruz Biotechnology, Inc.this compound.
- American Elements.2,2,2-trifluoroethyl carbamate Product Page.
- Santa Cruz Biotechnology, Inc.Product Page for this compound.
- Carl Roth GmbH + Co. KG.Safety Data Sheet: 2,2,2-Trifluoroethanol.
- Weill Cornell Medicine, Environmental Health and Safety (EHS).EHS Program Manual 5.2 - Waste Disposal Procedure.
Sources
- 1. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. flottec.mx [flottec.mx]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a self-validating system of procedures grounded in established safety standards.
Hazard Assessment and Chemical Profile
This compound is a chemical compound for which detailed toxicological data is not extensively published. However, based on its chemical structure—a carbamate with a trifluoroethyl group—and the available safety data, a cautious approach is warranted. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity — single exposure (respiratory system) (Category 3).
Understanding the rationale behind PPE selection is critical. The trifluoroethyl group can enhance the chemical's reactivity and potential for biological activity, while carbamates as a class can have varying degrees of toxicity. Therefore, the recommended PPE is chosen to mitigate the risks of skin and eye irritation, as well as respiratory tract irritation.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE requirements for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of 0.11 mm. | Provides a barrier against skin contact, which can cause irritation. Always inspect gloves for tears or punctures before use. |
| Body Protection | A standard laboratory coat. Consider a chemically resistant apron when handling larger volumes. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required when handled in a properly functioning chemical fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the risk of inhaling aerosols or vapors that can irritate the respiratory system. |
Procedural Guide: A Self-Validating System for Safe Handling
This section provides a step-by-step workflow for handling this compound, from preparation to disposal.
Preparation and Donning of PPE
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers before starting the experiment.
-
PPE Donning Sequence:
-
Put on the laboratory coat and fasten it completely.
-
Don safety glasses or goggles.
-
Wash and dry hands thoroughly.
-
Put on nitrile gloves, ensuring they extend over the cuffs of the lab coat.
-
The following diagram illustrates the logical flow of the safe handling procedure.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Small Spill: For a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spill: Evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal is a critical final step in the safe handling of this chemical.
-
Chemical Waste: All waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Follow your institution's and local regulations for chemical waste disposal.
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in the designated solid hazardous waste stream. Do not dispose of them in the regular trash.
-
Doffing PPE:
-
Remove gloves using a technique that avoids touching the outside of the gloves with your bare hands.
-
Remove the lab coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
